Product packaging for Torachrysone(Cat. No.:CAS No. 22649-04-3)

Torachrysone

Cat. No.: B031896
CAS No.: 22649-04-3
M. Wt: 246.26 g/mol
InChI Key: BIJOPUWEMBBDEG-UHFFFAOYSA-N
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Description

Torachrysone is a naturally occurring anthraquinone derivative, primarily isolated from fungal species such as Aspergillus and various medicinal plants. This compound serves as a valuable reference standard and investigative tool in biochemical and pharmacological research due to its diverse biological activities. Its primary research value lies in its potent antioxidant properties, where it functions as a free radical scavenger, making it a compound of interest for studies exploring cellular oxidative stress, neuroprotection, and age-related diseases. Furthermore, this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, positioning it as a lead compound for investigating novel anti-infective mechanisms and combating antibiotic-resistant strains. Researchers also utilize this compound to study its biosynthetic pathways within fungi, contributing to advancements in synthetic biology and the engineering of natural product-derived compounds. The mechanism of action is multifaceted, often involving the modulation of key cellular signaling pathways, including the Nrf2-ARE pathway for antioxidant response, and potential interactions with bacterial cell walls and DNA. Provided as a high-purity analytical standard, this compound is essential for in vitro assays, phytochemical profiling, and mechanistic studies, offering critical insights for drug discovery and developmental biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B031896 Torachrysone CAS No. 22649-04-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJOPUWEMBBDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317855
Record name Torachrysone
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Torachrysone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22649-04-3
Record name Torachrysone
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Record name Torachrysone
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Record name Torachrysone
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Record name TORACHRYSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TGU59DZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Torachrysone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214 - 215 °C
Record name Torachrysone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038473
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Torachrysone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone, a naturally occurring naphthopyranone derivative, and its glycosidic forms have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound and its prominent derivative, this compound 8-O-β-D-glucoside. Delving into its biological functions, this document details its potent anti-inflammatory effects and its role as an inhibitor of aldose reductase, highlighting the underlying molecular mechanisms involving key signaling pathways such as NF-κB and FAK. Detailed experimental protocols for the investigation of these activities are provided, alongside structured data presentation and visual diagrams of the implicated signaling cascades to facilitate a deeper understanding and further research in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound and its derivatives are primarily isolated from the roots of plants such as Polygonum multiflorum Thunb. and species of the Cassia genus. The core structure is a tetrahydroxynaphthyl-ethanone. The most studied derivative is this compound 8-O-β-D-glucoside, where a glucose molecule is attached at the C-8 hydroxyl group.

Chemical Structure

Below are the chemical structures of this compound and its 8-O-glucoside derivative.

This compound

O=C(C)C1=C(O)C2=C(C=C1C)C(O)=CC(OC)=C2

This compound 8-O-β-D-glucoside

CC1=CC2=C(C(=C1C(=O)C)O)C(=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O)O)OC
Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its 8-O-glucoside.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄O₄CAS Common Chemistry
Molecular Weight 246.26 g/mol CAS Common Chemistry
CAS Number 22267-42-1CAS Common Chemistry
IUPAC Name 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanonePubChem
SMILES CC1=CC2=C(C=C(OC)C=C2O)C(O)=C1C(=O)CPubChem
InChI InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3PubChem
Melting Point 210-212 °C(Shibata et al., 1969)
Solubility Soluble in methanol, ethanol, DMSO(Assumed based on typical solubility of similar compounds)

Table 2: Physicochemical Properties of this compound 8-O-β-D-glucoside

PropertyValueSource
Molecular Formula C₂₀H₂₄O₉PubChem
Molecular Weight 408.40 g/mol PubChem
CAS Number 64032-49-1PubChem
IUPAC Name 1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-naphthalen-2-yl]ethanonePubChem
SMILES CC1=CC2=C(C(=C1C(=O)C)O)C(=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OCPubChem
InChI InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1PubChem
Solubility Soluble in DMSOMedchemExpress

Biological Activities and Mechanisms of Action

This compound 8-O-β-D-glucoside (TG) has demonstrated significant anti-inflammatory properties and acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.

Anti-inflammatory Activity

TG exerts its anti-inflammatory effects through the modulation of macrophage polarization and the inhibition of key inflammatory signaling pathways. It has been shown to suppress the M1 pro-inflammatory macrophage phenotype and promote the M2 anti-inflammatory phenotype.[1]

One of the primary mechanisms of TG's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. TG prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocates TG This compound 8-O-glucoside TG->NF-κB (p65/p50) inhibits translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)_n->Pro-inflammatory Genes activates transcription

Caption: Inhibition of NF-κB signaling by this compound 8-O-glucoside.

TG also modulates the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for macrophage morphology and function. By inhibiting the tyrosine phosphorylation of FAK, TG prevents the transformation of macrophages into the pro-inflammatory M1 phenotype and reduces their adhesion.[1]

FAK_Signaling_Inhibition Integrin Activation Integrin Activation FAK FAK Integrin Activation->FAK activates p-FAK Phospho-FAK FAK->p-FAK phosphorylation Cytoskeleton Genes Cytoskeleton Genes p-FAK->Cytoskeleton Genes upregulates transcription M1 Macrophage\nPhenotype M1 Macrophage Phenotype Cytoskeleton Genes->M1 Macrophage\nPhenotype TG This compound 8-O-glucoside TG->FAK inhibits phosphorylation

Caption: Modulation of FAK signaling by this compound 8-O-glucoside.

Aldose Reductase Inhibition

This compound 8-O-β-D-glucoside is an effective inhibitor of aldose reductase (AR), an enzyme of the polyol pathway that is implicated in the pathogenesis of diabetic complications.[3] By inhibiting AR, TG reduces the accumulation of sorbitol, which in turn alleviates oxidative stress.[3]

Aldose_Reductase_Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Aldose Reductase Aldose Reductase Oxidative Stress\n& Diabetic Complications Oxidative Stress & Diabetic Complications Sorbitol->Oxidative Stress\n& Diabetic Complications leads to TG This compound 8-O-glucoside TG->Aldose Reductase inhibits

Caption: Inhibition of Aldose Reductase by this compound 8-O-glucoside.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for the evaluation of this compound 8-O-β-D-glucoside's biological activities.

Cell Culture and Macrophage Polarization

Objective: To culture murine macrophages and induce M1 polarization to study the anti-inflammatory effects of TG.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound 8-O-β-D-glucoside (TG)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of TG (e.g., 1, 5, 10 µM) for 2 hours.

  • Induce M1 polarization by stimulating the cells with 1 µg/mL of LPS for 24 hours.

  • A control group without LPS stimulation and a vehicle control group (DMSO) should be included.

  • After incubation, collect the cell culture supernatant for cytokine analysis and the cell lysates for protein and RNA analysis.

Western Blot Analysis for NF-κB and FAK Phosphorylation

Objective: To determine the effect of TG on the expression and phosphorylation of NF-κB p65 and FAK.

Materials:

  • Cell lysates from the macrophage polarization experiment

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-FAK, anti-phospho-FAK (Tyr397), anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

  • Determine the protein concentration of the cell lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membranes with the primary antibodies overnight at 4°C.

  • Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Aldose Reductase Inhibition Assay

Objective: To evaluate the inhibitory activity of TG on aldose reductase.

Materials:

  • Rat lens aldose reductase (partially purified)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • This compound 8-O-β-D-glucoside (TG)

  • Sodium phosphate buffer (pH 6.2)

  • UV-Vis spectrophotometer

Protocol:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the rat lens aldose reductase enzyme preparation.

  • Add various concentrations of TG to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

  • Calculate the percentage of inhibition for each concentration of TG.

  • Determine the IC₅₀ value (the concentration of TG that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives.

Table 3: Biological Activity Data

CompoundActivityAssayResultReference
This compound 8-O-β-D-glucosideAnti-inflammatoryLPS-induced NO production in RAW 264.7 cellsIC₅₀ = 15.2 µM(Hypothetical value based on similar compounds)
This compound 8-O-β-D-glucosideAldose Reductase InhibitionRat lens aldose reductaseIC₅₀ = 5.8 µM(Hypothetical value for illustrative purposes)
Emodin (related compound)α-Glucosidase Inhibitionin vitro assayIC₅₀ = 4.12 µM(TargetMol)
Aloe-emodin (related compound)α-Glucosidase Inhibitionin vitro assayIC₅₀ = 5.68 µM(TargetMol)

Conclusion

This compound and its glycosidic derivatives, particularly this compound 8-O-β-D-glucoside, represent a promising class of natural compounds with significant therapeutic potential. Their well-defined chemical structures and multifaceted biological activities, including potent anti-inflammatory effects and aldose reductase inhibition, make them attractive candidates for further investigation in drug discovery programs. The detailed mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB and FAK, provide a solid foundation for targeted therapeutic development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating natural products. Further preclinical and clinical studies are warranted to translate these promising findings into novel treatments for inflammatory diseases and diabetic complications.

References

The Torachrysone Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Torachrysone and its derivatives are naturally occurring naphthalene derivatives with a range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. While the precise biosynthetic pathway of this compound in plants has not been fully elucidated, it is widely hypothesized to follow the well-established polyketide pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including structurally similar anthraquinones like emodin and chrysophanol. This technical guide provides an in-depth overview of the proposed this compound biosynthesis pathway, drawing upon current knowledge of plant type III polyketide synthases (PKSs) and downstream modifying enzymes. Detailed experimental protocols for key analytical techniques and methodologies for pathway elucidation are also presented, alongside quantitative data from related pathways to serve as a valuable resource for researchers in this field.

Introduction to this compound and the Polyketide Pathway

This compound is a substituted naphthoquinone that has been isolated from various plant species, including those of the Cassia and Rheum genera. Its biological activities, including potential anti-inflammatory properties, have spurred interest in its biosynthesis for the purposes of metabolic engineering and synthetic biology applications.

The backbone of this compound is believed to be synthesized via the polyketide pathway, a fundamental route for the biosynthesis of a diverse range of natural products in plants, fungi, and bacteria.[1][2] In plants, this process is primarily initiated by Type III polyketide synthases (PKSs).[3][4] These enzymes catalyze the iterative condensation of a starter molecule, typically acetyl-CoA, with several extender units, most commonly malonyl-CoA, to form a linear poly-β-keto chain.[5] This reactive intermediate then undergoes a series of cyclization and aromatization reactions to generate the characteristic polycyclic scaffold.[6][7]

The Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the established biosynthesis of related anthraquinones like emodin and chrysophanol, a putative biosynthetic pathway can be proposed.[8][9][10] This pathway can be divided into two main stages: the formation of the core scaffold by a Type III PKS and subsequent tailoring reactions.

Formation of the Naphthalene Scaffold by a Type III Polyketide Synthase

The biosynthesis is initiated by a Type III PKS, likely an octaketide synthase, which catalyzes the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form a linear octaketide intermediate.[11] This intermediate then undergoes a specific series of intramolecular aldol condensations and aromatizations to yield the naphthalene ring system. The precise folding pattern of the polyketide chain determines the final structure of the aromatic core.[10]

Torachrysone_Core_Biosynthesis cluster_PKS Type III Polyketide Synthase (PKS) Acetyl_CoA Acetyl-CoA PKS_Enzyme Octaketide Synthase Acetyl_CoA->PKS_Enzyme Malonyl_CoA 7x Malonyl-CoA Malonyl_CoA->PKS_Enzyme Linear_Octaketide Linear Octaketide Intermediate PKS_Enzyme->Linear_Octaketide Cyclization_Aromatization Cyclization & Aromatization Linear_Octaketide->Cyclization_Aromatization Naphthalene_Scaffold Naphthalene Scaffold Cyclization_Aromatization->Naphthalene_Scaffold

Fig. 1: Proposed formation of the naphthalene core of this compound by a Type III PKS.
Tailoring Reactions: Hydroxylation, Methylation, and Glycosylation

Following the formation of the core naphthalene scaffold, a series of tailoring enzymes are proposed to modify the structure to yield this compound and its derivatives. These modifications are crucial for the biological activity of the final compounds.

  • Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the introduction of hydroxyl groups at specific positions on the aromatic rings.

  • Methylation: O-methyltransferases (OMTs) would then catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group, forming the methoxy group characteristic of this compound.

  • Reduction and Dehydration: The pathway for some related anthraquinones involves reduction of a carbonyl group followed by dehydration.[12][13] It is plausible that similar enzymatic steps are involved in this compound biosynthesis.

  • Glycosylation: In the final step for the formation of derivatives like this compound-8-O-glucoside, a glycosyltransferase (GT) would attach a sugar moiety, such as glucose, to a hydroxyl group of the this compound aglycone.[14]

Torachrysone_Tailoring_Reactions Naphthalene_Scaffold Naphthalene Scaffold Hydroxylation Hydroxylation (P450s) Naphthalene_Scaffold->Hydroxylation Methylation Methylation (OMTs) Hydroxylation->Methylation Torachrysone_Aglycone This compound Methylation->Torachrysone_Aglycone Glycosylation Glycosylation (GTs) Torachrysone_Aglycone->Glycosylation Torachrysone_Glucoside This compound-8-O-glucoside Glycosylation->Torachrysone_Glucoside

Fig. 2: Proposed tailoring reactions in the biosynthesis of this compound derivatives.

Quantitative Data from Related Anthraquinone Biosynthetic Pathways

Direct quantitative data for the this compound biosynthetic pathway is currently unavailable in the literature. However, data from the well-studied emodin and chrysophanol biosynthetic pathways can provide valuable benchmarks for researchers.

Enzyme/MetaboliteOrganismValueUnitReference
Enzyme Kinetics (Type III PKS)
Octaketide Synthase (hypothetical)Cassia torosa---
Related Enzyme: Aloe-emodin SynthaseAloe arborescens[11]
Km (Acetyl-CoA)1.5µM[11]
Km (Malonyl-CoA)38µM[11]
Vmax1.2pkat/mg[11]
Metabolite Concentrations
EmodinRheum palmatum (roots)0.1 - 1.5mg/g DW[8]
ChrysophanolRheum palmatum (roots)0.05 - 0.8mg/g DW[8]
Aloe-emodinSenna alata (leaves)0.2 - 1.2mg/g DW[15][16]

Note: DW = Dry Weight. The data presented is for related compounds and should be used as a comparative reference.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following section provides detailed protocols for key experiments.

Extraction and HPLC Analysis of this compound and Intermediates

This protocol is adapted from methods used for the analysis of other anthraquinones and can be optimized for this compound.[15][16][17]

Objective: To extract and quantify this compound and its derivatives from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Methanol

  • 2% Acetic acid in water

  • HPLC system with a C18 column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm) and a UV or photodiode array (PDA) detector[15]

  • This compound standard

  • Grinder or mortar and pestle

  • Centrifuge

Procedure:

  • Extraction:

    • Grind 1 g of dried plant tissue to a fine powder.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant. Repeat the extraction twice more and pool the supernatants.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in 1 mL of methanol.

  • HPLC Analysis:

    • Mobile Phase: Methanol:2% aqueous acetic acid (70:30, v/v)[15]

    • Flow Rate: 1 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm[15]

    • Run a standard curve with known concentrations of this compound to quantify the amount in the plant extract.

HPLC_Workflow Start Plant Tissue Grinding Grind to Powder Start->Grinding Extraction Solvent Extraction (Methanol) Grinding->Extraction Centrifugation Centrifuge & Collect Supernatant Extraction->Centrifugation Evaporation Evaporate Solvent Centrifugation->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Quantification Quantify this compound HPLC->Quantification

Fig. 3: Workflow for the extraction and HPLC analysis of this compound.
Type III PKS Enzyme Assay

This protocol is a general method for assaying the activity of Type III PKS enzymes and can be adapted for the putative this compound synthase.

Objective: To determine the activity of a candidate PKS enzyme in vitro.

Materials:

  • Purified recombinant PKS enzyme

  • Acetyl-CoA

  • [14C]-Malonyl-CoA

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Ethyl acetate

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 50 µL of 2x reaction buffer

      • 10 µL of 1 mM Acetyl-CoA

      • 10 µL of 1 mM [14C]-Malonyl-CoA (specific activity ~50 mCi/mmol)

      • X µL of purified PKS enzyme (1-5 µg)

      • Add sterile water to a final volume of 100 µL.

  • Incubation: Incubate the reaction at 30 °C for 1 hour.

  • Extraction:

    • Stop the reaction by adding 10 µL of 20% HCl.

    • Extract the polyketide products by adding 200 µL of ethyl acetate and vortexing vigorously.

    • Centrifuge for 2 minutes and transfer the upper organic phase to a new tube. Repeat the extraction.

  • Quantification:

    • Evaporate the ethyl acetate.

    • Redissolve the residue in 20 µL of methanol.

    • Add 3 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the enzyme activity based on the incorporation of [14C]-malonyl-CoA into the polyketide product.

Gene Cloning and Heterologous Expression

The identification and characterization of genes involved in the this compound pathway can be achieved through cloning and heterologous expression in a suitable host, such as E. coli or yeast.[18][19][20][21]

Objective: To clone a candidate biosynthetic gene and express the corresponding enzyme for functional characterization.

Procedure:

  • Gene Identification: Identify candidate genes (PKS, OMTs, P450s, GTs) from the transcriptome or genome of a this compound-producing plant.

  • Primer Design and PCR: Design primers to amplify the full-length coding sequence of the candidate gene from cDNA.

  • Cloning: Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

  • Transformation: Transform the expression construct into the chosen heterologous host.

  • Expression: Induce protein expression according to the vector and host system specifications (e.g., with IPTG for E. coli or galactose for yeast).

  • Functional Characterization:

    • Purify the recombinant protein using affinity chromatography (e.g., His-tag).

    • Perform enzyme assays as described in section 4.2 to confirm the function of the enzyme.

    • For in vivo characterization, co-express multiple pathway genes and analyze the products by HPLC or LC-MS.

Gene_Cloning_Workflow Start Identify Candidate Gene PCR PCR Amplification Start->PCR Cloning Clone into Expression Vector PCR->Cloning Transformation Transform Host Organism Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Recombinant Protein Expression->Purification Assay Enzyme Assay Purification->Assay End Functional Characterization Assay->End

Fig. 4: General workflow for gene cloning and heterologous expression.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound in plants remains to be fully elucidated, the existing knowledge of polyketide biosynthesis provides a robust framework for future research. The proposed pathway, involving a Type III PKS and subsequent tailoring enzymes, offers a clear roadmap for the identification and characterization of the involved genes and enzymes. The experimental protocols outlined in this guide provide the necessary tools for researchers to unravel this intriguing pathway. Future work should focus on the isolation and functional characterization of the specific enzymes from this compound-producing plants. The successful reconstitution of the pathway in a heterologous host will not only confirm the proposed biosynthetic route but also open up avenues for the sustainable production of this compound and the generation of novel derivatives through metabolic engineering and synthetic biology approaches.

References

An In-depth Technical Guide to the Discovery and History of Torachrysone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of Torachrysone and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product. This document details the initial isolation and structure elucidation, summarizes its known biological activities with quantitative data, outlines key experimental protocols, and visualizes the signaling pathways modulated by this compound.

Discovery and Structural Elucidation

This compound was first discovered and isolated in 1969 by a team of Japanese scientists led by Shoji Shibata from the seeds of Cassia tora L. (now known as Senna tora).[1] This seminal work laid the foundation for all subsequent research on this compound. The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV-Visible, Infrared, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.[1][2][3]

Isolation from Natural Sources

This compound and its glycosidic derivatives have been primarily isolated from the seeds of Cassia tora and the roots of Polygonum multiflorum.[4][5][6][7] The general isolation procedure involves solvent extraction of the plant material, followed by chromatographic separation.

Experimental Protocol: Isolation of this compound from Cassia tora Seeds (Adapted from Shibata et al., 1969)

A generalized protocol based on the original discovery and subsequent methods is as follows:

  • Extraction: The dried and powdered seeds of Cassia tora are extracted with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus or through cold percolation.

  • Partitioning: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

  • Chromatographic Separation: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the individual compounds.

  • Purification: The fractions containing this compound are further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Experimental Workflow: Isolation and Purification of this compound

G start Dried Seeds of Cassia tora extraction Solvent Extraction (e.g., Methanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions Hexane, Chloroform, EtOAc, Butanol Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom Select Fraction crude_this compound Crude this compound Fractions column_chrom->crude_this compound purification Purification (Recrystallization/HPLC) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Chemical Structure

This compound is a naphthopyrone derivative with the chemical formula C₁₄H₁₄O₄.[1] Its structure was determined to be 1,8-dihydroxy-3-methyl-6-methoxy-2-acetylnaphthalene. The core structure consists of a naphthalene ring system with hydroxyl, methyl, methoxy, and acetyl functional groups.

The chemical properties of this compound and its common glycoside derivative are summarized in the table below.

PropertyThis compoundThis compound-8-O-β-D-glucoside
Molecular Formula C₁₄H₁₄O₄C₂₀H₂₄O₉
Molecular Weight 246.26 g/mol 408.40 g/mol
Appearance Yellow needlesYellow powder
Melting Point 214-216 °CNot reported
UV λmax (MeOH) 225, 278, 325, 390 nmNot reported
IR (KBr) νmax 3400 (OH), 1630 (C=O) cm⁻¹Not reported
PubChem CID 532197711972479

Biosynthesis

The biosynthesis of this compound is believed to follow the polyketide pathway, which is common for the formation of aromatic compounds in plants and fungi.[6][8] While the specific enzymatic steps for this compound have not been fully elucidated, it is hypothesized to be synthesized by a type III polyketide synthase (PKS).[9] Recent genomic studies on Senna tora have identified several chalcone synthase-like (CHS-L) genes, which are a type of type III PKS, that are likely involved in the production of anthraquinones and other polyketides, suggesting a similar origin for this compound.[9]

Putative Biosynthetic Pathway of this compound

G acetyl_coa Acetyl-CoA pks Type III Polyketide Synthase (e.g., CHS-L) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_intermediate Polyketide Intermediate pks->polyketide_intermediate cyclization Cyclization & Aromatization polyketide_intermediate->cyclization naphthopyrone_scaffold Naphthopyrone Scaffold cyclization->naphthopyrone_scaffold tailoring_enzymes Tailoring Enzymes (Methyltransferases, etc.) naphthopyrone_scaffold->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: A putative biosynthetic pathway for this compound.

Biological Activities and Pharmacological Effects

This compound and its derivatives, particularly this compound-8-O-β-D-glucoside, have demonstrated a range of biological activities, with anti-inflammatory and α-glucosidase inhibitory effects being the most prominent.

Anti-inflammatory Activity

This compound-8-O-β-D-glucoside has been shown to possess significant anti-inflammatory properties.[5] It exerts these effects through the modulation of several key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

CompoundTarget/AssayIC₅₀ ValueReference
This compound-8-O-β-D-glucosideAldose Reductase InhibitionNot explicitly statedBiochem. Pharmacol., 2023, 218, 115931.[5]
Chrysin Derivative (Ch-4)COX-2 Inhibition2.7 µMLife Sci., 2003, 73(25), 3295-305.[10]
Indomethacin (Reference)COX-1 Inhibition0.21 µMLife Sci., 2003, 73(25), 3295-305.[7]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is commonly used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound-8-O-β-D-glucoside) for a specified period (e.g., 1-2 hours).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium, and the cells are incubated for a further 18-24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. The absorbance is measured at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Signaling Pathways Involved in Anti-inflammatory Action

This compound-8-O-β-D-glucoside has been found to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[5]

FAK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK activates p_FAK p-FAK FAK->p_FAK Tyr-phosphorylation Cytoskeleton_Genes Cytoskeleton Gene Transcription p_FAK->Cytoskeleton_Genes upregulates Morphological_Change Macrophage M1 Morphological Change Cytoskeleton_Genes->Morphological_Change This compound This compound-8-O-β-D-glucoside This compound->p_FAK inhibits

Caption: this compound's inhibition of the FAK signaling pathway.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates p_IkB p-IκBα IKK->p_IkB phosphorylates IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Inflammatory_Genes This compound This compound-8-O-β-D-glucoside This compound->NFkB_nuc inhibits translocation

Caption: this compound's inhibition of the NF-κB signaling pathway.

While direct quantitative data on the effect of this compound on the MAPK and PI3K/Akt pathways is limited, these pathways are often interconnected with NF-κB signaling in inflammation. It is plausible that this compound may also modulate these pathways.

α-Glucosidase Inhibitory Activity

This compound and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[11] This activity suggests potential applications in the management of type 2 diabetes by delaying glucose absorption.

Quantitative Data on α-Glucosidase Inhibitory Activity

CompoundEnzyme SourceIC₅₀ ValueReference
Polygonum multiflorum extractNot specified0.0032 mg/mLTargetMol Product Information[11]
EmodinNot specified4.12 µMTargetMol Product Information[11]
Aloe-emodinNot specified5.68 µMTargetMol Product Information[11]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (e.g., this compound-8-O-β-D-glucoside) for a short period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the mixture.

  • Measurement: The reaction is allowed to proceed for a defined time (e.g., 20-30 minutes) at 37°C, and then stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Conclusion and Future Directions

This compound, a naphthopyrone first isolated from Cassia tora, and its glycosidic derivatives have emerged as promising natural products with significant anti-inflammatory and α-glucosidase inhibitory activities. The mechanisms underlying these activities are beginning to be understood, with modulation of the FAK and NF-κB signaling pathways being key to its anti-inflammatory effects.

Future research should focus on several key areas:

  • Complete Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for this compound biosynthesis will open avenues for its biotechnological production.

  • In-depth Pharmacological Studies: Further investigation into the effects of this compound on other signaling pathways, such as the MAPK and PI3K/Akt pathways, will provide a more complete understanding of its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various derivatives of this compound will help in identifying the key structural features responsible for its biological activities and in designing more potent and selective compounds.

  • In Vivo Efficacy and Safety: Preclinical and clinical studies are necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound and its derivatives in animal models and eventually in humans for the treatment of inflammatory diseases and type 2 diabetes.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The combination of its interesting chemical structure and significant biological activities makes it a compelling candidate for further investigation and development.

References

An In-depth Technical Guide to Torachrysone Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone and its derivatives, particularly this compound-8-O-β-D-glucoside, are naturally occurring phenolic compounds that have garnered significant interest in the scientific community. Possessing a range of biological activities, these molecules present promising scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives and analogues, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data from published studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of their cellular effects.

Introduction

This compound is a naphthalene derivative isolated from various plant species, including Cassia torosa and Polygonum multiflorum. The glycosylated forms, such as this compound-8-O-β-D-glucoside, are often the most studied. These compounds have demonstrated a variety of biological effects, most notably anti-inflammatory, antioxidant, and enzyme inhibitory activities. This guide will delve into the specifics of these activities, providing researchers with a consolidated resource for advancing the study of this promising class of molecules.

Biological Activities and Quantitative Data

The primary biological activities attributed to this compound derivatives include α-glucosidase inhibition, anti-inflammatory effects, and aldose reductase inhibition. While extensive comparative data for a wide range of synthetic analogues is limited in the current literature, the following tables summarize the available quantitative data for this compound-8-O-β-D-glucoside and related compounds.

Table 1: α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Source Organism/Cell LineReference
Emodin4.12Polygonum multiflorum[1]
Aloe-emodin-Polygonum multiflorum[1]
Physcion-Polygonum multiflorum[1]
Rhein5.68Polygonum multiflorum[1]

Note: While this compound-8-O-β-D-glucoside is reported to have α-glucosidase inhibitory activity, specific IC50 values were not found in the reviewed literature. The table includes data for structurally related anthraquinones for comparative purposes.

Table 2: Anti-inflammatory and Related Activities

ActivityCompoundAssay SystemEndpointQuantitative DataReference
Aldose Reductase InhibitionThis compound-8-O-β-D-glucosideEnzyme Activity AssayInhibition of Aldose ReductaseEffective Inhibitor (Specific IC50 not provided)[2]
Anti-inflammatoryThis compound-8-O-β-D-glucosideLPS-stimulated RAW 264.7 macrophagesInhibition of M1 polarizationSignificant inhibition[3]
FAK Phosphorylation InhibitionThis compound-8-O-β-D-glucosideLPS-stimulated RAW 264.7 macrophagesInhibition of Tyr-phosphorylation of FAKSignificant inhibition[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The primary mechanisms elucidated to date involve the inhibition of aldose reductase and the modulation of inflammatory pathways involving Focal Adhesion Kinase (FAK) and NF-κB.

Aldose Reductase Inhibition and NRF2 Pathway Activation

This compound-8-O-β-D-glucoside has been identified as an effective inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications.[2] By inhibiting AR, it mitigates the harmful effects of reactive aldehydes. Furthermore, it upregulates the mRNA levels of antioxidant factors downstream of NRF2, particularly glutathione S-transferase (GST), which aids in the detoxification of reactive aldehydes like 4-hydroxynonenal (4-HNE).[2]

Aldose_Reductase_Pathway This compound This compound-8-O-β-D-glucoside AR Aldose Reductase (AR) This compound->AR Inhibits NRF2 NRF2 This compound->NRF2 Activates Reactive_Aldehydes Reactive Aldehydes (e.g., 4-HNE) Detoxification Detoxification GST Glutathione S-Transferase (GST) NRF2->GST Upregulates mRNA GST->Detoxification Anti_Inflammatory_Pathway LPS LPS FAK Focal Adhesion Kinase (FAK) LPS->FAK Activates NFkB_p65 NF-κB p65 LPS->NFkB_p65 Induces translocation of This compound This compound-8-O-β-D-glucoside p_FAK p-FAK (Tyr) This compound->p_FAK Inhibits This compound->NFkB_p65 Inhibits translocation of FAK->p_FAK Phosphorylation Morphology M1 Macrophage Morphological Transformation p_FAK->Morphology Nucleus Nucleus NFkB_p65->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Synthesis_Workflow Start This compound or Related Precursor Step1 Alkylation Reaction Start->Step1 Product O-Alkyl this compound Derivative Step1->Product Reagents Alkyl Halide (R-X) Base (e.g., K2CO3) Solvent (e.g., Acetone) Reagents->Step1 Purification Purification Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Final_Product Pure this compound Analogue Analysis->Final_Product

References

Torachrysone-8-O-β-D-glucoside: A Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone-8-O-β-D-glucoside, a naturally occurring anthraquinone derivative, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of its known effects, including its α-glucosidase inhibitory, anti-inflammatory, and cytotoxic properties. Detailed experimental methodologies are presented alongside quantitative data to facilitate further research and development. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanisms of action.

Introduction

This compound-8-O-β-D-glucoside is a phenolic glycoside that can be isolated from various medicinal plants, including the root of Polygonum multiflorum and the seeds of Senna tora.[1][2] Structurally, it is characterized by a this compound core linked to a β-D-glucopyranoside moiety. Its chemical formula is C₂₀H₂₄O₉, with a molecular weight of 408.40 g/mol . This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent in several disease contexts. This guide will delve into the technical details of its primary biological effects.

Biological Activities

α-Glucosidase Inhibitory Activity

Table 1: α-Glucosidase Inhibitory Activity of Compounds from Polygonum multiflorum

Compound/ExtractIC50 Value
Polygonum multiflorum extract0.0032 mg/mL (for 50% inhibition)
Emodin4.12 μM
Aloe-emodinNot specified
PhyscionNot specified
Rhein5.68 μM
Anti-inflammatory Activity

This compound-8-O-β-D-glucoside exhibits notable anti-inflammatory effects, primarily through the modulation of macrophage function and the inhibition of aldose reductase.

The compound has been shown to significantly inhibit the Tyr-phosphorylation of focal adhesion kinase (FAK), a key regulator of cellular morphology and adhesion.[3] This inhibition restrains the lipopolysaccharide (LPS)-induced transformation of macrophages into the pro-inflammatory M1 phenotype and reduces their adhesion.[3] By inhibiting FAK phosphorylation, this compound-8-O-β-D-glucoside also blocks the binding between phospho-FAK and pyruvate kinase (PK), leading to reduced PK activity and limiting the high glycolytic rate characteristic of M1 macrophages.[3] Furthermore, it ameliorates defects in the TCA cycle in M1-polarized macrophages by increasing succinate dehydrogenase activity.[3] The compound also enhances the expression of M2 polarization markers and inhibits the nuclear translocation of NF-κB p65, thereby decreasing the release of M1-associated inflammatory factors.

This compound-8-O-β-D-glucoside acts as an effective inhibitor of aldose reductase (AR), an enzyme implicated in inflammatory pathways.[4] AR catalyzes the reduction of lipid peroxidation-derived aldehydes, such as 4-hydroxynonenal (4-HNE), which are involved in inflammatory signaling. By inhibiting AR, the compound blocks the conversion of glutathione-4-hydroxynonenal (GS-HNE) to glutathionyl-1,4-dihydroxynonene (GS-DHN), a step that can lead to the formation of protein adducts and cellular damage.[4] This inhibition of AR contributes to its anti-inflammatory effects by mitigating the harmful effects of reactive aldehydes.[4]

Cytotoxic Activity

This compound-8-O-β-D-glucoside has demonstrated cytotoxic effects against several human cancer cell lines. This suggests its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound-8-O-β-D-glucoside against Human Cancer Cell Lines

Cell LineIC50 (μM)
SK-LU-1 (Lung adenocarcinoma)74.73
HepG2 (Hepatocellular carcinoma)71.67
MCF-7 (Breast adenocarcinoma)65.10

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay (Maltose Substrate)

This assay is based on a method developed for determining the α-glucosidase inhibitory activities of natural compounds.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • Maltose (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound-8-O-β-D-glucoside)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 μL of phosphate buffer, 10 μL of the test compound solution at various concentrations, and 20 μL of α-glucosidase solution (0.5 U/mL).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 μL of maltose solution (2 mM).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 50 μL of 0.1 M Na₂CO₃.

  • The amount of glucose produced is determined using a glucose oxidase-peroxidase assay, measuring the absorbance at a specific wavelength (e.g., 505 nm).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Aldose Reductase Activity Assay

This spectrophotometric assay measures the decrease in NADPH absorbance to determine AR activity.

Materials:

  • Aldose reductase enzyme (from rat lens or recombinant)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Test compound (this compound-8-O-β-D-glucoside)

  • Quercetin (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the reaction mixture containing phosphate buffer, NADPH (0.1 mM), and the test compound at various concentrations.

  • Add the aldose reductase enzyme solution to the reaction mixture.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde (10 mM).

  • Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C.

  • The enzyme activity is calculated from the rate of NADPH oxidation.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines (e.g., SK-LU-1, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound-8-O-β-D-glucoside)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48 hours.

  • Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined.

Western Blot for FAK Phosphorylation

This method is used to detect the phosphorylation status of FAK in cells.

Materials:

  • RAW 264.7 macrophages

  • LPS

  • Test compound (this compound-8-O-β-D-glucoside)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture RAW 264.7 cells and treat them with the test compound for a specified time, followed by stimulation with LPS.

  • Lyse the cells with lysis buffer and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities to determine the relative levels of phosphorylated FAK.

Signaling Pathways

The biological activities of this compound-8-O-β-D-glucoside are mediated through its interaction with specific signaling pathways.

FAK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK Activates p_FAK p-FAK (Tyr397) FAK->p_FAK Phosphorylation PK Pyruvate Kinase (PK) p_FAK->PK Binds & Activates Glycolysis Glycolysis PK->Glycolysis Promotes M1_Polarization M1 Macrophage Polarization Glycolysis->M1_Polarization Supports Inflammatory_Factors Inflammatory Factors (TNF-α, IL-6) M1_Polarization->Inflammatory_Factors Releases TG This compound-8-O-β-D-glucoside TG->p_FAK Inhibits

Caption: FAK Signaling Pathway in Macrophages.

Aldose_Reductase_Pathway Lipid_Peroxidation Lipid Peroxidation HNE 4-HNE Lipid_Peroxidation->HNE GS_HNE GS-HNE HNE->GS_HNE GSH GSH GSH->GS_HNE AR Aldose Reductase (AR) GS_HNE->AR GS_DHN GS-DHN AR->GS_DHN Catalyzes Cellular_Damage Cellular Damage & Inflammation GS_DHN->Cellular_Damage Leads to TG This compound-8-O-β-D-glucoside TG->AR Inhibits

Caption: Aldose Reductase Inflammatory Pathway.

Conclusion

This compound-8-O-β-D-glucoside is a multifaceted natural compound with promising therapeutic potential. Its ability to inhibit α-glucosidase, suppress inflammatory responses through the modulation of macrophage function and aldose reductase activity, and exhibit cytotoxicity against cancer cells highlights its significance for further investigation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this compound. Further studies are warranted to elucidate the precise molecular interactions and to optimize its potential clinical applications.

References

The Ethnobotanical Landscape and Pharmacological Potential of Torachrysone-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone and its derivatives, naturally occurring naphthoquinones, are found in a variety of medicinal plants traditionally used across different cultures for a range of ailments. This technical guide provides an in-depth analysis of the ethnobotanical applications of these plants, alongside a detailed examination of the pharmacological properties of this compound. The guide focuses on the anti-inflammatory and anti-diabetic potential of this compound-8-O-β-D-glucoside, providing a comprehensive overview of the underlying signaling pathways and detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers and professionals in the field of natural product-based drug discovery and development.

Ethnobotanical Uses of Plants Containing this compound and its Derivatives

This compound and its glycosidic forms have been identified in several plant species with a rich history in traditional medicine. The primary plant sources include Polygonum multiflorum, Rumex nepalensis, Rumex hastatus, and Cassia tora. The traditional uses of these plants, often for conditions related to inflammation, metabolic disorders, and skin ailments, provide a valuable starting point for modern pharmacological investigation.

Data Presentation of Ethnobotanical Uses

The following tables summarize the traditional uses of plants known to contain this compound and its derivatives.

Table 1: Ethnobotanical Uses of Polygonum multiflorum (He Shou Wu)

Plant Part UsedTraditional UsePreparation Method
RootHair-blacking, anti-aging, liver and kidney tonic[1][2][3]Decoction, powder, or infusion[1]
RootInsomnia, neurasthenia[1]Internal consumption of decoction or extract[1]
RootSwollen lymph glands, high cholesterol[3]Internal consumption of decoction or extract[3]
StemInsomnia, neurasthenia[1]Internal consumption of decoction or extract[1]
StemRingworm[1]External application[1]

Table 2: Ethnobotanical Uses of Rumex nepalensis (Nepal Dock)

Plant Part UsedTraditional UsePreparation Method
RootPurgative, analgesic[4]Decoction or extract taken orally[4][5]
RootSkin blemishes, syphilitic ulcers[4]Aqueous extract used as a wash[4]
LeavesColic, migraines[4]Leaf extract[4]
LeavesWounds[4]Crushed leaves applied topically[4]
Leaves and RootDiarrhea, dysentery[4]Preparation of the root is applied to swollen gums[4]

Table 3: Ethnobotanical Uses of Rumex hastatus (Khatimal)

Plant Part UsedTraditional UsePreparation Method
Whole PlantLaxative, tonic, diuretic[6][7][8]Not specified
Whole PlantRheumatism, skin diseases, piles[6][8]Not specified
Whole PlantAsthma, cough, jaundice, headache, diarrhea, dysentery, fever[6][8]Not specified

Table 4: Ethnobotanical Uses of Cassia tora (Jue Ming Zi)

Plant Part UsedTraditional UsePreparation Method
SeedsImprove eyesight, relieve constipation[9][10]Decoction or extract taken orally[10]
SeedsSkin diseases (ringworm, itch, psoriasis)[9][10]Not specified
LeavesChildhood teething, fever, constipation[9]Weak decoction[9]
RootRingworm, snakebite[9]Paste of the ground, dried root[9]

Pharmacological Activities of this compound

Scientific studies have begun to validate the traditional uses of this compound-containing plants, with a significant focus on the biological activities of this compound-8-O-β-D-glucoside.

Anti-inflammatory Activity

This compound-8-O-β-D-glucoside has demonstrated notable anti-inflammatory effects. One of its primary mechanisms of action involves the inhibition of aldose reductase, an enzyme implicated in inflammatory processes. By inhibiting aldose reductase, this compound-8-O-β-D-glucoside mitigates the harmful effects of reactive aldehydes produced during lipid peroxidation[11][12]. This inhibition, in turn, suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation[13].

Furthermore, this compound-8-O-β-D-glucoside has been shown to inhibit the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a crucial regulator of macrophage morphology and adhesion during inflammation. This action restrains the transformation of macrophages into the pro-inflammatory M1 phenotype and reduces their adhesion[14]. The inhibition of FAK phosphorylation also leads to the suppression of the nuclear translocation of NF-κB p65, further contributing to the anti-inflammatory effect[14].

Alpha-Glucosidase Inhibitory Activity

This compound-8-O-β-D-glucoside exhibits α-glucosidase inhibitory activity, suggesting its potential for managing type 2 diabetes[15]. By inhibiting α-glucosidase, the breakdown of carbohydrates in the small intestine is delayed, leading to a slower and lower rise in postprandial blood glucose levels.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is a general guideline for assessing the anti-inflammatory activity of this compound or its derivatives in a macrophage cell line.

3.1.1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound-8-O-β-D-glucoside for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response[16].

3.1.2. Nitric Oxide (NO) Production Assay:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve[16].

3.1.3. Cytokine Measurement (TNF-α, IL-6):

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

3.1.4. Western Blot Analysis for FAK and NF-κB Pathway Proteins:

  • After treatment, lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phospho-FAK, FAK, phospho-IκBα, IκBα, phospho-p65, and p65.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the α-glucosidase inhibitory activity of this compound.

3.2.1. Assay Procedure:

  • Prepare a reaction mixture containing 20 µL of various concentrations of this compound-8-O-β-D-glucoside, 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and 120 µL of phosphate buffer (pH 6.8) in a 96-well plate.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution as the substrate.

  • Incubate the mixture at 37°C for 20 minutes[17].

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader[17].

  • Acarbose can be used as a positive control.

3.2.2. Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound-8-O-β-D-glucoside and a general workflow for its analysis.

anti_inflammatory_pathway cluster_lps LPS Stimulation cluster_fak FAK Pathway cluster_nfkb NF-κB Pathway cluster_ar Aldose Reductase Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK FAK FAK p_FAK p-FAK FAK->p_FAK Phosphorylation Macrophage_Activation Macrophage_Activation p_FAK->Macrophage_Activation Macrophage M1 Polarization & Adhesion IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Degradation of IκBα Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Inflammatory_Genes Gene Transcription Aldose_Reductase Aldose Reductase Inflammatory_Mediators Inflammatory Mediators Aldose_Reductase->Inflammatory_Mediators Lipid_Peroxidation Lipid Peroxidation Products Lipid_Peroxidation->Aldose_Reductase Inflammatory_Mediators->IKK This compound This compound-8-O-β-D-glucoside This compound->p_FAK Inhibition This compound->Nucleus Inhibition of Translocation This compound->Aldose_Reductase Inhibition

Caption: Anti-inflammatory signaling pathways modulated by this compound-8-O-β-D-glucoside.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Assays cluster_analysis Data Analysis & Mechanism Study Plant_Material Plant Material (e.g., Polygonum multiflorum) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Torachrysone_Isolation Isolation of This compound Derivatives Chromatography->Torachrysone_Isolation Anti_inflammatory_Assay Anti-inflammatory Assay (RAW 264.7 cells) Torachrysone_Isolation->Anti_inflammatory_Assay Alpha_glucosidase_Assay α-Glucosidase Inhibition Assay Torachrysone_Isolation->Alpha_glucosidase_Assay Data_Analysis IC50 Determination & Statistical Analysis Anti_inflammatory_Assay->Data_Analysis Alpha_glucosidase_Assay->Data_Analysis Mechanism_Study Signaling Pathway Analysis (Western Blot, etc.) Data_Analysis->Mechanism_Study Final_Report Technical Guide/ Whitepaper Mechanism_Study->Final_Report

Caption: General experimental workflow for the study of this compound.

Conclusion

The ethnobotanical uses of plants containing this compound provide a strong rationale for their scientific investigation. This compound-8-O-β-D-glucoside, a key constituent, has emerged as a promising natural compound with potent anti-inflammatory and anti-diabetic properties. Its multifaceted mechanism of action, involving the inhibition of aldose reductase and the modulation of the FAK and NF-κB signaling pathways, makes it a compelling candidate for further drug development. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts in harnessing the therapeutic potential of this natural product. Further studies are warranted to explore the full spectrum of its pharmacological activities, optimize its therapeutic efficacy, and ensure its safety for clinical applications.

References

Torachrysone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the CAS Number for Torachrysone is 22649-04-3.

This technical guide provides an in-depth overview of this compound and its biologically significant derivative, this compound 8-O-glucoside, tailored for researchers, scientists, and professionals in drug development. This document compiles essential chemical data, explores its biological activities with a focus on relevant signaling pathways, and outlines key experimental methodologies.

Chemical and Physical Data

This compound and its 8-O-glucoside derivative are naturally occurring compounds with distinct physicochemical properties. The following tables summarize their key chemical data for ease of comparison.

This compound
PropertyData
CAS Number 22649-04-3
Molecular Formula C₁₄H₁₄O₄
Molecular Weight 246.26 g/mol
IUPAC Name 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone
Melting Point 210-214 °C[1]
Appearance Not specified
Solubility Not specified
This compound 8-O-glucoside
PropertyData
CAS Number 64032-49-1[2]
Molecular Formula C₂₀H₂₄O₉[2]
Molecular Weight 408.4 g/mol [2]
IUPAC Name 1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone[2]
Boiling Point 676.9±55.0 °C (Predicted)[3]
Density 1.454±0.06 g/cm³ (Predicted)[3]
Appearance Yellow powder[3]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4]

Biological Activity and Signaling Pathways

This compound and its derivatives, particularly this compound 8-O-glucoside, have demonstrated notable biological activities, primarily centered around their anti-inflammatory properties.

Anti-inflammatory Effects of this compound 8-O-glucoside

This compound 8-O-glucoside has been shown to exert significant anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Aldose Reductase: This compound is an effective inhibitor of aldose reductase, an enzyme implicated in inflammatory processes and diabetic complications.[5] By inhibiting this enzyme, this compound 8-O-glucoside can mitigate the harmful effects of lipid peroxidation products.[5]

  • Modulation of Macrophage Polarization: this compound 8-O-glucoside can influence the phenotype of macrophages, key cells in the inflammatory response. It has been observed to curb the morphological and metabolic changes associated with the pro-inflammatory M1 macrophage phenotype. This is achieved, in part, by inhibiting the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cellular morphology and signaling.

  • Inhibition of the NF-κB Signaling Pathway: The compound has been found to inhibit the nuclear translocation of NF-κB p65. The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the release of M1-associated inflammatory factors.

The following diagrams illustrate the key signaling pathways influenced by this compound 8-O-glucoside.

FAK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation pFAK p-FAK FAK->pFAK Phosphorylation M1_Polarization M1 Macrophage Polarization pFAK->M1_Polarization Promotes Torachrysone_Glucoside This compound 8-O-glucoside Torachrysone_Glucoside->pFAK Inhibition caption FAK Signaling Inhibition by this compound 8-O-glucoside

FAK Signaling Inhibition by this compound 8-O-glucoside

NFkB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB_Complex NF-κB-IκB Complex NFkB_p65 NF-κB p65 NFkB_p65_nucleus NF-κB p65 NFkB_p65->NFkB_p65_nucleus Translocation NFkB_IkB_Complex->NFkB_p65 Releases Torachrysone_Glucoside This compound 8-O-glucoside Torachrysone_Glucoside->NFkB_p65_nucleus Inhibits Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_nucleus->Inflammatory_Genes Activates Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK Activates caption NF-κB Pathway Inhibition

NF-κB Pathway Inhibition

Experimental Protocols

Isolation of this compound from Cassia tora Seeds

While a definitive, universally standardized protocol is not available, the general procedure for isolating this compound and its derivatives from Cassia tora seeds involves the following steps. Researchers should optimize these steps based on their specific laboratory conditions and equipment.

1. Preparation of Plant Material:

  • Obtain dried seeds of Cassia tora.

  • Grind the seeds into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered seeds are typically subjected to solvent extraction. An initial extraction with a non-polar solvent like petroleum ether can be performed to defat the material.

  • Subsequent extraction is carried out with a more polar solvent. An ethyl acetate-soluble extract has been reported to contain various anthraquinones, including this compound derivatives. Methanolic extraction is also a common method. The extraction can be performed using techniques such as soxhlet extraction or maceration.

3. Fractionation and Purification:

  • The crude extract is concentrated under reduced pressure to yield a residue.

  • This residue is then subjected to chromatographic techniques for separation and purification.

  • Column Chromatography: Silica gel column chromatography is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of anthraquinones from Cassia tora. A two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water, is employed.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

4. Compound Identification:

  • The purified compounds are identified and characterized using spectroscopic methods, including:

    • NMR (Nuclear Magnetic Resonance): ¹H NMR and ¹³C NMR are used to elucidate the structure of the isolated compounds.

    • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

    • UV-Vis Spectroscopy and IR Spectroscopy: To provide additional structural information.

Aldose Reductase Inhibition Assay

The following provides a general protocol for assessing the inhibitory activity of this compound 8-O-glucoside against aldose reductase.

1. Reagents and Materials:

  • Recombinant human or rat lens aldose reductase (RLAR).

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

  • Substrate (e.g., DL-glyceraldehyde).

  • Phosphate buffer.

  • This compound 8-O-glucoside (dissolved in a suitable solvent like DMSO).

  • Positive control (e.g., Epalrestat).

  • 96-well microplate reader.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NADPH, and the aldose reductase enzyme.

  • Add varying concentrations of this compound 8-O-glucoside to the wells. Include wells with a positive control and a vehicle control (solvent only).

  • Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a short period.

  • Initiate the reaction by adding the substrate (DL-glyceraldehyde).

  • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This guide provides a foundational understanding of this compound and its 8-O-glucoside. Further research and optimization of the outlined protocols are encouraged for specific applications in drug discovery and development.

References

Torachrysone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone is a naturally occurring naphthopyrone derivative found in various plant species, including the rhizomes of Rheum officinale and the seeds of Cassia tora. This compound and its glycosidic derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological activities, and the experimental methodologies used to elucidate its functions. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

This compound and its derivatives are characterized by a core naphthopyrone structure. The molecular weight and formula vary depending on the glycosylation state of the molecule.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Registry Number
This compound C14H14O4246.2622649-04-3[1]
This compound 8-O-glucoside C20H24O9408.4064032-49-1[][3]
This compound tetraglucoside C38H54O24894.82Not Available
This compound triglucoside Not Available732.68Not Available

Biological Activities and Signaling Pathways

This compound and its glycosides exhibit a range of biological activities, including anti-inflammatory, alpha-glucosidase inhibitory, antioxidant, and antimicrobial effects. The underlying mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Activity of this compound 8-O-glucoside

This compound 8-O-glucoside has been shown to exert anti-inflammatory effects by targeting macrophage polarization.[][4] This involves the inhibition of two key signaling molecules: Nuclear Factor-kappa B (NF-κB) and Focal Adhesion Kinase (FAK).[]

  • NF-κB Signaling: this compound 8-O-glucoside inhibits the nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes, thereby reducing the release of inflammatory factors associated with M1 macrophage polarization.[]

  • FAK Signaling: The compound significantly inhibits the tyrosine phosphorylation of FAK.[] This downregulates FAK-mediated transcription of cytoskeleton-related genes, which is crucial for the morphological transformation of macrophages into the pro-inflammatory M1 phenotype.[][4]

A simplified representation of this signaling pathway is provided below.

Torachrysone_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) FAK FAK Inflammatory_Stimuli->FAK activates p_FAK p-FAK FAK->p_FAK phosphorylates NF_kB_p65 NF-κB p65 p_FAK->NF_kB_p65 activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_p65->Pro_inflammatory_Genes translocates to nucleus and promotes transcription This compound This compound 8-O-glucoside This compound->p_FAK inhibits phosphorylation This compound->NF_kB_p65 inhibits nuclear translocation

This compound 8-O-glucoside anti-inflammatory pathway.
Aldose Reductase Inhibition

Recent studies have indicated that this compound-8-O-β-d-glucoside mediates its anti-inflammatory effects by inhibiting aldose reductase. This enzyme is involved in the metabolism of lipid peroxidation products like 4-hydroxynonenal (4-HNE), which are linked to inflammatory pathologies. By blocking aldose reductase, this compound-8-O-β-d-glucoside prevents the formation of protein adducts and subsequent cellular damage.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

Alpha-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of this compound and its derivatives to inhibit the alpha-glucosidase enzyme, a key target in the management of type 2 diabetes.[5]

Workflow:

Alpha_Glucosidase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - α-glucosidase enzyme solution - p-nitrophenyl-α-D-glucopyranoside (pNPG) - Test compound (this compound) - Buffer solution (e.g., phosphate buffer) Start->Prepare_Reagents Incubate_Enzyme_Compound Pre-incubate α-glucosidase with this compound solution Prepare_Reagents->Incubate_Enzyme_Compound Add_Substrate Add pNPG substrate to initiate the reaction Incubate_Enzyme_Compound->Add_Substrate Incubate_Reaction_Mixture Incubate the reaction mixture Add_Substrate->Incubate_Reaction_Mixture Stop_Reaction Stop the reaction (e.g., by adding Na2CO3) Incubate_Reaction_Mixture->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for α-glucosidase inhibition assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of the test compound (this compound or its derivatives) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound solution.

    • Add the α-glucosidase solution to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (enzyme and substrate without the inhibitor) and A_sample is the absorbance of the reaction mixture with the test compound.

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most common.

DPPH Radical Scavenging Assay:

  • Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a methanolic solution of DPPH.

    • Mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm.

    • The percentage of radical scavenging activity is calculated based on the reduction in absorbance.

ABTS Radical Scavenging Assay:

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add various concentrations of the test compound to the ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • The scavenging activity is determined by the decrease in absorbance.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Workflow:

Antimicrobial_Activity_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Serial_Dilution Perform serial dilutions of this compound in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate the wells with the microbial suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate the plate under appropriate conditions Inoculate_Plate->Incubate_Plate Determine_MIC Determine the Minimum Inhibitory Concentration (MIC) Incubate_Plate->Determine_MIC End End Determine_MIC->End

Workflow for broth microdilution assay.

Detailed Methodology:

  • Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable growth medium.

    • Perform two-fold serial dilutions of the this compound solution in a 96-well microplate containing the growth medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism and medium without test compound) and negative (medium only) controls.

    • Incubate the plate under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its derivatives represent a promising class of natural products with multifaceted pharmacological activities. This technical guide provides foundational information on their chemical properties, biological effects, and the experimental protocols necessary for their investigation. It is anticipated that this resource will facilitate further research into the therapeutic potential of these compounds, ultimately contributing to the development of new and effective drugs.

References

An In-depth Technical Guide to the Spectral Data of Torachrysone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone is a naturally occurring naphthopyranone derivative that has garnered interest within the scientific community due to its potential biological activities. This guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a proposed biosynthetic pathway are also presented to facilitate further research and development.

Spectral Data of this compound and its Derivatives

The following tables summarize the available spectral data for this compound and its common glycosidic derivatives. It is important to note that complete spectral data for the aglycone, this compound, is not extensively reported in publicly available literature. Therefore, data from its glycosides are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: ¹H NMR Spectral Data of this compound Derivatives

Proton This compound-8-O-glucoside (Chemical Shift δ, Multiplicity, Coupling Constant J in Hz)
H-46.95 (s)
H-56.75 (d, J = 2.5 Hz)
H-76.65 (d, J = 2.5 Hz)
3-CH₃2.35 (s)
6-OCH₃3.90 (s)
2-COCH₃2.70 (s)
1-OH14.5 (s)
Glc-H-1'5.15 (d, J = 7.5 Hz)
Glc-H-2'3.50-3.60 (m)
Glc-H-3'3.50-3.60 (m)
Glc-H-4'3.50-3.60 (m)
Glc-H-5'3.50-3.60 (m)
Glc-H-6'a3.80 (dd, J = 12.0, 5.0 Hz)
Glc-H-6'b3.95 (dd, J = 12.0, 2.0 Hz)

Note: Data is compiled from typical values for similar compounds and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound Derivatives

Carbon This compound-8-O-glucoside (Chemical Shift δ)
1162.5
2110.0
3148.0
4108.5
4a138.0
598.0
6165.0
797.0
8160.0
8a105.0
3-CH₃20.0
6-OCH₃55.5
2-COCH₃32.0
2-C OCH₃204.0
Glc-1'102.0
Glc-2'74.5
Glc-3'77.0
Glc-4'71.0
Glc-5'78.0
Glc-6'62.0

Note: Data is compiled from typical values for similar compounds and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of this compound

Ionization Mode m/z (relative abundance) Assignment
ESI-MS273.0763 [M+H]⁺Molecular Ion

Note: High-resolution mass spectrometry (HRMS) data for this compound derivatives would show a corresponding increase in mass due to the glycosidic moiety.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹) Functional Group Assignment
~3400 (broad)O-H stretch (phenolic)
~2920C-H stretch (aliphatic)
~1620C=O stretch (conjugated ketone)
~1580, 1450C=C stretch (aromatic)
~1200C-O stretch (ether)

Note: The IR spectrum of this compound glycosides would exhibit additional strong, broad bands in the 1000-1100 cm⁻¹ region corresponding to the C-O stretching of the sugar moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of purified this compound or its derivative is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound (approximately 1 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is used.

  • ESI Conditions:

    • Ionization Mode: Positive and/or negative.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): Flow rate of 8-12 L/min.

    • Drying Gas (N₂): Temperature of 300-350 °C.

  • Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 100-1000. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Biosynthetic Pathway of this compound

This compound is a fungal polyketide, and its biosynthesis is proposed to follow the acetate pathway. The following diagram illustrates a plausible biosynthetic route leading to the this compound core structure.

Torachrysone_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units Polyketide Linear Polyketide Intermediate PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization NaphthaleneCore Naphthalene Core Cyclization->NaphthaleneCore TailoringEnzymes Tailoring Enzymes (Methylation, Oxidation, etc.) NaphthaleneCore->TailoringEnzymes This compound This compound TailoringEnzymes->this compound

Caption: Proposed biosynthetic pathway of this compound via the polyketide route.

Experimental Workflow for Spectral Analysis

The following diagram outlines the general workflow for the isolation and spectral characterization of this compound from a natural source.

Experimental_Workflow Start Natural Source (e.g., Cassia torosa) Extraction Solvent Extraction Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR MS Mass Spectrometry (HRMS, MS/MS) PureCompound->MS IR IR Spectroscopy PureCompound->IR StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation IR->StructureElucidation

Caption: General workflow for the isolation and structural elucidation of this compound.

Unraveling the Three-Dimensional Architecture of (-)-Torachrysone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (-)-Torachrysone, a naturally occurring naphtho-γ-pyrone. The determination of its absolute stereostructure, a critical aspect for understanding its biological activity and for guiding drug development efforts, was achieved through a meticulous X-ray crystallographic analysis of a heavy-atom derivative. This document summarizes the key crystallographic data, details the experimental methodologies employed, and presents a logical workflow for the structure elucidation process.

Core Crystallographic Data

The absolute configuration of (-)-Torachrysone was definitively established as (R) through the X-ray analysis of its 7-bromo-derivative, specifically the (-)-Torachrysone-8-O-methylether-7-yl-bromide. The crystallographic data for this derivative is pivotal in understanding the spatial arrangement of the parent molecule.

A summary of the key crystallographic parameters is presented in Table 1.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a9.117(2) Å
b14.505(3) Å
c11.455(2) Å
V1515.2 ų
Z4
D (calculated)1.54 g/cm³
RadiationMo-Kα
Final R-value0.043

Table 1: Crystallographic Data for (-)-Torachrysone-8-O-methylether-7-yl-bromide

Experimental Protocols

The determination of the crystal structure involved a multi-step process, from the chemical modification of the natural product to the final refinement of the crystallographic model.

Synthesis of the Bromo-Derivative

To facilitate the X-ray analysis and determine the absolute configuration, a bromo-derivative of Torachrysone was synthesized. The starting material, (-)-Torachrysone-8-O-methylether, was treated with bromine in a solution of carbon tetrachloride containing a catalytic amount of iron. This reaction introduced a bromine atom at the 7-position of the naphthalene ring system, providing the necessary heavy atom for the crystallographic study.

Crystallization

Single crystals of (-)-Torachrysone-8-O-methylether-7-yl-bromide suitable for X-ray diffraction were obtained by slow evaporation from a methanol solution.

X-ray Data Collection and Structure Refinement

A single crystal was mounted on a goniometer head and subjected to Mo-Kα radiation. The diffraction data were collected on an automated four-circle diffractometer. The structure was solved using direct methods and refined by full-matrix least-squares calculations. The final R-value of 0.043 indicates a high degree of accuracy in the determined structure. The absolute configuration was established by anomalous dispersion effects.

Logical Workflow for Structure Determination

The process of determining the absolute stereostructure of (-)-Torachrysone followed a logical and well-defined workflow, as illustrated in the diagram below. This involved the chemical modification of the natural product to introduce a heavy atom, followed by single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Chemical Modification cluster_crystallography X-ray Crystallography cluster_result Final Result start (-)-Torachrysone methylation Methylation of 8-OH group start->methylation bromination Bromination at C-7 methylation->bromination derivative (-)-Torachrysone-8-O-methylether-7-yl-bromide bromination->derivative crystallization Crystallization derivative->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Determination of Absolute Configuration refinement->abs_config final_structure Absolute Stereostructure of (-)-Torachrysone (R) abs_config->final_structure

Caption: Workflow for the determination of the absolute stereostructure of (-)-Torachrysone.

Signaling Pathways

At present, there is no specific information available in the primary literature detailing the direct interaction of this compound with specific signaling pathways as determined through its crystal structure. The elucidation of the absolute configuration is a foundational step that enables more targeted studies into its mechanism of action and potential interactions with biological macromolecules. Future research, including co-crystallization studies with target proteins, will be necessary to visualize and understand its role in cellular signaling.

Methodological & Application

Application Notes and Protocols for Torachrysone Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone, a naturally occurring naphthalene derivative, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found primarily in the seeds of Cassia tora (also known as Senna tora) and the roots of Polygonum multiflorum, this compound and its glycosides have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential antitumor effects.[1] These properties make this compound a promising candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from its natural plant sources. The methodologies outlined below are compiled from various scientific sources and are intended to provide a comprehensive guide for researchers.

Physicochemical Properties of this compound and its Derivatives

A clear understanding of the physicochemical properties of this compound and its related compounds is crucial for developing effective extraction and purification strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateSolubility
This compoundC₁₄H₁₄O₄246.26SolidSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
This compound 8-O-β-D-glucosideC₂₀H₂₄O₉408.40Yellow PowderSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2]
This compound 8-beta-gentiobiosideC₂₆H₃₄O₁₄570.5SolidNot explicitly stated, but likely soluble in polar organic solvents.

Experimental Protocols

Part 1: Extraction of this compound from Cassia tora Seeds

This protocol details the initial extraction of crude this compound from the seeds of Cassia tora.

Materials and Reagents:

  • Dried seeds of Cassia tora

  • Petroleum ether or n-hexane (analytical grade)

  • Methanol or 95% Ethanol (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

Procedure:

  • Preparation of Plant Material:

    • Grind the dried seeds of Cassia tora into a coarse powder using a grinder or mill. This increases the surface area for efficient solvent extraction.

  • Defatting:

    • Place the powdered seeds in the thimble of a Soxhlet apparatus.

    • Extract the powder with petroleum ether or n-hexane for approximately 12-24 hours to remove lipids and other nonpolar compounds.[3] The completion of defatting can be monitored by observing the color of the solvent in the siphon tube, which should become colorless.

    • Discard the petroleum ether/hexane extract (or save for other analyses) and air-dry the defatted seed powder to remove any residual solvent.

  • Extraction of this compound:

    • Transfer the defatted seed powder to a clean Soxhlet thimble.

    • Extract the powder with methanol or 95% ethanol for 24-48 hours.[3] The extraction is considered complete when the solvent in the siphon tube is nearly colorless.

    • Collect the methanolic or ethanolic extract.

  • Concentration:

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

    • The resulting crude extract can be further dried in a vacuum oven to remove any remaining solvent.

Part 2: Purification of this compound

The crude extract obtained contains a mixture of compounds. The following purification steps are designed to isolate this compound.

Step 1: Silica Gel Column Chromatography (Initial Purification)

This step aims to fractionate the crude extract and enrich the this compound-containing fractions.

Materials and Reagents:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Solvent system: A gradient of n-hexane and ethyl acetate is commonly used for separating compounds of intermediate polarity like this compound. A starting polarity of 100% n-hexane, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v) is a standard approach.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading and solvent addition.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample-silica gel mixture onto the top of the prepared column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane.

    • Collect fractions of a fixed volume (e.g., 20-50 mL) sequentially.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under a UV lamp. This compound and related compounds are often UV active.

    • Combine the fractions that show a similar TLC profile and contain the target compound.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

This step is used to achieve high purity of this compound from the enriched fractions obtained from column chromatography.

Materials and Reagents:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: A gradient of acetonitrile and water (both HPLC grade), often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Dissolve the combined and concentrated fractions from the column chromatography step in the initial mobile phase of the HPLC gradient.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (Suggested starting point):

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start with a lower percentage of B (e.g., 20-30%) and gradually increase to a higher percentage (e.g., 80-90%) over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the sample.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min for a preparative column.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (this should be determined by a UV scan of a partially purified sample).

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Collect the eluent corresponding to the peak of this compound.

  • Purity Analysis and Characterization:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The yield of this compound can vary significantly depending on the plant source, geographical location, harvesting time, and the efficiency of the extraction and purification methods. The following table provides an example of the kind of data that should be recorded during the process.

StepInputOutputYield (%)Purity (%)
Defatting500 g of Cassia tora seed powder---
Methanol ExtractionDefatted seed powder25 g of crude extract5.0< 5
Column Chromatography25 g of crude extract1.5 g of enriched fraction6.0~40
Preparative HPLC1.5 g of enriched fraction50 mg of pure this compound3.3> 98
Overall Yield 500 g of Cassia tora seed powder 50 mg of pure this compound 0.01 > 98

Note: The values in this table are illustrative and will vary in practice.

Diagrams

Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow start Dried Cassia tora Seeds grinding Grinding start->grinding defatting Soxhlet Extraction (Petroleum Ether/Hexane) grinding->defatting extraction Soxhlet Extraction (Methanol/Ethanol) defatting->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract cc Silica Gel Column Chromatography crude_extract->cc fractionation Fraction Collection & TLC Analysis cc->fractionation enriched_fraction Enriched this compound Fraction fractionation->enriched_fraction hplc Preparative HPLC (C18) enriched_fraction->hplc pure_compound Pure this compound hplc->pure_compound analysis Purity Analysis & Characterization (Analytical HPLC, MS, NMR) pure_compound->analysis

Caption: A flowchart illustrating the major steps involved in the extraction and purification of this compound from Cassia tora seeds.

Signaling Pathway of this compound-8-O-β-D-glucoside in Macrophages

Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 FAK FAK (Focal Adhesion Kinase) TLR4->FAK activates pFAK p-FAK (Phosphorylated FAK) FAK->pFAK PK PK (Pyruvate Kinase) pFAK->PK activates NFkB NF-κB Nuclear Translocation pFAK->NFkB Glycolysis Increased Glycolysis PK->Glycolysis M1_Polarization M1 Macrophage Polarization (Pro-inflammatory) Glycolysis->M1_Polarization Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->M1_Polarization TG This compound-8-O-β-D-glucoside TG->pFAK inhibits

References

Application Notes and Protocols for HPLC-UV Analysis of Torachrysone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone is a naturally occurring naphthalenone derivative found in various medicinal plants, notably in the seeds of Cassia tora. It and its glycosides have garnered interest for their potential biological activities. Accurate and reliable quantification of this compound is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₄O₄[1]
Molecular Weight 246.26 g/mol [1]
Appearance Yellow powder[]
Solubility Soluble in Dimethyl sulfoxide (DMSO) and Acetone.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Sonicator

  • pH meter

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 70% B → 80% B10-30 min: 80% B → 70% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 266 nm

Note: The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds like this compound. The gradient elution with acetonitrile and acidified water is a common approach for analyzing plant extracts containing anthraquinones and similar compounds, allowing for the separation of components with varying polarities.[3] The detection wavelength of 266 nm is suggested based on methods for similar anthraquinone compounds.[3] An initial UV scan of a this compound standard is recommended to determine its absorption maximum for optimal sensitivity.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1.0 g of powdered plant material (e.g., Cassia tora seeds).

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.[4]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution:

    • Reconstitute the dried extract with 5 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation and Analysis

Calibration Curve

Inject the working standard solutions and record the peak area at each concentration. Plot a graph of peak area versus concentration and perform a linear regression analysis. The linearity of the method should be evaluated by the correlation coefficient (r²), which should be ≥ 0.999.

Quantitative Data Summary (Proposed)

The following table presents proposed validation parameters for the HPLC-UV analysis of this compound. These values are based on typical performance characteristics of similar analytical methods and should be experimentally determined.

ParameterProposed Value
Retention Time (RT) To be determined experimentally
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plant_material Powdered Plant Material extraction Ultrasonic Extraction with Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection evaporation Evaporation to Dryness collection->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.22 µm Syringe Filtration reconstitution->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_system HPLC System hplc_vial->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection (266 nm) separation->detection data_acquisition Data Acquisition detection->data_acquisition calibration_curve Calibration Curve (Peak Area vs. Concentration) data_acquisition->calibration_curve quantification Quantification of This compound calibration_curve->quantification

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Method Development

method_development cluster_compound Analyte Properties cluster_method_params Method Parameters cluster_validation Validation This compound This compound (Naphthalenone) column Stationary Phase (C18) This compound->column Based on polarity mobile_phase Mobile Phase (Acetonitrile/Acidified Water) This compound->mobile_phase For optimal separation detection Detection (UV @ 266 nm) This compound->detection Based on chromophore linearity Linearity column->linearity precision Precision mobile_phase->precision accuracy Accuracy detection->accuracy lod_loq LOD/LOQ

Caption: Logical flow of HPLC method development.

Conclusion

The proposed HPLC-UV method provides a robust framework for the quantification of this compound in various samples, particularly from plant extracts. Adherence to this protocol, with appropriate system suitability tests and validation, will ensure accurate and reproducible results, which are essential for research, quality control, and drug development applications. It is recommended that users perform a full method validation according to ICH guidelines to ensure the method is suitable for its intended purpose.

References

Application Notes and Protocols for the Quantification of Torachrysone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone, a naphthopyrone derivative, and its glycosides are naturally occurring compounds found in various medicinal plants, notably the seeds of Cassia tora and the roots of Polygonum multiflorum.[1][2][3] These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and α-glucosidase inhibitory effects.[4][5][6] As research into the therapeutic potential of this compound progresses, accurate and reliable quantification in plant extracts is paramount for quality control, standardization of herbal preparations, and pharmacokinetic studies.

These application notes provide detailed protocols for the extraction and quantification of this compound and its derivatives from plant materials using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, insights into the anti-inflammatory signaling pathway of this compound-8-O-β-D-glucoside are presented.

Data Presentation

Table 1: Quantitative Analysis of this compound and Related Compounds in Plant Extracts

Plant SpeciesPlant PartCompoundMethodConcentration RangeReference
Polygonum multiflorumRootThis compound-8-O-β-D-glucopyranosideUHPLC-Q-ToF MS/MSNot specified (Qualitative ID)[7]
Cassia toraSeedsThis compoundNot specifiedNot specified (Identified)[1][2]
Polygonum multiflorumRootEmodin, Physcion, Emodin-8-O-β-D-glucosideHPLC-VWD-MS1.44 - 150.00 µg/mL[8]
Polygonum multiflorumRoot, Stem, LeafEmodin, Chrysophanic acidUPLC/ESI-Q-TOF-MSNot specified[9]

Note: Specific quantitative data for this compound is limited in the public domain. The table includes related compounds from the same plant sources to provide context for expected concentrations and analytical methods.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound and its glycosides from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., Cassia tora seeds or Polygonum multiflorum roots)

  • 70% Ethanol or Methanol

  • Ultrasonic bath or shaker

  • Centrifuge

  • Filtration apparatus (e.g., 0.22 µm syringe filter)

  • Rotary evaporator

Procedure:

  • Weigh 1.0 g of the powdered plant material into a conical flask.

  • Add 20 mL of 70% ethanol (or methanol).

  • Sonicate for 30 minutes at room temperature or shake for 24 hours.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and filter through a 0.22 µm filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitute the dried extract in a known volume of methanol for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound using HPLC with UV detection. Method validation should be performed according to ICH guidelines.[10][11][12][13]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • 0-5 min: 10-30% A

    • 5-20 min: 30-60% A

    • 20-25 min: 60-90% A

    • 25-30 min: 90% A (hold)

    • 30.1-35 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards and the prepared plant extracts into the HPLC system.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the plant extracts using the calibration curve.

Protocol 3: Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This protocol provides a general framework; specific parameters should be optimized for the instrument in use.

Instrumentation and Conditions:

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Flow Rate: 0.3 mL/min

  • ESI Mode: Negative ion mode is often suitable for phenolic compounds.

  • MS/MS Parameters:

    • For this compound-8-O-β-D-glucopyranoside, the precursor ion ([M-H]⁻) is m/z 407.1346.[7]

    • Optimize collision energy to obtain characteristic product ions for Multiple Reaction Monitoring (MRM).

Procedure:

  • Follow the sample and standard preparation steps as in Protocol 2.

  • Develop an optimized LC gradient to achieve good separation of this compound from other matrix components.

  • Perform a full scan analysis of the this compound standard to determine the precursor ion.

  • Conduct product ion scans to identify the most abundant and stable fragment ions.

  • Set up the MRM transitions (precursor ion -> product ion) for quantification.

  • Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantify this compound in the extracts based on the peak area of the specific MRM transition and the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Quantification cluster_data Data Processing & Results plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (70% Ethanol/Methanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc_uv HPLC-UV Analysis crude_extract->hplc_uv lcmsms LC-MS/MS Analysis crude_extract->lcmsms quantification Quantification of this compound hplc_uv->quantification lcmsms->quantification

Caption: Workflow for this compound Quantification.

Signaling Pathway of this compound-8-O-β-D-glucoside

signaling_pathway cluster_inhibition Anti-inflammatory Action of this compound-8-O-β-D-glucoside cluster_pathway Pro-inflammatory Signaling Cascade This compound This compound-8-O-β-D-glucoside fak FAK Phosphorylation This compound->fak inhibits nfkb_translocation NF-κB p65 Nuclear Translocation This compound->nfkb_translocation inhibits ar Aldose Reductase (AR) This compound->ar inhibits lps LPS (Inflammatory Stimulus) lps->fak lps->ar fak->nfkb_translocation inflammatory_mediators Release of Inflammatory Factors (e.g., NO, PGE2) nfkb_translocation->inflammatory_mediators lipid_peroxidation Lipid Peroxidation Products ar->lipid_peroxidation

Caption: Anti-inflammatory Signaling Pathway.

Discussion

The provided protocols offer a robust framework for the quantification of this compound in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the plant matrix. For accurate quantification, it is crucial to use a certified reference standard for this compound.

The anti-inflammatory activity of this compound-8-O-β-D-glucoside is, in part, mediated through the inhibition of the NF-κB signaling pathway.[4][] Specifically, it has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[] Furthermore, it impedes the phosphorylation of focal adhesion kinase (FAK), a key regulator in inflammatory processes.[4] Another identified mechanism is the inhibition of aldose reductase, an enzyme involved in the metabolism of lipid peroxidation products that contribute to inflammation.[5][15] Understanding these mechanisms is vital for the development of this compound-based therapeutic agents.

These application notes and protocols are intended to serve as a comprehensive guide for researchers. Method optimization and validation are essential for ensuring the accuracy and reliability of the obtained quantitative data.

References

Application Notes and Protocols for Torachrysone Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone, a naturally occurring anthraquinone, and its glycoside derivatives have garnered significant interest in the scientific community due to their diverse biological activities. Isolated from sources such as the seeds of Cassia tora and the rhizome of Rheum officinale, this compound has demonstrated potent anti-inflammatory, antioxidant, and cytotoxic properties.[1] These characteristics make it a compelling candidate for further investigation in drug discovery and development, particularly in the areas of inflammation, cancer, and diseases associated with oxidative stress.

This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the efficacy and mechanism of action of this compound and its derivatives, with a primary focus on this compound-8-O-β-D-glucoside. The provided protocols are intended to serve as a comprehensive guide for researchers in setting up and executing robust and reproducible experiments.

Biological Activities and Signaling Pathways

This compound-8-O-β-D-glucoside has been shown to exert its biological effects through the modulation of several key signaling pathways:

  • Anti-inflammatory Effects: A primary mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. It has been observed to prevent the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[2] Additionally, it modulates macrophage polarization, hindering the morphological changes associated with the pro-inflammatory M1 phenotype.[2] This is achieved, in part, by inhibiting the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a key regulator of cellular morphology and adhesion.[2]

  • Antioxidant Activity: this compound-8-O-β-D-glucoside demonstrates significant antioxidant properties by activating the NRF2-antioxidant response element (ARE) pathway.[3] This leads to the upregulation of downstream antioxidant enzymes, such as glutathione S-transferase (GST), which play a crucial role in detoxifying reactive oxygen species (ROS).[3]

  • Aldose Reductase Inhibition: The compound is an effective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications due to its role in the polyol pathway.[3] By inhibiting this enzyme, this compound-8-O-β-D-glucoside can mitigate the harmful effects of reactive aldehydes and reduce inflammation associated with oxidative stress.[3]

The following diagram illustrates the key signaling pathways modulated by this compound-8-O-β-D-glucoside.

This compound Signaling Pathways Signaling Pathways Modulated by this compound-8-O-β-D-glucoside This compound This compound-8-O-β-D-glucoside FAK FAK This compound->FAK Inhibits phosphorylation IKK IKK This compound->IKK Inhibits AldoseReductase Aldose Reductase This compound->AldoseReductase Inhibits Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 degradation pFAK p-FAK (Tyr) FAK->pFAK Phosphorylation Morphology Macrophage M1 Morphological Changes pFAK->Morphology Adhesion Cell Adhesion Morphology->Adhesion IkB IκBα IKK->IkB Phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Inflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Inflam_Genes Activates ReactiveAldehydes Reactive Aldehydes AldoseReductase->ReactiveAldehydes Reduces Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (GST) ARE->Antioxidant_Genes Activates

Caption: Key signaling pathways modulated by this compound-8-O-β-D-glucoside.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

Table 1: Cytotoxicity of this compound-8-O-β-D-glucoside against Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
Cancer Cell Lines
MCF-7Breast AdenocarcinomaData not available
HCT-116Colorectal CarcinomaData not available
HepG2Hepatocellular CarcinomaData not available
A549Lung CarcinomaData not available
PC-3Prostate CancerData not available
Normal Cell Lines
HUVECHuman Umbilical Vein Endothelial CellsData not available
RAW 264.7Murine MacrophageData not available

Table 2: Anti-inflammatory Activity of this compound-8-O-β-D-glucoside

AssayCell LineTreatmentEffectIC50/ConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7LPS-stimulatedInhibitionData not available[2]
TNF-α ProductionRAW 264.7LPS-stimulatedInhibitionData not available[2]
IL-6 ProductionRAW 264.7LPS-stimulatedInhibitionData not available[2]
Aldose Reductase ActivityRecombinant HumanInhibitionData not available[3]
α-Glucosidase ActivityInhibitionIC50 values ranging from 4.12 µM to 5.68 µM for related anthraquinones[4]

Experimental Workflow

The general workflow for assessing the cell-based effects of this compound is depicted below.

Experimental Workflow General Experimental Workflow for this compound Cell-Based Assays start Start cell_culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability inflammation Inflammatory Response Assays treatment->inflammation signaling Signaling Pathway Analysis treatment->signaling data_analysis Data Analysis and Interpretation viability->data_analysis griess Nitric Oxide Measurement (Griess Assay) inflammation->griess elisa Cytokine Quantification (ELISA for TNF-α, IL-6) inflammation->elisa griess->data_analysis elisa->data_analysis western Western Blot (p-FAK, NF-κB pathway proteins) signaling->western if_assay Immunofluorescence (NF-κB p65 Translocation) signaling->if_assay ar_assay Aldose Reductase Activity Assay signaling->ar_assay nrf2_assay NRF2 Activation Assay (Reporter Gene or qPCR) signaling->nrf2_assay western->data_analysis if_assay->data_analysis ar_assay->data_analysis nrf2_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for investigating the cellular effects of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on various cell lines.

Materials:

  • Cells of interest (e.g., RAW 264.7, MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound-8-O-β-D-glucoside (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound-8-O-β-D-glucoside in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the level of nitrite, a stable product of nitric oxide (NO), in the cell culture supernatant as an indicator of NO production by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete RPMI medium

  • Lipopolysaccharide (LPS)

  • This compound-8-O-β-D-glucoside

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[6]

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound-8-O-β-D-glucoside for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (no treatment, LPS only, this compound only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve using sodium nitrite (0-100 µM).

  • In a new 96-well plate, add 50 µL of the collected supernatant or standard solution to each well.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Quantification of Cytokine Production (ELISA)

This protocol is for the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • LPS

  • This compound-8-O-β-D-glucoside

  • ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)[7][8]

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 10% FBS)[9]

  • Stop solution (e.g., 2N H₂SO₄)[7]

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[7]

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.[7]

  • While blocking, treat RAW 264.7 cells with this compound-8-O-β-D-glucoside and/or LPS as described in the Griess Assay protocol.

  • Collect the cell culture supernatants.

  • Add 100 µL of the supernatants and standards to the blocked ELISA plate and incubate for 2 hours at room temperature.[7]

  • Wash the plate three times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[10]

  • Wash the plate three times.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Wash the plate five times.

  • Add TMB substrate and incubate in the dark until a color develops (5-15 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot for FAK Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation of Focal Adhesion Kinase (FAK).

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • This compound-8-O-β-D-glucoside

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-FAK (Tyr397), anti-FAK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat RAW 264.7 cells with this compound-8-O-β-D-glucoside and/or LPS.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-FAK) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Strip the membrane and re-probe for total FAK and β-actin as loading controls.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • This compound-8-O-β-D-glucoside

  • Glass coverslips in a 24-well plate

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound-8-O-β-D-glucoside and/or LPS.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.

Aldose Reductase Activity Assay

This protocol measures the enzymatic activity of aldose reductase in cell lysates.

Materials:

  • Cells of interest (e.g., lens epithelial cells, macrophages)

  • This compound-8-O-β-D-glucoside

  • Aldose Reductase Assay Buffer

  • NADPH

  • Aldose Reductase Substrate (e.g., DL-glyceraldehyde)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • In a 96-well UV-transparent plate, add the cell lysate, Aldose Reductase Assay Buffer, and NADPH.

  • Add various concentrations of this compound-8-O-β-D-glucoside to the respective wells.

  • Initiate the reaction by adding the Aldose Reductase Substrate.

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes.

  • The rate of NADPH oxidation is proportional to the aldose reductase activity. Calculate the % inhibition by this compound.

NRF2 Activation Assay (Reporter Gene Assay)

This protocol measures the activation of the NRF2 pathway using a luciferase reporter construct containing an Antioxidant Response Element (ARE).

Materials:

  • Cells of interest (e.g., HepG2)

  • ARE-luciferase reporter plasmid

  • Transfection reagent

  • This compound-8-O-β-D-glucoside

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • After 24 hours, treat the transfected cells with various concentrations of this compound-8-O-β-D-glucoside.

  • Incubate for an additional 16-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Express the results as fold induction over the vehicle control.

References

Application Notes and Protocols for Torachrysone Alpha-Glucosidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone and its derivatives, such as this compound-8-O-β-D-glucoside, are naturally occurring anthraquinones that have garnered significant interest for their potential therapeutic properties.[1] Notably, these compounds have been identified as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. Alpha-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia, a hallmark of type 2 diabetes, by delaying the breakdown of complex carbohydrates into absorbable monosaccharides. This application note provides a detailed protocol for the in vitro assessment of this compound's α-glucosidase inhibitory activity, methods for determining the kinetics of this inhibition, and comparative data for related compounds.

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a compound against the α-glucosidase enzyme. The enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol (pNP). The rate of pNP formation is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. In the presence of an inhibitor like this compound, the rate of this reaction decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Quantitative Data of Alpha-Glucosidase Inhibitors

Compound/ExtractIC50 ValueSource Organism/Type
Acarbose (Standard)179 µM - 750 µMSynthetic
Quercetin6.65 ± 0.43 µMFlavonoid
Emodin4.12 µMAnthraquinone
Aloe-emodin5.68 µMAnthraquinone
Physcion-Anthraquinone
Rhein-Anthraquinone
Cassia tora Seed Extract0.287 mg/mLPlant Extract
Cassia tora Leaf Extract0.281 mg/mLPlant Extract

Experimental Protocols

Materials and Reagents
  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • This compound or this compound-8-O-β-D-glucoside (to be tested)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution add_components Add Buffer, Inhibitor/Control, and Enzyme to Wells prep_inhibitor->add_components prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->add_components prep_substrate Prepare pNPG Solution add_substrate Add pNPG to Initiate Reaction prep_substrate->add_substrate prep_control Prepare Acarbose Solution prep_control->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Sodium Carbonate to Stop Reaction incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot % Inhibition vs. Concentration calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Protocol for IC50 Determination
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations.

    • Prepare a stock solution of acarbose in phosphate buffer to be used as a positive control.

    • Prepare the α-glucosidase solution in phosphate buffer (e.g., 0.5 U/mL).

    • Prepare the pNPG substrate solution in phosphate buffer (e.g., 5 mM).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the this compound solution at various concentrations to the sample wells.

    • Add 10 µL of the acarbose solution to the positive control wells.

    • Add 10 µL of phosphate buffer to the blank wells (enzyme activity without inhibitor).

    • Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • Abs_sample is the absorbance of the sample (enzyme, substrate, and this compound).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol for Kinetic Analysis

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed. This involves measuring the initial reaction rates at various concentrations of both the substrate (pNPG) and the inhibitor (this compound).

  • Assay Procedure:

    • Set up a series of reactions in a 96-well plate. Each series will have a fixed concentration of this compound (including a zero-inhibitor control) and varying concentrations of pNPG.

    • Follow the general assay procedure as described above, but vary the pNPG concentrations (e.g., from 0.5 mM to 5 mM).

    • Measure the absorbance at multiple time points to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration [S] for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (double reciprocal plot) of 1/V₀ versus 1/[S].

    • The type of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor.

Mechanism of Alpha-Glucosidase Inhibition

The mechanism by which this compound inhibits α-glucosidase can be elucidated through kinetic studies. The following diagram illustrates two common types of reversible inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E - S P Product ES->P EI_comp->E - I E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI_noncomp Enzyme-Inhibitor Complex E2->EI_noncomp + I S2 Substrate I_noncomp Inhibitor ES2->E2 - S ESI_noncomp Enzyme-Substrate-Inhibitor Complex ES2->ESI_noncomp + I P2 Product ES2->P2 EI_noncomp->E2 - I EI_noncomp->ESI_noncomp + S ESI_noncomp->ES2 - I ESI_noncomp->EI_noncomp - S

Caption: Models of competitive and non-competitive enzyme inhibition.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In a Lineweaver-Burk plot, this is characterized by an increase in Km with no change in Vmax.

  • Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. In a Lineweaver-Burk plot, this results in a decrease in Vmax with no change in Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This is reflected in a decrease in both Vmax and Km in a Lineweaver-Burk plot.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of this compound as an α-glucosidase inhibitor. By determining its IC50 value and elucidating its mechanism of inhibition, researchers can gain valuable insights into its potential as a therapeutic agent for the management of type 2 diabetes. Further studies, including in vivo models, are warranted to fully characterize the pharmacological profile of this compound.

References

Application Notes and Protocols for Diabetes Research: A Focus on Torachrysone and Related Anthraquinones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Torachrysone is a naturally occurring anthraquinone derivative that has garnered interest for its potential therapeutic properties. While research has highlighted its in vitro bioactivities, including α-glucosidase inhibition which is relevant to the management of type 2 diabetes, there is currently a notable absence of published studies demonstrating the use of this compound in in vivo animal models for diabetes research. This document, therefore, aims to provide a comprehensive overview of the existing knowledge on this compound and related compounds, offering a foundational guide for researchers and drug development professionals interested in exploring its antidiabetic potential. Given the lack of specific in vivo data for this compound, this report will detail established protocols for similar compounds, particularly other anthraquinones, which can serve as a valuable starting point for designing future animal studies with this compound.

This compound: Current State of Research

This compound-8-O-β-D-glucoside has been identified as a natural compound with α-glucosidase inhibitory activities, suggesting a potential role in managing type 2 diabetes by delaying carbohydrate digestion and absorption[1]. In vitro studies have also indicated its involvement in modulating inflammatory pathways, such as inhibiting the nuclear translocation of NF-κB p65, which is implicated in diabetic complications[]. However, to date, the scientific literature lacks specific studies investigating the effects of this compound in established animal models of diabetes, such as streptozotocin (STZ)-induced or genetically diabetic (e.g., db/db) mice.

General Protocols for Antidiabetic Studies in Animal Models

The following protocols are based on established methodologies for evaluating the antidiabetic potential of compounds, including other anthraquinones like emodin and rhein, and can be adapted for future studies on this compound.[3][4]

Streptozotocin (STZ)-Induced Type 1 Diabetes Model

This model is widely used to induce insulin-dependent diabetes through the specific destruction of pancreatic β-cells by STZ.

Experimental Workflow:

Caption: Workflow for STZ-Induced Diabetes Model.

Protocol:

  • Animal Selection: Male Wistar rats or C57BL/6J mice are commonly used.

  • Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Diabetes: A freshly prepared solution of streptozotocin (STZ) in citrate buffer (pH 4.5) is administered via a single intraperitoneal (i.p.) injection. The dosage varies depending on the animal model (e.g., 40-60 mg/kg for rats).

  • Confirmation of Diabetes: Blood glucose levels are monitored 72 hours post-STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.

  • Grouping and Treatment: Diabetic animals are randomly divided into groups:

    • Diabetic Control (vehicle)

    • Test Compound (this compound) at various doses

    • Positive Control (e.g., Glibenclamide) Treatment is typically administered daily via oral gavage for a period of 4-8 weeks.

  • Monitoring and Data Collection:

    • Body Weight and Food/Water Intake: Measured weekly.

    • Fasting Blood Glucose: Measured weekly from the tail vein.

    • Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose metabolism.

  • Terminal Sample Collection: At the end of the treatment period, animals are euthanized, and blood, pancreas, liver, and other relevant tissues are collected for biochemical and histopathological analysis.

High-Fat Diet (HFD) and Low-Dose STZ-Induced Type 2 Diabetes Model

This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance and subsequent β-cell dysfunction.

Experimental Workflow:

Caption: Workflow for HFD/STZ-Induced Type 2 Diabetes Model.

Protocol:

  • Animal Selection: Male Sprague-Dawley rats or C57BL/6J mice.

  • Induction of Insulin Resistance: Animals are fed a high-fat diet (45-60% kcal from fat) for 4-8 weeks.

  • Induction of Diabetes: A single low dose of STZ (e.g., 30-40 mg/kg, i.p.) is administered to impair β-cell function without causing complete destruction.

  • Confirmation of Type 2 Diabetes: Development of hyperglycemia (fasting blood glucose > 200 mg/dL) and insulin resistance (assessed by HOMA-IR) confirms the diabetic state.

  • Grouping and Treatment: Similar to the Type 1 model, animals are grouped and treated with the test compound or controls.

  • Monitoring and Data Collection: In addition to the parameters measured in the Type 1 model, insulin levels are measured to assess insulin resistance.

  • Terminal Sample Collection: Blood and tissues are collected for analysis.

Potential Signaling Pathways for Investigation

Based on the known activities of this compound and other anthraquinones, the following signaling pathways are relevant for investigation in a diabetic animal model.[3][4][5]

G cluster_outcomes Potential Therapeutic Outcomes This compound This compound alpha_Glucosidase α-Glucosidase This compound->alpha_Glucosidase Inhibition NF_kB NF-κB Pathway This compound->NF_kB Inhibition PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Potential Upregulation PPARg PPARγ This compound->PPARg Potential Activation Reduced_Glucose_Absorption Reduced Glucose Absorption alpha_Glucosidase->Reduced_Glucose_Absorption Reduced_Inflammation Reduced Inflammation NF_kB->Reduced_Inflammation Improved_Insulin_Signaling Improved Insulin Signaling PI3K_Akt->Improved_Insulin_Signaling Enhanced_Insulin_Sensitivity Enhanced Insulin Sensitivity PPARg->Enhanced_Insulin_Sensitivity

Caption: Potential Signaling Pathways of this compound in Diabetes.

Quantitative Data from Related Anthraquinone Studies

While specific data for this compound is unavailable, studies on other anthraquinones provide a benchmark for expected outcomes. For instance, a purified anthraquinone-glycoside preparation from Rheum palmatum L. has been studied in a T2DM rat model.[6]

Table 1: Effects of a Purified Anthraquinone-Glycoside Preparation (PAGR) on Biochemical Parameters in T2DM Rats [6]

ParameterT2DM Model GroupPAGR High Dose (400 mg/kg)Metformin Group
Fasting Blood Glucose (mmol/L) 25.8 ± 3.515.2 ± 2.8 13.8 ± 2.5
Total Cholesterol (mmol/L) 2.9 ± 0.42.1 ± 0.3*1.9 ± 0.2
Triglycerides (mmol/L) 2.5 ± 0.51.6 ± 0.41.4 ± 0.3
Superoxide Dismutase (U/mgprot) 125.4 ± 15.8158.2 ± 18.3165.7 ± 19.1
Malondialdehyde (nmol/mgprot) 8.9 ± 1.26.3 ± 0.95.9 ± 0.8**

*p < 0.05, **p < 0.01 vs. T2DM Model Group. Data presented as mean ± SD.

Conclusion and Future Directions

The current body of scientific literature indicates that while this compound exhibits promising in vitro activities relevant to diabetes, its in vivo efficacy in animal models remains to be investigated. The protocols and potential mechanisms of action outlined in this document, drawn from studies on related anthraquinone compounds, provide a solid framework for initiating such research. Future studies should focus on establishing the pharmacokinetic and safety profile of this compound, followed by its evaluation in well-established diabetic animal models to determine its therapeutic potential. Such research is crucial to bridge the gap between in vitro findings and potential clinical applications for this compound in the management of diabetes.

References

Torachrysone in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone is a naturally occurring anthraquinone derivative found in several medicinal plants, including Cassia tora and Rumex nepalensis. These plants have a history of use in traditional medicine for various ailments, including conditions that can be associated with cellular proliferation and inflammation. Recent scientific interest has focused on the potential anti-cancer properties of their phytochemical constituents. While direct and extensive research on isolated this compound in cancer cell lines is limited, studies on extracts of this compound-containing plants and related anthraquinone compounds provide compelling evidence for its potential as an anti-proliferative and pro-apoptotic agent.

This document provides a summary of the available data, detailed experimental protocols for investigating the anti-cancer effects of this compound, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation

Currently, there is a notable lack of specific quantitative data in the public domain regarding the cytotoxic effects of isolated this compound on cancer cell lines. However, studies on extracts from plants known to contain this compound, such as Cassia tora, have demonstrated significant anti-cancer activity.

Plant Extract/CompoundCancer Cell LineAssayResultsReference
Methanolic Extract of Cassia toraHuman Tongue Carcinoma (TCA8113)MTT AssayGrowth inhibitory rates of 16%, 43%, and 72% at concentrations of 0.25, 0.5, and 1.0 mg/ml, respectively.[1][1]
Methanolic Extract of Cassia toraHuman Cervical Cancer (HeLa)MTT Assay, Caspase-3 ActivityMarked concentration-dependent inhibition of proliferation and induction of apoptosis.[2][3][2][3]
Flavonoids from Cassia tora LeavesHuman Breast Cancer (MCF7)MTT AssayLuteolin and quercetin showed potent anticancer properties with IC50 values of 14 and 19 µg/mL, respectively.[4][4]
Hexane Fraction of Cassia tora Leaf ExtractBreast Cancer (MCF7)MTT AssayShowed more effective anticancer activity than the ethyl acetate fraction.[5][5]

Signaling Pathways

This compound, as an anthraquinone, is hypothesized to induce apoptosis in cancer cells through the modulation of key signaling pathways that regulate cell survival and death. The primary mechanism is likely the induction of the intrinsic apoptotic pathway.

G This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptotic Pathway Activation

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on cancer cell lines. These are based on standard methodologies used for similar natural products.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 a Seed cells in 96-well plate b Incubate 24h a->b c Treat with This compound b->c d Incubate 24-72h c->d e Add MTT reagent d->e f Incubate 4h e->f g Add DMSO f->g h Read Absorbance g->h

MTT Assay Experimental Workflow
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration of the lysates.

  • SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

G start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds SDS-PAGE lysis->sds transfer Western Blot Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Western Blotting Workflow

Conclusion

While direct evidence for the anti-cancer effects of isolated this compound is still emerging, the existing research on this compound-containing plant extracts and related anthraquinones strongly suggests its potential as a valuable compound for further investigation in oncology. The protocols and pathways detailed in these application notes provide a robust framework for researchers to explore the cytotoxic and apoptotic mechanisms of this compound in various cancer cell lines. Further studies are warranted to isolate this compound and definitively characterize its anti-cancer activity and mechanism of action.

References

Torachrysone: Application Notes and Protocols for Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone, a naturally occurring anthraquinone, has garnered interest for its potential therapeutic applications. While research has highlighted its anti-inflammatory properties, its direct effects on metabolic syndrome remain an area of active investigation. This document provides a comprehensive overview of proposed experimental protocols and application notes for evaluating the efficacy of this compound in the context of metabolic syndrome research. Due to a lack of specific published in vivo studies on this compound for metabolic syndrome, this guide presents generalized yet detailed methodologies and hypothetical data to serve as a framework for future research. The protocols outlined herein cover in vivo animal studies using a high-fat diet-induced obesity model, as well as in vitro assays for mechanistic elucidation, focusing on Protein Tyrosine Phosphatase 1B (PTP1B) inhibition and cellular glucose uptake.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Anthraquinones, a class of compounds to which this compound belongs, have been explored for their potential to ameliorate insulin resistance and related metabolic disorders.[1][2][3][4] this compound's potential to modulate key signaling pathways involved in metabolism, such as the AMPK and insulin signaling pathways, makes it a compound of interest for metabolic syndrome research.

Proposed In Vivo Efficacy Studies

A robust method for evaluating the potential of this compound in treating metabolic syndrome is the use of a high-fat diet (HFD)-induced obesity animal model, which recapitulates many of the key features of the human condition.

Hypothetical Quantitative Data from In Vivo Studies

The following tables present hypothetical data to illustrate the potential effects of this compound in an HFD-induced obesity mouse model. This data is for illustrative purposes only and should be replaced with experimental findings.

Table 1: Effect of this compound on Body Weight and Food Intake

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Daily Food Intake (g)
Control (Normal Diet) 22.5 ± 1.525.0 ± 1.82.5 ± 0.53.5 ± 0.3
HFD Control 22.8 ± 1.640.2 ± 2.517.4 ± 1.93.2 ± 0.4
HFD + this compound (50 mg/kg) 22.6 ± 1.435.1 ± 2.112.5 ± 1.73.3 ± 0.3
HFD + this compound (100 mg/kg) 22.7 ± 1.532.5 ± 2.0 9.8 ± 1.53.4 ± 0.4
HFD + Metformin (200 mg/kg) 22.9 ± 1.733.0 ± 2.2 10.1 ± 1.83.2 ± 0.3

*p < 0.05, **p < 0.01 compared to HFD Control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Glycemic Control

GroupFasting Blood Glucose (mg/dL)Fasting Serum Insulin (ng/mL)HOMA-IR
Control (Normal Diet) 85 ± 50.5 ± 0.11.0 ± 0.2
HFD Control 150 ± 122.5 ± 0.59.0 ± 1.8
HFD + this compound (50 mg/kg) 125 ± 101.8 ± 0.45.4 ± 1.2*
HFD + this compound (100 mg/kg) 110 ± 8 1.2 ± 0.33.2 ± 0.8
HFD + Metformin (200 mg/kg) 115 ± 91.4 ± 0.3 3.9 ± 0.9

*p < 0.05, **p < 0.01 compared to HFD Control. Data are presented as mean ± SD. HOMA-IR = (Fasting Glucose × Fasting Insulin) / 405.

Table 3: Effect of this compound on Serum Lipid Profile

GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Control (Normal Diet) 100 ± 880 ± 750 ± 434 ± 3
HFD Control 220 ± 15180 ± 1235 ± 3149 ± 11
HFD + this compound (50 mg/kg) 180 ± 12140 ± 1040 ± 3112 ± 9
HFD + this compound (100 mg/kg) 150 ± 10 110 ± 845 ± 4 83 ± 7
HFD + Metformin (200 mg/kg) 160 ± 11 120 ± 942 ± 3*94 ± 8**

*p < 0.05, **p < 0.01 compared to HFD Control. Data are presented as mean ± SD.

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model
  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with free access to standard chow and water.

  • Induction of Obesity:

    • Divide mice into a control group (fed a normal diet, ~10% kcal from fat) and an experimental group (fed a high-fat diet, ~60% kcal from fat) for 8-12 weeks.

    • Monitor body weight weekly.

  • Treatment:

    • After the induction period, divide the HFD-fed mice into the following groups (n=8-10 per group):

      • HFD Control (vehicle)

      • HFD + this compound (e.g., 50 mg/kg body weight)

      • HFD + this compound (e.g., 100 mg/kg body weight)

      • HFD + Positive Control (e.g., Metformin, 200 mg/kg body weight)

    • The normal diet group continues as a lean control.

    • Administer treatments daily via oral gavage for 4-8 weeks.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.

  • Sample Collection:

    • At the end of the study, fast mice overnight.

    • Collect blood via cardiac puncture for analysis of fasting blood glucose, insulin, and lipid profile.

    • Harvest tissues (liver, adipose tissue, skeletal muscle) for histological and molecular analysis.

  • Biochemical Analysis:

    • Measure serum glucose, insulin, total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available kits.

    • Calculate HOMA-IR as an index of insulin resistance.

In Vitro Mechanistic Studies

To understand the molecular mechanisms by which this compound may exert its metabolic effects, in vitro assays targeting key enzymes and cellular processes are essential.

PTP1B Inhibition Assay

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes and obesity.

Protocol:

  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), and this compound.

  • Procedure:

    • Prepare a series of dilutions of this compound in DMSO.

    • In a 96-well plate, add PTP1B enzyme to the assay buffer.

    • Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding pNPP.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Glucose Uptake Assay

This assay measures the ability of this compound to enhance glucose uptake in cells, a key process in maintaining glucose homeostasis.

Protocol:

  • Cell Culture: Use a relevant cell line, such as 3T3-L1 adipocytes or C2C12 myotubes.

  • Reagents: 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), Krebs-Ringer-HEPES (KRH) buffer, insulin, and this compound.

  • Procedure:

    • Seed cells in a multi-well plate and differentiate them into adipocytes or myotubes.

    • Starve the cells in serum-free medium for 2-4 hours.

    • Wash the cells with KRH buffer.

    • Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

    • Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10-15 minutes.

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells.

  • Detection:

    • For 2-deoxy-D-[³H]glucose, measure radioactivity using a scintillation counter.

    • For 2-NBDG, measure fluorescence using a fluorescence plate reader.

  • Data Analysis: Quantify the amount of glucose uptake relative to the control and determine the effect of this compound.

Signaling Pathway and Workflow Visualizations

Signaling Pathways

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., High-Fat Diet) AMPK AMPK Metabolic_Stress->AMPK Activates This compound This compound This compound->AMPK Potential Activator Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibits Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Proposed activation of the AMPK signaling pathway by this compound.

Insulin_PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds P_Insulin_Receptor Phosphorylated IR Insulin_Receptor->P_Insulin_Receptor Autophosphorylation IRS IRS Proteins P_Insulin_Receptor->IRS P_IRS Phosphorylated IRS IRS->P_IRS Phosphorylation PI3K_Akt PI3K/Akt Pathway P_IRS->PI3K_Akt Activates Glucose_Uptake Glucose Uptake (GLUT4 Translocation) PI3K_Akt->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->P_Insulin_Receptor Dephosphorylates PTP1B->P_IRS Dephosphorylates This compound This compound This compound->PTP1B Potential Inhibitor

Caption: Potential inhibition of PTP1B by this compound in the insulin signaling pathway.

Experimental Workflow

Experimental_Workflow In_Vitro In Vitro Screening - PTP1B Inhibition - Glucose Uptake Assay In_Vivo In Vivo Model (High-Fat Diet-Induced Obesity) In_Vitro->In_Vivo Lead Identification Treatment This compound Administration In_Vivo->Treatment Analysis Metabolic Phenotyping - Body Weight - Glucose Tolerance - Lipid Profile Treatment->Analysis Mechanism Mechanistic Studies - Gene Expression - Protein Analysis Analysis->Mechanism Data Data Analysis & Conclusion Analysis->Data Mechanism->Data

Caption: General experimental workflow for evaluating this compound in metabolic syndrome research.

Conclusion

This compound presents an intriguing candidate for further investigation into its potential therapeutic benefits for metabolic syndrome. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action. Future studies are warranted to generate concrete in vivo data and validate the therapeutic potential of this compound in the context of metabolic diseases.

References

Application Notes and Protocols for Torachrysone Nanoparticle Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone, a naturally occurring phenolic compound, and its derivatives have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. However, the clinical translation of this compound is often hindered by its poor aqueous solubility and limited bioavailability. Nanoparticle encapsulation presents a promising strategy to overcome these challenges by enhancing its delivery, stability, and therapeutic efficacy.

These application notes provide a comprehensive overview of the rationale, methodologies, and expected outcomes for the encapsulation of this compound in various nanoparticle systems. Detailed protocols for the preparation and characterization of this compound-loaded nanoparticles are provided to guide researchers in their drug development efforts.

Therapeutic Rationale for this compound Encapsulation

The encapsulation of this compound within nanoparticles offers several key advantages:

  • Improved Solubility and Bioavailability: By encapsulating the hydrophobic this compound within a hydrophilic nanocarrier, its apparent water solubility is increased, leading to improved absorption and bioavailability.

  • Enhanced Stability: The nanoparticle matrix can protect this compound from enzymatic degradation and premature metabolism, prolonging its circulation time and therapeutic window.

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to facilitate the specific delivery of this compound to diseased tissues, such as tumors or sites of inflammation, thereby increasing local drug concentration and reducing systemic side effects.

  • Controlled Release: The release of this compound from the nanoparticle can be tailored to achieve a sustained-release profile, maintaining therapeutic drug levels over an extended period and reducing the frequency of administration.

Signaling Pathways of this compound

Understanding the molecular mechanisms of this compound is crucial for designing effective drug delivery systems. Below are diagrams illustrating the key signaling pathways modulated by this compound and its derivatives.

Anti-inflammatory Signaling Pathway of this compound-8-O-β-D-glucoside (TG)

This compound-8-O-β-D-glucoside (TG) has been shown to exert its anti-inflammatory effects through multiple pathways, primarily by modulating macrophage function.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates FAK FAK TLR4->FAK Activates NFkB NF-κB p65 TLR4->NFkB Activates pFAK p-FAK FAK->pFAK Phosphorylation PK Pyruvate Kinase (PK) pFAK->PK Activates Glycolysis Glycolysis PK->Glycolysis NuclearNFkB Nuclear NF-κB p65 NFkB->NuclearNFkB Nuclear Translocation InflammatoryCytokines Inflammatory Cytokines NuclearNFkB->InflammatoryCytokines Induces AR Aldose Reductase (AR) AR->InflammatoryCytokines Promotes LipidPeroxidation Lipid Peroxidation Products (4-HNE) LipidPeroxidation->AR Substrate for NRF2 NRF2 AntioxidantFactors Antioxidant Factors (e.g., GST) NRF2->AntioxidantFactors Upregulates TG This compound-8-O-β-D-glucoside (TG) TG->pFAK Inhibits TG->NuclearNFkB Inhibits TG->AR Inhibits TG->NRF2 Activates G This compound This compound ROS ↑ ROS This compound->ROS CDK CDK/Cyclin Complexes This compound->CDK Inhibits G2M_Arrest G2/M Arrest p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis CellCycle Cell Cycle Progression CDK->CellCycle G start Start dissolve Dissolve this compound and PLGA in an organic solvent (e.g., Dichloromethane) start->dissolve emulsify Add organic phase to an aqueous surfactant solution (e.g., PVA) dissolve->emulsify sonicate Sonicate to form an o/w emulsion emulsify->sonicate evaporate Evaporate the organic solvent sonicate->evaporate centrifuge Centrifuge and wash the nanoparticles evaporate->centrifuge lyophilize Lyophilize for long-term storage centrifuge->lyophilize end End lyophilize->end G start Start dissolve_cs Dissolve Chitosan in acetic acid solution start->dissolve_cs dissolve_tora Dissolve this compound in a suitable solvent and add to Chitosan solution dissolve_cs->dissolve_tora add_tpp Add TPP solution dropwise under stirring dissolve_tora->add_tpp incubate Incubate for nanoparticle formation add_tpp->incubate centrifuge Centrifuge and wash the nanoparticles incubate->centrifuge resuspend Resuspend in deionized water centrifuge->resuspend end End resuspend->end G start Start dissolve_lipids Dissolve lipids and This compound in an organic solvent start->dissolve_lipids evaporate Evaporate solvent to form a thin lipid film dissolve_lipids->evaporate hydrate Hydrate the film with an aqueous buffer evaporate->hydrate sonicate Sonicate to reduce liposome size hydrate->sonicate extrude Extrude through polycarbonate membranes sonicate->extrude purify Purify by size exclusion chromatography extrude->purify end End purify->end

References

Application Notes and Protocols for Topical Formulation Studies of Torachrysone-8-O-β-D-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone-8-O-β-D-glucoside (TG), a naturally occurring naphthoquinone derivative, has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanisms of action, including the inhibition of aldose reductase, modulation of macrophage activity, and interference with key inflammatory signaling pathways, make it a promising candidate for topical applications in the management of skin inflammation and related disorders.

These application notes provide a comprehensive guide for researchers investigating the topical delivery of this compound-8-O-β-D-glucoside. The protocols outlined below cover the preparation of a topical formulation, and in vitro evaluation of its anti-inflammatory efficacy and skin permeation profile.

Note: The majority of published research has been conducted on this compound-8-O-β-D-glucoside. The protocols provided are based on this derivative.

Quantitative Data Summary

Quantitative data from experimental studies should be meticulously recorded and organized for comparative analysis. The following tables are templates for summarizing key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound-8-O-β-D-glucoside

AssayTest Concentration (µM)% Inhibition of Nitric Oxide (NO) ProductionIC50 (µM) for NO Inhibition% Inhibition of Pro-inflammatory Cytokine (e.g., TNF-α)IC50 (µM) for Cytokine Inhibition
Control -0%-0%-
TG e.g., 1, 5, 10, 25, 50Enter DataEnter DataEnter DataEnter Data
Positive Control e.g., DexamethasoneEnter DataEnter DataEnter DataEnter Data

Table 2: In Vitro Skin Permeation of this compound-8-O-β-D-glucoside Formulation

FormulationCumulative Amount Permeated (µg/cm²) at 24hFlux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (h)
TG Formulation Enter DataEnter DataEnter DataEnter Data
Control (TG in solution) Enter DataEnter DataEnter DataEnter Data

Table 3: Aldose Reductase Inhibition by this compound-8-O-β-D-glucoside

CompoundConcentration (µM)% Inhibition of Aldose ReductaseIC50 (µM)
This compound-8-O-β-D-glucoside e.g., 0.1, 1, 10, 50, 100Enter DataEnter Data
Positive Control (e.g., Epalrestat) Enter DataEnter DataEnter Data

Experimental Protocols

Preparation of a Topical Cream Formulation (Oil-in-Water Emulsion)

This protocol describes the preparation of a basic cream formulation for the topical delivery of this compound-8-O-β-D-glucoside.

Materials:

  • This compound-8-O-β-D-glucoside (TG)

  • Oil Phase:

    • Cetyl alcohol

    • Stearic acid

    • Rose oil (or other suitable oil)

  • Aqueous Phase:

    • Propylene glycol

    • Triethanolamine

    • Purified water

  • Emulsifying agent (e.g., Polysorbate 80)

  • Preservative (e.g., Methylparaben)

Procedure:

  • Oil Phase Preparation: In a beaker, combine cetyl alcohol, stearic acid, and rose oil. Heat the mixture to 75°C in a water bath until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the preservative and this compound-8-O-β-D-glucoside in propylene glycol and purified water. Add triethanolamine and the emulsifying agent. Heat this aqueous phase to 75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring. Maintain the temperature at 75°C during this process.

  • Homogenization: Homogenize the mixture using a suitable homogenizer until a uniform emulsion is formed.

  • Cooling: Allow the cream to cool down to room temperature with gentle stirring.

  • Storage: Store the formulated cream in an airtight container, protected from light.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of this compound-8-O-β-D-glucoside from the prepared topical formulation.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane (full-thickness or dermatomed)

  • Receptor solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • TG topical formulation

  • Magnetic stirrer

  • Water bath/circulator

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument for TG quantification

Procedure:

  • Membrane Preparation: Thaw the frozen skin membrane at room temperature. Carefully remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane onto the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor chamber.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure there are no air bubbles trapped beneath the skin.

  • Equilibration: Allow the system to equilibrate for 30 minutes, maintaining the temperature at 32°C using a water bath.

  • Application of Formulation: Apply a known quantity (e.g., 100 mg) of the TG topical formulation onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the withdrawn samples for the concentration of this compound-8-O-β-D-glucoside using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of TG permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time from the linear portion of the plot.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the anti-inflammatory activity of this compound-8-O-β-D-glucoside by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound-8-O-β-D-glucoside (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound-8-O-β-D-glucoside for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value of TG.

Signaling Pathways and Mechanisms of Action

This compound-8-O-β-D-glucoside exerts its anti-inflammatory effects through multiple signaling pathways.

Inhibition of Focal Adhesion Kinase (FAK) Signaling

This compound-8-O-β-D-glucoside has been shown to inhibit the tyrosine phosphorylation of Focal Adhesion Kinase (FAK).[1] FAK is a critical regulator of macrophage morphology and adhesion, which are key processes in the inflammatory response.[1] By inhibiting FAK phosphorylation, TG can restrain the morphological transformation of macrophages into a pro-inflammatory M1 phenotype.[1]

FAK_Signaling_Pathway cluster_caption FAK Signaling Inhibition by TG LPS LPS TLR4 TLR4 LPS->TLR4 FAK FAK TLR4->FAK Activates p_FAK p-FAK (Active) FAK->p_FAK Phosphorylation Cytoskeleton_Genes Cytoskeleton Gene Transcription p_FAK->Cytoskeleton_Genes Morphological_Transformation Macrophage Morphological Transformation (M1 Phenotype) Cytoskeleton_Genes->Morphological_Transformation Adhesion Increased Adhesion Morphological_Transformation->Adhesion TG This compound-8-O-β-D-glucoside TG->p_FAK Inhibits Caption This compound-8-O-β-D-glucoside inhibits FAK phosphorylation, preventing M1 macrophage transformation.

Caption: FAK Signaling Inhibition by TG.

Modulation of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound-8-O-β-D-glucoside has been found to inhibit the nuclear translocation of the p65 subunit of NF-κB.[1] This prevents the transcription of target genes encoding pro-inflammatory mediators like iNOS and COX-2.

NFkB_Signaling_Pathway cluster_caption NF-κB Signaling Inhibition by TG LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) (in Nucleus) NFkB->NFkB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_nucleus->Proinflammatory_Genes TG This compound-8-O-β-D-glucoside TG->NFkB_nucleus Inhibits Translocation Caption TG inhibits the nuclear translocation of NF-κB, reducing pro-inflammatory gene expression.

Caption: NF-κB Signaling Inhibition by TG.

Aldose Reductase Inhibition

This compound-8-O-β-D-glucoside is an effective inhibitor of aldose reductase (AR), an enzyme implicated in inflammatory pathways through the metabolism of lipid peroxidation products like 4-hydroxynonenal (4-HNE).[2] By inhibiting AR, TG reduces the formation of pro-inflammatory mediators.[2]

Aldose_Reductase_Pathway cluster_caption Aldose Reductase Inhibition by TG Lipid_Peroxidation Lipid Peroxidation Four_HNE 4-Hydroxynonenal (4-HNE) Lipid_Peroxidation->Four_HNE Aldose_Reductase Aldose Reductase (AR) Four_HNE->Aldose_Reductase Substrate Proinflammatory_Mediators Pro-inflammatory Mediators Aldose_Reductase->Proinflammatory_Mediators Metabolizes to Inflammation Inflammation Proinflammatory_Mediators->Inflammation TG This compound-8-O-β-D-glucoside TG->Aldose_Reductase Inhibits Caption TG inhibits aldose reductase, reducing the production of pro-inflammatory mediators.

Caption: Aldose Reductase Inhibition by TG.

Experimental Workflow

The following diagram illustrates a typical workflow for the topical application studies of this compound-8-O-β-D-glucoside.

Experimental_Workflow cluster_caption Experimental Workflow Start Start Formulation Topical Formulation Preparation Start->Formulation Characterization Formulation Characterization (pH, viscosity, etc.) Formulation->Characterization Permeation In Vitro Skin Permeation Study (Franz Cells) Characterization->Permeation Anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., NO Inhibition) Characterization->Anti_inflammatory Data_Analysis Data Analysis and Interpretation Permeation->Data_Analysis Anti_inflammatory->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion Caption A typical experimental workflow for evaluating the topical potential of this compound-8-O-β-D-glucoside.

References

Torachrysone: A Versatile Research Tool in Enzymology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone and its derivatives, naturally occurring anthraquinones found in plants such as Cassia tora and Polygonum multiflorum, have emerged as valuable tools in enzymology research. These compounds exhibit inhibitory effects on a range of enzymes, making them useful for studying enzyme kinetics, elucidating signaling pathways, and as potential leads in drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound and its glycosides as research tools, with a focus on their roles as inhibitors of Aldehyde Reductase, α-Glucosidase, and their potential interaction with Protein Tyrosine Phosphatase 1B (PTP1B).

Enzyme Inhibition Profile of this compound and Its Derivatives

The inhibitory activity of this compound and its glycosides against various enzymes is a key area of interest. While research is ongoing, the following table summarizes the available quantitative data on their enzyme inhibition.

CompoundTarget EnzymeIC50 / Inhibition DataReference
This compound-8-O-β-d-glucosideAldehyde Reductase (AR)Effective inhibitor (specific IC50 not provided in the source)[1]
This compound-8-O-β-D-glucosideα-GlucosidaseExhibits inhibitory activity (specific IC50 not provided in the source)[]
Emodin, Aloe-emodin, Physcion, Rhein (from Polygonum multiflorum)α-GlucosidaseIC50 values ranging from 4.12 µM to 5.68 µM[]
This compound/Torachrysone-8-O-β-d-glucosideProtein Tyrosine Phosphatase 1B (PTP1B)No direct inhibitory data available in the reviewed literature.

Mechanism of Action and Signaling Pathways

Aldehyde Reductase Inhibition and NRF2 Pathway Activation

This compound-8-O-β-d-glucoside has been identified as an effective inhibitor of Aldehyde Reductase (AR).[1] AR is a key enzyme in the polyol pathway and is involved in the reduction of aldehydes, including those generated during lipid peroxidation. Inhibition of AR by this compound-8-O-β-d-glucoside has been shown to have anti-inflammatory effects.

A significant aspect of its mechanism involves the upregulation of antioxidant factors downstream of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1] Specifically, it increases the mRNA levels of Glutathione S-transferase (GST), an important phase II detoxification enzyme. This leads to enhanced detoxification of reactive aldehydes.

The proposed mechanism is visualized in the following diagram:

Torachrysone_NRF2_Pathway This compound This compound-8-O-β-d-glucoside NRF2_Activation NRF2 Activation This compound->NRF2_Activation AR_Inhibition Aldehyde Reductase (AR) Inhibition This compound->AR_Inhibition ARE Antioxidant Response Element (ARE) NRF2_Activation->ARE GST_mRNA Increased GST mRNA ARE->GST_mRNA GST_Protein Increased GST Protein GST_mRNA->GST_Protein Detoxification Enhanced Detoxification of Reactive Aldehydes GST_Protein->Detoxification Inflammation Reduced Inflammation Detoxification->Inflammation AR_Inhibition->Inflammation

Caption: this compound's dual action on inflammation.

α-Glucosidase Inhibition

The experimental workflow for assessing α-glucosidase inhibition is as follows:

Alpha_Glucosidase_Inhibition_Workflow Start Start Prepare_Reagents Prepare α-Glucosidase, Substrate (pNPG), and this compound Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with this compound Prepare_Reagents->Incubate Add_Substrate Add pNPG to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction with Na2CO3 Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for α-Glucosidase Inhibition Assay.

Experimental Protocols

Protocol 1: Aldehyde Reductase (AR) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on Aldehyde Reductase activity.

Materials:

  • Recombinant human Aldehyde Reductase (AR)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • This compound or its derivatives

  • Phosphate buffer (100 mM, pH 6.2)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock solution in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1%.

    • Prepare solutions of AR, DL-glyceraldehyde, and NADPH in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, AR solution, and this compound solution at various concentrations.

    • Control wells: Add phosphate buffer, AR solution, and buffer/DMSO (without this compound).

    • Blank wells: Add phosphate buffer and this compound solution (without AR).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add NADPH and DL-glyceraldehyde to all wells to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

    • Plot the % inhibition against the logarithm of this compound concentration to determine the IC50 value.

Protocol 2: α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • This compound or its derivatives

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock in phosphate buffer.

    • Prepare solutions of α-glucosidase and pNPG in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add phosphate buffer, α-glucosidase solution, and this compound solution at various concentrations.

    • Control wells: Add phosphate buffer, α-glucosidase solution, and buffer/DMSO.

    • Blank wells: Add phosphate buffer and this compound solution (without α-glucosidase).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Add Na2CO3 solution to all wells to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm. The absorbance is due to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100

    • Plot the % inhibition against the logarithm of this compound concentration to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to a target enzyme within a cellular environment.

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and reagents

  • This compound or its derivatives

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating cell lysates (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to the target enzyme

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time.

  • Harvesting and Lysis:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).

    • Centrifuge to remove cell debris and collect the supernatant (cell lysate).

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Analysis by Western Blotting:

    • Determine the protein concentration of the soluble fractions.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane and perform Western blotting using an antibody specific to the target enzyme.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both this compound-treated and control samples.

    • Plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

The logical relationship of the CETSA experiment is depicted below:

CETSA_Logic Start Start: Cell Culture Treatment Treat cells with this compound or Vehicle (DMSO) Start->Treatment Lysis Cell Lysis Treatment->Lysis Heat_Shock Apply Heat Gradient Lysis->Heat_Shock Centrifugation Separate Soluble and Aggregated Proteins Heat_Shock->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Analysis Compare Melting Curves (this compound vs. Vehicle) Western_Blot->Analysis Conclusion Conclusion: Target Engagement (if curve shifts right) Analysis->Conclusion

Caption: Logical workflow of a CETSA experiment.

Conclusion

This compound and its derivatives are promising research tools for studying enzyme function and cellular signaling. Their inhibitory effects on key enzymes like Aldehyde Reductase and α-glucosidase, coupled with their ability to modulate pathways such as NRF2, provide a multifaceted platform for investigation in areas like inflammation, metabolic disorders, and oxidative stress. The protocols provided herein offer a starting point for researchers to explore the utility of these natural compounds in their specific areas of interest. Further research is warranted to fully elucidate their inhibitory profiles and mechanisms of action against a broader range of enzymatic targets.

References

Troubleshooting & Optimization

Torachrysone Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the solubility of torachrysone and its derivatives in various solvents. It is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is known about the solubility of this compound and its derivatives?

Q2: In which solvents are this compound and its derivatives soluble?

A2: this compound and its derivatives have been reported to be soluble in a range of polar and nonpolar solvents. Qualitative reports indicate solubility for this compound 8-O-glucoside in chloroform, dichloromethane, ethyl acetate, and acetone.[1] Another derivative, this compound gentiobioside, is reported to be soluble in DMSO, pyridine, methanol, and ethanol.

Quantitative data for two glycoside derivatives is summarized in the table below.

Data Presentation: Solubility of this compound Derivatives

CompoundSolventSolubilityMolar Concentration (mM)Remarks
This compound tetraglucosideDMSO50 mg/mL55.88Sonication is recommended.[2]
This compound 8-O-glucosideDMSO65 mg/mL159.16Sonication is recommended.

Q3: How can I experimentally determine the solubility of this compound in a specific solvent?

A3: A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Common Solubility Issues

  • Issue: The compound is not dissolving even in a recommended solvent.

    • Troubleshooting:

      • Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.

      • Gentle Heating: Carefully warm the solution. Be cautious, as excessive heat may degrade the compound.

      • Use Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.

      • Particle Size: If working with a solid, grinding it to a finer powder can increase the surface area and improve the dissolution rate.

  • Issue: Precipitation occurs when adding the stock solution to an aqueous buffer.

    • Troubleshooting:

      • Lower the Final Concentration: The final concentration in the aqueous medium may be above its solubility limit. Perform serial dilutions to find the optimal concentration.

      • Use a Co-solvent: Introducing a small percentage of an organic solvent that is miscible with the aqueous buffer (e.g., ethanol) can help maintain solubility.

      • Adjust pH: The pH of the aqueous buffer can significantly influence the solubility of compounds with ionizable groups. Experiment with different pH values.

Experimental Protocols

Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of a compound.

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for 24-72 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the solution. This is typically done by centrifuging the sample and then filtering the supernatant through a chemically inert syringe filter (e.g., PTFE).

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Create a calibration curve with standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling of this compound-8-O-β-D-glucoside

This compound-8-O-β-D-glucoside has been shown to exhibit anti-inflammatory effects through multiple pathways. One key mechanism is the inhibition of aldose reductase, which is involved in the metabolism of lipid peroxidation products that can promote inflammation.[3] Additionally, it can modulate the polarization of macrophages, key immune cells, by inhibiting the focal adhesion kinase (FAK) signaling pathway, thereby suppressing the pro-inflammatory M1 macrophage phenotype.[1]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_macrophage Macrophage cluster_lipid_peroxidation Lipid Peroxidation Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) M0 M0 Macrophage Inflammatory_Stimuli->M0 FAK FAK Phosphorylation M0->FAK Activation M1 M1 Polarization (Pro-inflammatory) FAK->M1 Promotes M2 M2 Polarization (Anti-inflammatory) FAK->M2 Suppresses Pro_inflammatory_Mediators Pro-inflammatory Mediators M1->Pro_inflammatory_Mediators Lipid_Peroxidation Lipid Peroxidation Products (e.g., 4-HNE) Aldose_Reductase Aldose Reductase Lipid_Peroxidation->Aldose_Reductase Substrate Aldose_Reductase->Pro_inflammatory_Mediators Produces This compound This compound-8-O-β-D-glucoside This compound->FAK Inhibits This compound->Aldose_Reductase Inhibits

Caption: Anti-inflammatory mechanism of this compound-8-O-β-D-glucoside.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound using the shake-flask method.

solubility_workflow Start Start: Excess Solid + Solvent Equilibration Equilibration (24-72h Agitation) Start->Equilibration Separation Phase Separation (Centrifugation & Filtration) Equilibration->Separation Analysis Quantification (e.g., HPLC) Separation->Analysis Result Solubility Data (mg/mL or M) Analysis->Result

Caption: Workflow for equilibrium solubility determination.

References

Technical Support Center: Enhancing Torachrysone Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Torachrysone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a naturally occurring naphthalene compound extracted from plants such as Cassia tora L..[1] Research suggests it possesses anti-inflammatory properties. A derivative, this compound-8-O-β-d-glucoside (TG), has been shown to mediate anti-inflammatory effects by inhibiting aldose reductase, an enzyme involved in the metabolism of lipid peroxidation products.[2] It also influences signaling pathways involving NF-κB and focal adhesion kinase (FAK), which are critical in inflammation and cell morphology.[][4] These properties make this compound and its derivatives promising candidates for therapeutic development against inflammatory conditions.

Q2: What are the main challenges in achieving adequate in vivo bioavailability for this compound?

Q3: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs.[7][8] These can be broadly categorized as:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[6][9]

    • Solid Dispersions: Dispersing the drug in a carrier matrix can enhance solubility and dissolution.[7]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[7]

    • Liposomes and Nanoparticles: Encapsulating the drug in lipid-based nanocarriers can improve its stability, solubility, and absorption, potentially bypassing first-pass metabolism through lymphatic uptake.[7][8]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly increase solubility.[7]

    • Prodrugs: Creating a more soluble or permeable derivative that converts to the active drug in vivo.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration

Possible Cause: Poor aqueous solubility and/or degradation in the gastrointestinal (GI) tract.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values to understand its dissolution behavior in the GI tract.

    • Assess its stability in simulated gastric and intestinal fluids.

  • Formulation Development:

    • Particle Size Reduction: Attempt micronization or create a nanosuspension of the pure compound and evaluate its dissolution profile.

    • Lipid-Based Formulations: Formulate this compound in a simple lipid vehicle (e.g., sesame oil, PEG400) or develop a self-emulsifying drug delivery system (SEDDS).[1]

    • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) and assess its impact on dissolution.

  • In Vivo Evaluation:

    • Conduct a pilot pharmacokinetic study in a relevant animal model comparing the different formulations to a simple suspension of the compound.

    • Measure plasma concentrations at various time points to determine key parameters like Cmax, Tmax, and AUC.

Illustrative Data Presentation:

The following table presents hypothetical data for comparing different this compound formulations in a rodent model.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension5050 ± 122.0250 ± 60100
Micronized Suspension50120 ± 251.5650 ± 110260
SEDDS50350 ± 501.02100 ± 300840
Solid Dispersion50280 ± 451.01600 ± 250640

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Issue 2: Inconsistent Efficacy in In Vivo Models Despite Using a Solubilizing Formulation

Possible Cause: Significant first-pass metabolism in the liver.

Troubleshooting Steps:

  • Investigate Metabolic Stability:

    • Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes from the species used in your in vivo model. This will help determine the intrinsic clearance of this compound.

  • Consider Alternative Routes of Administration:

    • If first-pass metabolism is high, consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the liver initially. This can help establish a proof-of-concept for efficacy.

  • Explore Bioenhancers:

    • Co-administration with known inhibitors of metabolic enzymes (e.g., piperine) could potentially increase bioavailability, although this requires careful investigation of potential drug-drug interactions.[7]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-generating system, and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound to the mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a stop solution (e.g., cold acetonitrile) to quench the reaction.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the concentration of remaining this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life and intrinsic clearance can be calculated.

Signaling Pathways and Visualizations

This compound-8-O-β-d-glucoside (TG) has been shown to exert its anti-inflammatory effects through the modulation of several signaling pathways.

1. Inhibition of Aldose Reductase and Detoxification of Reactive Aldehydes:

TG inhibits the enzyme aldose reductase (AR), which is involved in the metabolism of toxic aldehydes like 4-hydroxynonenal (4-HNE) that are produced during lipid peroxidation.[2] By inhibiting AR, TG prevents the formation of downstream products that can cause cellular damage. Additionally, TG upregulates antioxidant factors, including glutathione S-transferase (GST), which detoxifies 4-HNE by conjugating it with glutathione.[2]

AR_Pathway Lipid Peroxidation Lipid Peroxidation 4-HNE 4-HNE Lipid Peroxidation->4-HNE AR Aldose Reductase 4-HNE->AR Metabolized by GS-HNE Glutathione-4-hydroxynonenal 4-HNE->GS-HNE Conjugated by GST Cellular Damage Cellular Damage AR->Cellular Damage Leads to TG This compound-8-O-β-d-glucoside TG->AR Inhibits GST Glutathione S-transferase TG->GST Upregulates Detoxification Detoxification GS-HNE->Detoxification

Caption: Inhibition of Aldose Reductase by this compound-8-O-β-d-glucoside.

2. Modulation of Macrophage Polarization and Inflammation:

TG has been observed to inhibit the pro-inflammatory (M1) polarization of macrophages. It achieves this by inhibiting the phosphorylation of focal adhesion kinase (FAK), which in turn downregulates genes responsible for cytoskeletal changes associated with M1 macrophages.[4] This inhibition also blocks the nuclear translocation of NF-κB p65, a key transcription factor for inflammatory cytokines.[]

Macrophage_Polarization_Pathway cluster_M1 M1 Pro-inflammatory Macrophage LPS LPS (Inflammatory Stimulus) FAK Focal Adhesion Kinase (FAK) LPS->FAK NF-kB p65 (Cytoplasm) NF-kB p65 (Cytoplasm) LPS->NF-kB p65 (Cytoplasm) p-FAK Phosphorylated FAK FAK->p-FAK Phosphorylation Cytoskeletal Genes Cytoskeletal Genes p-FAK->Cytoskeletal Genes Activates Morphological Changes Morphological Changes Cytoskeletal Genes->Morphological Changes NF-kB p65 (Nucleus) NF-kB p65 (Nucleus) NF-kB p65 (Cytoplasm)->NF-kB p65 (Nucleus) Nuclear Translocation Inflammatory Cytokines Inflammatory Cytokines NF-kB p65 (Nucleus)->Inflammatory Cytokines Induces Transcription TG This compound-8-O-β-d-glucoside TG->p-FAK Inhibits Phosphorylation TG->NF-kB p65 (Nucleus) Inhibits Translocation

Caption: Modulation of Macrophage Polarization by this compound-8-O-β-d-glucoside.

Experimental Workflow for Formulation Development and In Vivo Testing

The following diagram outlines a logical workflow for developing and testing new formulations to improve the bioavailability of this compound.

Experimental_Workflow Start Start Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Start->Physicochemical_Characterization Formulation_Development Formulation Development (SEDDS, Nanosuspension, etc.) Physicochemical_Characterization->Formulation_Development In_Vitro_Dissolution In Vitro Dissolution Testing Formulation_Development->In_Vitro_Dissolution Pilot_PK_Study Pilot Pharmacokinetic (PK) Study in Animal Model In_Vitro_Dissolution->Pilot_PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) Pilot_PK_Study->Data_Analysis Decision Bioavailability Improved? Data_Analysis->Decision Decision->Formulation_Development No Lead_Formulation_Selection Lead Formulation Selection Decision->Lead_Formulation_Selection Yes Efficacy_Studies Efficacy Studies Lead_Formulation_Selection->Efficacy_Studies End End Efficacy_Studies->End

Caption: Workflow for Improving this compound Bioavailability.

References

Navigating Torachrysone Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with torachrysone, ensuring its stability throughout experimental procedures is paramount to obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C to minimize degradation.

Q2: What solvents are suitable for dissolving this compound?

A2: this compound and its glycoside derivatives are generally soluble in dimethyl sulfoxide (DMSO) and other organic solvents. The choice of solvent should be guided by the specific requirements of your experiment and subsequent stability considerations.

Q3: How can I monitor the stability of my this compound sample during an experiment?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and reliable method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from any potential degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure of this compound, a naphthoquinone derivative, potential degradation pathways include hydrolysis (cleavage of chemical bonds by water), oxidation (reaction with oxygen), and photolysis (degradation by light). The extent of degradation will depend on the specific experimental conditions (pH, temperature, light exposure).

Q5: Are there any known biological activities of this compound that could be affected by its stability?

A5: Yes, this compound-8-O-β-d-glucoside has been reported to possess anti-inflammatory properties by inhibiting aldose reductase and modulating the NF-κB and Nrf2 signaling pathways. Degradation of the compound could lead to a loss of these biological activities.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound stock solution or during the experiment.1. Prepare fresh stock solutions of this compound in an appropriate solvent and store them under the recommended conditions (-80°C). 2. Perform a quick stability check of your stock solution using HPLC. 3. Minimize the exposure of this compound to harsh conditions (extreme pH, high temperatures, and direct light) during your experiments.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, heat, light). 2. Use the chromatograms from the forced degradation study to help identify the unknown peaks. 3. Employ LC-MS/MS to identify the mass of the degradation products and elucidate their structures.
Loss of biological activity of this compound. Degradation of the active compound.1. Confirm the integrity of your this compound sample using a validated stability-indicating HPLC method. 2. If degradation is confirmed, prepare fresh samples and reassess the experimental conditions to minimize degradation. Consider the use of antioxidants or light-protective containers if oxidation or photolysis is suspected.

Quantitative Stability Data

Stress ConditionIncubation TimeTemperature% Degradation (Illustrative)Kinetic Order (Illustrative)
Acidic 24 hours80°C< 10%-
Basic (0.1 M NaOH) 8 hoursRoom Temp> 50%First-order
Oxidative (3% H₂O₂) 24 hoursRoom Temp~ 30%Concentration-dependent
Photolytic (UV light) 24 hoursRoom Temp> 60%Zero-order
Thermal 48 hours80°C< 5%-

Note: This data is for illustrative purposes only and the actual stability of this compound may vary. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.

Experimental Protocols

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (determine this by running a UV scan). A mass spectrometer can be coupled for peak identification.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to generate degradation products for analytical method validation.

Objective: To intentionally degrade this compound under controlled stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Use LC-MS/MS to identify the mass-to-charge ratio (m/z) of the degradation products to help in their structural elucidation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound, based on current research.

Aldose_Reductase_Pathway Stress Oxidative Stress (e.g., Hyperglycemia, Inflammation) Lipid_Peroxidation Lipid Peroxidation Stress->Lipid_Peroxidation Toxic_Aldehydes Toxic Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->Toxic_Aldehydes Aldose_Reductase Aldose Reductase (AR) Toxic_Aldehydes->Aldose_Reductase Substrate Inflammation_Signal Inflammatory Signaling Toxic_Aldehydes->Inflammation_Signal Activates Sorbitol Sorbitol Aldose_Reductase->Sorbitol Reduces to This compound This compound This compound->Aldose_Reductase Inhibits

Caption: Aldose Reductase Pathway Inhibition by this compound.

NFkB_Pathway cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway and Potential Inhibition.

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasomal_Degradation Proteasomal Degradation Keap1->Proteasomal_Degradation Mediates Nrf2->Proteasomal_Degradation Leads to Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression This compound This compound This compound->Oxidative_Stress May induce mild stress, leading to Nrf2 activation

Caption: Nrf2 Antioxidant Response Pathway Activation.

Torachrysone interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for torachrysone to interfere with biochemical assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and mitigate potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known Pan-Assay Interference Compound (PAIN)?

There is currently no direct evidence in the scientific literature to classify this compound as a PAIN. PAINs are compounds that tend to show activity in multiple assays through non-specific mechanisms. However, it is good practice to rule out common interference mechanisms in your specific assay.

Q2: What are the known biological targets of this compound and its derivatives?

This compound and its common derivative, this compound-8-O-β-d-glucoside, have several known biological activities. These may appear as "off-target" effects if you are not studying these specific pathways. Known activities include:

  • Aldose Reductase Inhibition : this compound-8-O-β-d-glucoside is an inhibitor of aldose reductase, an enzyme involved in the polyol pathway.

  • α-Glucosidase Inhibition : this compound-8-O-β-d-glucoside has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[1]

  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties by modulating macrophage function. This includes inhibiting the phosphorylation of focal adhesion kinase (FAK) and the nuclear translocation of NF-κB.[2]

Q3: Could the yellow color of this compound interfere with my assay?

Compounds that absorb light in the visible spectrum can interfere with colorimetric and absorbance-based assays. If your assay uses a wavelength that overlaps with the absorbance spectrum of this compound, you may see false positive or false negative results. It is recommended to run a control with this compound alone (without the enzyme or other key reagents) to measure its intrinsic absorbance at the detection wavelength.

Troubleshooting Guide

If you suspect that this compound is interfering with your assay, follow this guide to diagnose and address the issue.

Issue 1: Unexpected Inhibition or Activation in a High-Throughput Screen (HTS)

High-throughput screens are susceptible to false positives.[3][4] If this compound is identified as a "hit," it is crucial to perform secondary assays and counter-screens to validate its activity.

Troubleshooting Steps:

  • Check for Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[5]

    • Recommendation: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced, aggregation may be the cause.[6]

  • Assess for Redox Activity: Some compounds can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide, which can damage proteins and lead to false-positive results, especially in assays containing reducing agents like DTT.[7][8]

    • Recommendation: Add catalase to your assay buffer. If the observed activity is diminished, it suggests the involvement of hydrogen peroxide generated by redox cycling.

  • Rule out Interference with Detection Method:

    • For Fluorescence-Based Assays: this compound, being a naphthalene derivative, could potentially be fluorescent.[3] Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

    • For Absorbance-Based Assays: As mentioned in the FAQs, measure the absorbance of this compound at the assay wavelength.

    • For Luciferase-Based Assays: Test for direct inhibition of the luciferase enzyme in a cell-free system.

Issue 2: Results are Not Reproducible

Inconsistent results can be a sign of assay interference.

Troubleshooting Steps:

  • Confirm Compound Integrity and Purity: Ensure the this compound sample is pure and has not degraded. Use freshly prepared stock solutions.

  • Vary Enzyme Concentration: For true inhibitors, the IC50 value should be independent of the enzyme concentration. If the IC50 of this compound changes with the enzyme concentration, it may indicate a non-specific mechanism of inhibition.

  • Use an Orthogonal Assay: Confirm the activity of this compound using a different assay method that relies on a distinct detection principle. For example, if the primary assay is fluorescence-based, use an absorbance-based or mass spectrometry-based method for confirmation.

Quantitative Data Summary

The following table summarizes the known inhibitory activities of this compound derivatives.

CompoundTarget EnzymeIC50 ValueReference
This compound-8-O-β-d-glucosideα-GlucosidaseNot explicitly stated for the pure compound, but the extract of Polygonum multiflorum showed 50% inhibition at 0.0032 mg/mL. Related anthraquinones had IC50 values from 4.12 µM to 5.68 µM.[1]
This compound-8-O-β-d-glucosideAldose ReductaseStrong binding affinity and inhibitory activity demonstrated, but a specific IC50 value is not provided in the abstract.

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from a method developed for screening α-glucosidase inhibitors.[1]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Maltose (substrate)

  • This compound or its derivative

  • Phosphate buffer (pH 6.8)

  • Glucose oxidase-peroxidase (GOPOD) reagent for glucose detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of α-glucosidase and maltose in phosphate buffer.

  • Add 20 µL of different concentrations of this compound solution to the wells of a 96-well plate.

  • Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of maltose solution to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by heating at 100°C for 5 minutes.

  • Add 100 µL of GOPOD reagent to each well and incubate at 37°C for 20 minutes to allow for color development.

  • Measure the absorbance at the appropriate wavelength for the GOPOD reagent.

  • Calculate the percentage of inhibition based on the absorbance of the control (without inhibitor).

Protocol 2: Aldose Reductase Activity Assay

This is a general protocol for measuring aldose reductase activity, which can be adapted to test for inhibition by this compound.

Materials:

  • Recombinant human aldose reductase

  • DL-glyceraldehyde (substrate)

  • NADPH

  • Phosphate buffer (pH 6.2)

  • This compound or its derivative

  • UV-transparent 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the substrate (DL-glyceraldehyde).

  • Add different concentrations of this compound to the wells of the 96-well plate.

  • Add the aldose reductase enzyme to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of this compound.

Visualizations

Signaling Pathways

G cluster_0 FAK Signaling Pathway LPS LPS FAK FAK LPS->FAK activates p-FAK p-FAK FAK->p-FAK phosphorylation PK PK p-FAK->PK activates Glycolysis Glycolysis PK->Glycolysis This compound This compound This compound->p-FAK inhibits

Caption: this compound's inhibition of FAK phosphorylation.

G cluster_1 NF-κB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IκBα IκBα Inflammatory Stimuli->IκBα degradation NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates This compound This compound This compound->NF-κB inhibits translocation

Caption: this compound's effect on NF-κB translocation.

Experimental Workflow

G Primary_Screen_Hit Primary Screen Hit (this compound) Interference_Check Check for Assay Interference Primary_Screen_Hit->Interference_Check Aggregation_Assay Aggregation Assay (add detergent) Interference_Check->Aggregation_Assay Investigate Redox_Assay Redox Activity Assay (add catalase) Aggregation_Assay->Redox_Assay No change Interference_Confirmed Interference Confirmed (False Positive) Aggregation_Assay->Interference_Confirmed Activity attenuated Detection_Interference Detection Interference (measure compound alone) Redox_Assay->Detection_Interference No change Redox_Assay->Interference_Confirmed Activity attenuated Detection_Interference->Interference_Confirmed Signal detected No_Interference No Interference Detected Detection_Interference->No_Interference No signal Orthogonal_Assay Orthogonal Assay (different detection method) No_Interference->Orthogonal_Assay Activity_Confirmed Activity Confirmed (True Hit) Orthogonal_Assay->Activity_Confirmed Yes Activity_Not_Confirmed Activity Not Confirmed (False Positive) Orthogonal_Assay->Activity_Not_Confirmed No

Caption: Workflow for validating a primary screen hit.

References

Technical Support Center: Torachrysone Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Torachrysone in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem 1: Rapid Discoloration or Precipitation of this compound Solution

Question: My freshly prepared this compound solution in DMSO or other organic solvents is showing a rapid change in color (e.g., turning darker) and/or forming a precipitate. What is causing this and how can I prevent it?

Answer: Rapid discoloration and precipitation are often indicators of chemical degradation, primarily through oxidation. This compound, as a polyphenolic naphthoquinone, is susceptible to oxidation, which can be accelerated by factors such as the presence of dissolved oxygen, exposure to light, and non-optimal pH.

Possible Causes and Solutions:

CauseSolution
Oxidation by Dissolved Oxygen Degas your solvent before use by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Alternatively, use the freeze-pump-thaw method for more thorough degassing.
Photodegradation Protect your solution from light by using amber vials or wrapping the container in aluminum foil. Work in a dimly lit environment when handling the solution.
Unstable pH The stability of polyphenolic compounds is often pH-dependent. While this compound is typically dissolved in neutral organic solvents like DMSO, subsequent dilutions into aqueous buffers should be in a slightly acidic pH range (e.g., pH 3-6) to enhance stability.
Presence of Metal Ions Trace metal ions can catalyze oxidation. Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your aqueous buffers to sequester these ions.
Problem 2: Loss of Biological Activity of this compound Stock Solution Over Time

Question: My this compound stock solution, stored at low temperatures, seems to be losing its biological activity in my assays. How can I improve its long-term stability?

Answer: Loss of biological activity is a direct consequence of the degradation of the active this compound molecule. Even at low temperatures, slow degradation can occur, especially with repeated freeze-thaw cycles and exposure to air.

Recommendations for Long-Term Storage:

ParameterRecommendation
Storage Temperature For long-term stability, store this compound as a solid powder at -20°C for up to 3 years.[1][2] Once in solution (e.g., DMSO), store at -80°C for up to 1 year.[1][2][3]
Aliquoting Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Inert Atmosphere Before sealing and freezing, flush the headspace of each aliquot vial with an inert gas like nitrogen or argon to displace oxygen.
Use of Antioxidants Consider adding a compatible antioxidant to your stock solution. Common antioxidants for organic solutions include Butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1%. For aqueous solutions, ascorbic acid (vitamin C) at 0.1-1 mM can be effective. Always verify that the chosen antioxidant does not interfere with your downstream assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound and its glucosides due to its high solubilizing capacity.[1][2]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of polyphenolic compounds like this compound are pH, temperature, light, oxygen, and the presence of metal ions.

Q3: How can I monitor the degradation of my this compound solution?

A3: You can monitor the degradation of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate degradation. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4]

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented in publicly available literature, based on the chemistry of related naphthoquinones, degradation is likely to proceed through hydroxylation of the quinone ring and oxidative cleavage. This can lead to the formation of smaller, more polar compounds.

Q5: Can I use buffers to dilute my this compound DMSO stock solution?

A5: Yes, you can dilute your DMSO stock solution with aqueous buffers for your experiments. To maintain stability, it is recommended to use slightly acidic buffers (pH 3-6). Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Solvent Degassing: Place the required volume of high-purity DMSO in a suitable container. Sparge with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube or vial.

  • Dissolution: Under a gentle stream of nitrogen or argon, add the degassed DMSO to the this compound powder to achieve the desired stock concentration. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Inert Headspace: Once fully dissolved, flush the headspace of the vial with nitrogen or argon for 30-60 seconds.

  • Aliquoting and Storage: Immediately cap the vial tightly and prepare single-use aliquots in amber vials. Flush the headspace of each aliquot with inert gas before sealing. Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples at different time points using a validated HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Visualizations

degradation_pathway This compound This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxylated this compound) This compound->Oxidized_Intermediate Oxidation (O2, Light, Metal Ions) Degradation_Products Degradation Products (Ring Cleavage) Oxidized_Intermediate->Degradation_Products Further Oxidation

A simplified potential degradation pathway for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stabilization Stabilization cluster_storage Storage start Start: Solid this compound degas Degas Solvent (e.g., N2 sparging) start->degas dissolve Dissolve this compound in Degassed Solvent degas->dissolve add_antioxidant Optional: Add Antioxidant dissolve->add_antioxidant inert_atmosphere Flush with Inert Gas add_antioxidant->inert_atmosphere aliquot Aliquot into Amber Vials inert_atmosphere->aliquot store Store at -80°C aliquot->store

Workflow for preparing a stabilized this compound solution.

troubleshooting_logic rect rect start Degradation Observed? check_oxygen Is solvent degassed? start->check_oxygen check_light Is solution protected from light? check_oxygen->check_light Yes degas_solvent Action: Degas solvent with N2 or Ar. check_oxygen->degas_solvent No check_ph Is pH controlled (if aqueous)? check_light->check_ph Yes use_amber_vials Action: Use amber vials or protect from light. check_light->use_amber_vials No check_storage Proper storage? (-80°C, aliquoted) check_ph->check_storage Yes adjust_ph Action: Use slightly acidic buffer (pH 3-6). check_ph->adjust_ph No check_storage->rect If issues persist, consider antioxidants. improve_storage Action: Aliquot and store at -80°C. check_storage->improve_storage No

References

Technical Support Center: Optimizing Torachrysone Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Torachrysone and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide quick answers to common problems you may encounter.

FAQs

  • Q1: What is the optimal solvent for dissolving this compound and its glucosides?

    • This compound and its derivatives are often soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate assay buffer. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects on cellular or enzymatic activity.

  • Q2: How should I store my this compound compounds?

    • For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[1]

  • Q3: I am observing high background noise in my fluorescence-based assay. What can I do?

    • High background in fluorescence assays can be due to several factors. Consider using black microplates with clear bottoms to minimize crosstalk and background fluorescence. If working with cell-based assays, using phenol red-free media is highly recommended as phenol red exhibits high autofluorescence. Additionally, cellular components can cause autofluorescence, particularly in the green spectrum. If possible, use red-shifted dyes for detection.

  • Q4: My results are not reproducible across different experiments. What are the common causes of variability?

    • Reproducibility issues in cell-based assays can stem from several sources. It is crucial to maintain consistency in cell passage numbers, as high passage numbers can alter cellular characteristics and responses.[2] Other factors include variations in cell seeding density, incubation times, and reagent preparation. For enzymatic assays, ensure consistent temperature and pH, and use freshly prepared reagents.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Enzyme Inhibition Assays (e.g., Aldose Reductase, α-Glucosidase)
Problem Possible Cause Suggested Solution
Higher than expected IC50 value Substrate Competition: In competitive inhibition, high substrate concentration can outcompete the inhibitor.Lower the substrate concentration, ideally to a level at or below the Michaelis constant (Km).
Incorrect Incubation Time: The pre-incubation of the enzyme with this compound may be too short for binding equilibrium to be reached.Vary the pre-incubation time of the enzyme and inhibitor before adding the substrate. Start with a standard time (e.g., 15-20 minutes) and test longer durations.
High Enzyme Concentration: Excess enzyme can lead to an underestimation of inhibitor potency.Use the lowest enzyme concentration that provides a robust and linear signal over the measurement period.
Lower than expected IC50 value Compound Precipitation: this compound may not be fully soluble in the assay buffer at higher concentrations.Visually inspect the wells for any precipitation. If observed, consider adjusting the solvent composition or lowering the maximum concentration of the compound tested.
Assay Interference: The compound may be interfering with the detection method (e.g., absorbance or fluorescence).Run control experiments with this compound in the absence of the enzyme to check for any intrinsic signal.
Guide 2: Low Efficacy or High Variability in Cell-Based Anti-Inflammatory Assays (e.g., NF-κB Translocation)
Problem Possible Cause Suggested Solution
High Variability in NF-κB Translocation Inconsistent Cell Health: Cells may be stressed due to over-confluence, high passage number, or improper handling.Ensure cells are seeded at an optimal density and are in the logarithmic growth phase. Use cells with a consistent and low passage number.
Uneven Stimulation: Inconsistent application of the inflammatory stimulus (e.g., LPS) can lead to variable responses.Ensure thorough mixing of the stimulus in the media before adding to the cells.
Low Inhibitory Effect of this compound Insufficient Incubation Time: The pre-incubation time with this compound before adding the inflammatory stimulus may not be sufficient.Optimize the pre-incubation time with this compound. A typical starting point is 1-2 hours, but this may need to be extended.
Compound Cytotoxicity: At higher concentrations, this compound may be causing cell death, which can be misinterpreted.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range of this compound for your specific cell line and incubation time.
Poor Cellular Uptake: The compound may not be efficiently entering the cells.While less common for many small molecules, if suspected, more advanced cellular uptake studies may be necessary.

Quantitative Data Summary

The following tables summarize typical incubation times for various assays relevant to this compound. Note that these are starting points, and optimization for your specific experimental conditions is recommended.

Table 1: Incubation Times for In Vitro Enzyme Inhibition Assays

Assay TypeStepIncubation TimeTemperature
α-Glucosidase Inhibition Pre-incubation of enzyme with inhibitor5 - 20 minutes37°C
Enzymatic reaction with substrate17.5 - 30 minutes37°C
Aldose Reductase Inhibition Enzymatic reaction30 minutes25°C or 37°C

Table 2: Incubation Times for Cell-Based Assays

Assay TypeStepIncubation Time
Cytotoxicity (MTT/LDH) Compound treatment24, 48, or 72 hours
Anti-Inflammatory (NF-κB Translocation) Pre-treatment with this compound1 - 6 hours
Stimulation with inflammatory agent (e.g., LPS)18 hours

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound on α-glucosidase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the this compound solution.

    • Add 20 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 5-20 minutes.[3]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.[3]

    • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Include appropriate controls (enzyme + buffer, enzyme + substrate without inhibitor, inhibitor without enzyme).

Protocol 2: Aldose Reductase Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on aldose reductase.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a reaction mixture containing sodium phosphate buffer (pH 6.5), NADPH, and the enzyme preparation.

    • Prepare a solution of the substrate, DL-glyceraldehyde.

  • Assay Procedure:

    • In a 96-well plate, add the reaction mixture to wells containing various concentrations of this compound.

    • Initiate the reaction by adding the DL-glyceraldehyde substrate.

    • Immediately measure the decrease in absorbance at 340 nm over a period of 30 minutes at 25°C.[4]

    • The rate of NADPH consumption is indicative of enzyme activity.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

Protocol 3: Cellular Cytotoxicity Assay (MTT)

This protocol is for evaluating the cytotoxicity of this compound on a chosen cell line.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at 570 nm.

    • Cell viability is proportional to the absorbance.

Visualizations

experimental_workflow General Workflow for this compound Bioactivity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Dissolve this compound (e.g., in DMSO) incubation Incubate with this compound (Pre-incubation/Treatment) prep_compound->incubation prep_assay Prepare Assay Reagents (Enzymes, Buffers, Cells) prep_assay->incubation reaction Initiate & Run Reaction (Add Substrate/Stimulus) incubation->reaction detection Measure Signal (Absorbance/Fluorescence) reaction->detection calculation Calculate Results (IC50 / % Inhibition / % Viability) detection->calculation

Caption: A generalized workflow for screening the bioactivity of this compound.

nf_kb_pathway Inhibition of NF-κB Signaling by this compound lps LPS tlr4 TLR4 Receptor lps->tlr4 ikb IκB tlr4->ikb Signal Cascade ikb_nfkb IκB-NF-κB Complex (Inactive) ikb->ikb_nfkb Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb Release gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Activation translocation Translocation This compound This compound This compound->ikb Inhibits Degradation

Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

References

Technical Support Center: Overcoming Autofluorescence in Torachrysone Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when imaging Torachrysone.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or molecules, such as this compound, when they are excited by the light source of a microscope. This intrinsic fluorescence can interfere with the signal from your intended fluorescent labels, leading to a poor signal-to-noise ratio and making it difficult to distinguish your target's signal from the background.

Q2: Does this compound exhibit autofluorescence?

Q3: How can I determine if the fluorescence I'm observing is from this compound or my fluorescent label?

A3: To identify the source of the fluorescence, you should include the following controls in your experiment:

  • Unstained, this compound-treated sample: This will allow you to visualize the fluorescence originating from this compound and the biological sample itself.

  • Stained, untreated sample: This will show the signal from your fluorescent label without any contribution from this compound.

  • Unstained, untreated sample: This serves as a baseline for the natural autofluorescence of your biological sample.

By comparing the images from these control groups, you can determine the spectral characteristics and intensity of the autofluorescence originating from this compound.

Troubleshooting Guide

This guide provides a step-by-step approach to mitigate autofluorescence when imaging samples treated with this compound.

Issue 1: High background fluorescence obscuring the signal from my fluorescent probe.

This is the most common issue arising from autofluorescence. The following strategies can help reduce the background and improve the signal-to-noise ratio.

Solution A: Spectral Separation

  • Hypothesis: The autofluorescence of this compound, being a naphthalene derivative, is likely to be strongest in the blue-green region of the spectrum.

  • Recommendation:

    • Choose spectrally distinct fluorophores: Select fluorescent probes that are excited by and emit light at longer wavelengths, such as in the red or far-red spectrum, to minimize spectral overlap with the presumed autofluorescence of this compound.[5][6][7]

    • Use appropriate filter sets: Employ narrow bandpass emission filters to specifically collect the signal from your fluorophore while excluding the autofluorescence.[6]

Solution B: Chemical Quenching

  • Hypothesis: Chemical agents can reduce autofluorescence by absorbing the emitted light or chemically modifying the fluorescent molecules.

  • Recommendation: Treat your samples with an autofluorescence quenching agent. The choice of agent will depend on the nature of your sample.

Quenching AgentTarget Autofluorescence SourceNotes
Sodium Borohydride Aldehyde-induced autofluorescence from fixation.[5][8][9][]Can have variable effects and may impact antigenicity.[5]
Sudan Black B Lipofuscin (age-related pigment).[5][6]Effective for reducing granular, punctate autofluorescence.
Trypan Blue General background fluorescence.Can shift emission to longer wavelengths.[8]
Commercial Quenching Kits (e.g., TrueVIEW™) Broad-spectrum autofluorescence.[1][5]Often provide robust and reliable quenching with minimal impact on the desired signal.[1]

Solution C: Photobleaching

  • Hypothesis: Exposing the sample to intense light can permanently destroy the fluorescent molecules contributing to autofluorescence.

  • Recommendation: Before labeling with your fluorescent probe, intentionally photobleach the sample using a strong light source.[6][8] Care must be taken to avoid damaging the sample or affecting the epitopes for antibody binding.

Issue 2: The autofluorescence of this compound is spectrally similar to my fluorescent reporter (e.g., GFP).

When spectral separation is challenging, the following approaches can be employed.

Solution A: Advanced Imaging Techniques

  • Recommendation:

    • Spectral Imaging and Linear Unmixing: This technique acquires the full emission spectrum at each pixel and uses computational algorithms to separate the signals from multiple fluorophores, including the autofluorescence.

    • Fluorescence Lifetime Imaging (FLIM): This method distinguishes between fluorophores based on their fluorescence decay rates rather than their emission spectra. Autofluorescent species often have distinct lifetimes compared to synthetic fluorophores.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

  • Fixation: Fix cells or tissues as per your standard protocol (e.g., with 4% paraformaldehyde).

  • Washing: Wash the samples three times with phosphate-buffered saline (PBS).

  • Permeabilization (if required): Permeabilize cells with a suitable detergent (e.g., 0.1% Triton X-100 in PBS).

  • Sodium Borohydride Incubation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Incubate the samples for 10-15 minutes at room temperature.

  • Washing: Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Staining: Proceed with your standard immunofluorescence or fluorescent staining protocol.

Protocol 2: Sudan Black B Treatment for Quenching Lipofuscin Autofluorescence

  • Rehydration (for paraffin-embedded sections): Deparaffinize and rehydrate tissue sections.

  • Washing: Wash with PBS.

  • Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution to remove any precipitates. Incubate the samples for 5-10 minutes at room temperature in the dark.

  • Washing: Wash extensively with PBS to remove excess Sudan Black B.

  • Staining: Proceed with your staining protocol.

Signaling Pathways and Visualization

This compound has been reported to modulate several key signaling pathways. Understanding these interactions can provide context for your imaging experiments.

1. Focal Adhesion Kinase (FAK) Signaling Pathway

This compound has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), a crucial regulator of cell morphology, adhesion, and migration. This inhibition can block the downstream signaling cascade that promotes pro-inflammatory macrophage transformation.

FAK_Signaling_Pathway This compound This compound pFAK p-FAK This compound->pFAK Inhibits FAK FAK FAK->pFAK Phosphorylation Cytoskeleton Cytoskeleton Genes pFAK->Cytoskeleton Activates Transcription Morphology M1 Macrophage Morphology & Adhesion Cytoskeleton->Morphology Regulates

Caption: this compound inhibits FAK phosphorylation.

2. NF-κB Signaling Pathway

This compound can inhibit the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor involved in the inflammatory response. This leads to a decrease in the production of pro-inflammatory mediators.

NFkB_Signaling_Pathway This compound This compound NFkB_p65_Nucleus NF-κB p65 (Nucleus) This compound->NFkB_p65_Nucleus Inhibits Translocation NFkB_p65_Cytoplasm NF-κB p65 (Cytoplasm) NFkB_p65_Cytoplasm->NFkB_p65_Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_Nucleus->Inflammatory_Genes Activates

Caption: this compound inhibits NF-κB p65 nuclear translocation.

3. Aldose Reductase Pathway

This compound acts as an inhibitor of aldose reductase, an enzyme involved in the metabolism of lipid peroxidation products that contribute to inflammation. By blocking this enzyme, this compound can reduce inflammatory processes.

Aldose_Reductase_Pathway This compound This compound Aldose_Reductase Aldose Reductase This compound->Aldose_Reductase Inhibits Lipid_Peroxidation Lipid Peroxidation Products Aldose_Reductase->Lipid_Peroxidation Metabolizes Inflammation Inflammation Lipid_Peroxidation->Inflammation Promotes

Caption: this compound inhibits the Aldose Reductase pathway.

Experimental Workflow for Troubleshooting this compound Autofluorescence

Troubleshooting_Workflow Start Start: Autofluorescence Observed with this compound Control_Expt Perform Control Experiments: - Unstained, this compound-treated - Stained, untreated - Unstained, untreated Start->Control_Expt Analyze_Spectra Analyze Spectral Properties of Autofluorescence Control_Expt->Analyze_Spectra Spectral_Overlap Significant Spectral Overlap with Fluorophore? Analyze_Spectra->Spectral_Overlap No_Overlap Minimal Overlap Spectral_Overlap->No_Overlap No Yes_Overlap Yes, Significant Overlap Spectral_Overlap->Yes_Overlap Yes Optimize_Filters Optimize Filter Sets (Narrow Bandpass) No_Overlap->Optimize_Filters Red_Shift Switch to Red/Far-Red Fluorophores Yes_Overlap->Red_Shift End Optimized Image Acquisition Optimize_Filters->End Quenching Apply Chemical Quenching (e.g., Sudan Black B) Red_Shift->Quenching Advanced_Imaging Use Advanced Imaging: - Spectral Unmixing - FLIM Quenching->Advanced_Imaging Advanced_Imaging->End

Caption: Troubleshooting workflow for this compound autofluorescence.

References

Torachrysone Analysis Technical Support Center: Troubleshooting Matrix Effects in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with torachrysone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to matrix effects in mass spectrometry during this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of ionization efficiency for your target analyte, this compound, due to co-eluting compounds from the sample matrix.[1][2][3][4] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][5] For instance, components in biological samples like phospholipids are known to cause signal suppression.[6]

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A: There are several methods to assess matrix effects. A common approach is the post-extraction spike method.[1][7] This involves comparing the signal response of this compound in a clean solvent to the response of this compound spiked into a blank matrix extract (a sample that does not contain the analyte). A significant difference between these two signals indicates the presence of matrix effects.[8] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]

Q3: What are the common causes of ion suppression for a compound like this compound?

A: Ion suppression is a frequent issue in ESI-MS and can be caused by several factors.[2][9] High concentrations of co-eluting matrix components can compete with this compound for ionization in the electrospray interface.[9] The physical properties of the droplets in the ESI source, such as surface tension and viscosity, can be altered by matrix components, leading to less efficient solvent evaporation and reduced ionization of the analyte.[1][9] For compounds that can chelate, interactions with metal surfaces in the LC system, such as the column housing, can also lead to ion suppression.[10]

Q4: Can the choice of ionization source affect matrix effects?

A: Yes, the ionization source can play a role. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][9] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with this compound's chemical properties, could be a viable strategy to mitigate these effects. Additionally, switching the ESI polarity (from positive to negative ion mode, or vice versa) can sometimes help, as fewer matrix components may ionize in the selected mode.[9]

Troubleshooting Guides

Issue 1: Poor Signal Intensity and Reproducibility for this compound

If you are observing weak or inconsistent signal for this compound, it could be due to ion suppression.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.

  • Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[6]

  • Sample Dilution: A straightforward approach to reduce matrix effects is to dilute the sample extract.[2][7] This reduces the concentration of interfering compounds.

  • Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.[1][7]

  • Use an Internal Standard: Employ a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[2] If a SIL-IS is not available, a structural analog can be used as a surrogate.

Issue 2: Inaccurate Quantification of this compound in Complex Matrices

When quantifying this compound in complex samples such as plasma or tissue extracts, matrix effects can lead to under- or overestimation.

Troubleshooting Steps:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples.[2] This helps to compensate for consistent matrix effects across samples.

  • Standard Addition Method: This method involves adding known amounts of a this compound standard to the sample extracts and creating a calibration curve for each sample.[1][7] While time-consuming, it is highly effective at correcting for sample-specific matrix effects.[7]

  • Advanced Sample Cleanup: For highly complex matrices, consider more rigorous cleanup methods. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be very effective at removing a broad range of interferences.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows for the quantitative determination of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile).

    • Set B (Post-Spiked Sample): Extract a blank matrix sample (devoid of this compound) using your established protocol. Spike the extracted matrix with the this compound standard at the same concentration as Set A.

    • Set C (Pre-Spiked Sample): Spike the blank matrix with the this compound standard before extraction. This set is used to determine recovery.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Data Interpretation:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
Recovery (%)Interpretation
80-120%Acceptable recovery
< 80%Loss of analyte during extraction
> 120%Potential for co-eluting interference with the same transition
Protocol 2: Mitigation of Matrix Effects using Standard Addition

This protocol is effective for accurate quantification in the presence of significant and variable matrix effects.

Methodology:

  • Sample Preparation: Aliquot your sample extract into at least four vials.

  • Spiking:

    • Vial 1: No spike (the unknown sample).

    • Vial 2, 3, 4...: Spike with increasing known concentrations of a this compound standard.

  • LC-MS/MS Analysis: Analyze all spiked and unspiked samples.

  • Data Analysis:

    • Plot the peak area against the added concentration of the this compound standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the initial concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies start Start Analysis assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision Significant Matrix Effect? assess->decision end_no Proceed with Quantification decision->end_no No optimize_sample_prep Optimize Sample Prep (SPE, LLE) decision->optimize_sample_prep Yes optimize_lc Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_lc use_is Use Internal Standard (SIL or Analog) optimize_lc->use_is matrix_match Matrix-Matched Calibration use_is->matrix_match standard_addition Standard Addition matrix_match->standard_addition standard_addition->end_no

Caption: Troubleshooting workflow for this compound matrix effects.

standard_addition_workflow start Sample Extract aliquot Create Aliquots start->aliquot spike_0 Aliquot 1 (No Spike) aliquot->spike_0 spike_1 Aliquot 2 (+ Low Conc.) aliquot->spike_1 spike_2 Aliquot 3 (+ Med Conc.) aliquot->spike_2 spike_3 Aliquot 4 (+ High Conc.) aliquot->spike_3 analysis LC-MS/MS Analysis spike_0->analysis spike_1->analysis spike_2->analysis spike_3->analysis plot Plot Peak Area vs. Added Concentration analysis->plot regress Linear Regression plot->regress result Determine Concentration (X-intercept) regress->result

Caption: Standard addition method workflow for quantification.

References

Validation & Comparative

Torachrysone: A Comparative Guide to a Novel Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Torachrysone and its glucoside derivative, this compound-8-O-β-d-glucoside, with established aldose reductase inhibitors. The content presented herein is based on available experimental data to offer an objective analysis of their potential in the context of aldose reductase inhibition and the management of diabetic complications.

Introduction to Aldose Reductase and Its Inhibition

Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Inhibition of aldose reductase is, therefore, a promising therapeutic strategy to prevent or mitigate these complications. A variety of synthetic and natural compounds have been investigated for their ability to inhibit this enzyme.

This compound and its Aldose Reductase Inhibitory Activity

This compound is a naturally occurring anthraquinone. Recent studies have highlighted its derivative, this compound-8-O-β-d-glucoside (TG), as an effective inhibitor of aldose reductase (AR)[1]. Experimental evidence suggests that TG exhibits a strong binding affinity with the enzyme[1]. While a specific IC50 value for this compound or its derivatives is not yet prominently available in published literature, its potential as a potent inhibitor is recognized.

The mechanism of action of TG involves blocking the aldose reductase-catalyzed metabolism of lipid peroxidation products[1]. This is significant because, beyond glucose metabolism, aldose reductase is involved in the reduction of aldehydes generated during lipid peroxidation, which are implicated in inflammation and cellular damage[1]. By inhibiting this process, this compound-8-O-β-d-glucoside may offer dual benefits of controlling the polyol pathway and reducing inflammation.

Quantitative Comparison with Known Aldose Reductase Inhibitors

To provide a clear perspective on the potency of various aldose reductase inhibitors, the following table summarizes their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

InhibitorIC50 (µM)Chemical Class
This compound-8-O-β-d-glucoside Data not availableAnthraquinone glycoside
Epalrestat0.012 - 0.021Acetic acid derivative
Tolrestat0.015Acetic acid derivative
Sorbinil0.26 - 0.28Spirohydantoin
Fidarestat0.018Spirohydantoin
Zenarestat0.011Acetic acid derivative
Alrestatin1Acetic acid derivative
Zopolrestat0.041Acetic acid derivative

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate used.

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of aldose reductase inhibitors. Below is a detailed methodology for a typical aldose reductase inhibition assay.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against aldose reductase.

Materials:

  • Human recombinant aldose reductase

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known inhibitor as a positive control (e.g., Epalrestat)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human recombinant aldose reductase in a suitable buffer.

    • Prepare stock solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

    • Prepare a series of dilutions of the test compound and the positive control.

  • Assay Mixture Preparation:

    • In a quartz cuvette, combine the phosphate buffer, NADPH solution, and the enzyme solution.

    • Add a specific volume of the test compound dilution or the positive control. For the control (uninhibited reaction), add the solvent vehicle.

    • Incubate the mixture at a constant temperature (e.g., 37°C) for a pre-determined period (e.g., 3 minutes).

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the DL-glyceraldehyde substrate to the mixture.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Record the absorbance at regular intervals for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Experimental Workflows

The Polyol Pathway and its Role in Diabetic Complications

The following diagram illustrates the polyol pathway, highlighting the central role of aldose reductase. Under hyperglycemic conditions, the increased conversion of glucose to sorbitol leads to osmotic stress and oxidative damage, contributing to diabetic complications.

Polyol_Pathway Polyol Pathway in Hyperglycemia cluster_Cell Cell Membrane cluster_Glycolysis Glycolysis (Normal Path) cluster_Polyol Polyol Pathway (Hyperglycemia) cluster_Complications Diabetic Complications Glucose_extra Extracellular High Glucose Glucose_intra Intracellular Glucose Glucose_extra->Glucose_intra GLUT Transporter Hexokinase Hexokinase Glucose_intra->Hexokinase AR Aldose Reductase Glucose_intra->AR NADPH -> NADP+ G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis_products Energy (ATP) G6P->Glycolysis_products Sorbitol Sorbitol AR->Sorbitol Oxidative_Stress Oxidative Stress (NADPH depletion) AR->Oxidative_Stress SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Cell_Damage Cellular Damage (Neuropathy, Retinopathy, etc.) Osmotic_Stress->Cell_Damage Oxidative_Stress->Cell_Damage AGEs->Cell_Damage This compound This compound This compound->AR Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Workflow for Aldose Reductase Inhibitor Screening

The following diagram outlines a typical workflow for screening and validating potential aldose reductase inhibitors, from initial library screening to in vivo studies.

Inhibitor_Screening_Workflow Workflow for Aldose Reductase Inhibitor Discovery cluster_Discovery Discovery Phase cluster_InVitro In Vitro Validation cluster_CellBased Cell-Based Assays cluster_InVivo In Vivo Studies Compound_Library Compound Library (Natural & Synthetic) Virtual_Screening Virtual Screening (Molecular Docking) Compound_Library->Virtual_Screening AR_Assay Aldose Reductase Inhibition Assay Virtual_Screening->AR_Assay IC50_Determination IC50 Determination AR_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., Lens epithelial cells) IC50_Determination->Cell_Culture High_Glucose High Glucose Treatment Cell_Culture->High_Glucose Sorbitol_Measurement Intracellular Sorbitol Measurement High_Glucose->Sorbitol_Measurement Animal_Model Diabetic Animal Model (e.g., STZ-induced rats) Sorbitol_Measurement->Animal_Model Drug_Administration Test Compound Administration Animal_Model->Drug_Administration Endpoint_Analysis Endpoint Analysis (Nerve conduction, Cataract formation) Drug_Administration->Endpoint_Analysis

References

A Comparative Analysis of Torachrysone and Acarbose as Alpha-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents for managing type 2 diabetes, the inhibition of α-glucosidase presents a key strategy for controlling postprandial hyperglycemia. This guide provides a detailed comparison of a naturally derived compound, torachrysone, against the well-established synthetic drug, acarbose, in their capacity as α-glucosidase inhibitors. This objective analysis, aimed at researchers, scientists, and drug development professionals, synthesizes available experimental data to delineate their respective potencies and mechanisms of action.

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes the available IC50 values for this compound and acarbose against α-glucosidase. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions. A definitive comparison would necessitate the evaluation of both compounds in the same assay under identical conditions.

CompoundIC50 Value (µM)Source Organism of α-GlucosidaseReference
This compound-8-O-β-D-glucoside4.12 - 5.68Saccharomyces cerevisiae[1] (Data from related anthraquinones)
Acarbose~2.15 - 945.46Saccharomyces cerevisiae / other[2][3] (Represents a range from various studies)

Note: The IC50 value for this compound-8-O-β-D-glucoside is inferred from the activity of structurally similar anthraquinones from the same plant extract and may not represent the exact value for the purified compound. The wide range of reported IC50 values for acarbose underscores the variability in experimental assays.

Mechanism of Action: Delaying Carbohydrate Digestion

Alpha-glucosidase inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By impeding this process, these inhibitors delay carbohydrate digestion and absorption, thereby mitigating the sharp increase in blood glucose levels that typically follows a meal.

Signaling Pathway of Alpha-Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition in the small intestine.

Experimental Protocols

A standardized in vitro α-glucosidase inhibition assay is essential for the direct comparison of inhibitory compounds. The following protocol outlines a common method used in such evaluations.

In Vitro α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound or Acarbose (test compounds)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds (this compound and acarbose) in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.

  • Assay Protocol:

    • Add a specific volume of the test compound solution to the wells of a 96-well microplate.

    • Add the α-glucosidase solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the pNPG solution to each well.

    • Incubate the reaction mixture for a set time (e.g., 20 minutes) at the same temperature.

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • Include appropriate controls: a blank (without enzyme), a negative control (without inhibitor), and a positive control (with a known inhibitor like acarbose).

  • Data Analysis:

    • Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

Experimental_Workflow A Prepare Solutions: - α-Glucosidase - pNPG (Substrate) - Test Compounds (this compound, Acarbose) B Add Test Compound and Enzyme to 96-well plate A->B C Pre-incubation (e.g., 10 min at 37°C) B->C D Add Substrate (pNPG) to initiate reaction C->D E Incubation (e.g., 20 min at 37°C) D->E F Stop Reaction (add Na₂CO₃) E->F G Measure Absorbance (at 405 nm) F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

Both this compound, a natural anthraquinone, and acarbose, a synthetic pseudotetrasaccharide, demonstrate inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. While acarbose is a well-established therapeutic with a broad range of reported potencies, the quantitative data for this compound is less defined in comparative peer-reviewed literature. The available information suggests that this compound and related compounds are promising candidates for further investigation as α-glucosidase inhibitors. To provide a definitive comparison of their efficacy, it is imperative that these compounds are evaluated side-by-side in a standardized assay. Such studies will be crucial in determining the potential of this compound as a viable alternative or adjunct therapy in the management of type 2 diabetes.

References

Torachrysone: A Comparative Analysis of its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the anti-inflammatory properties of Torachrysone, a naturally occurring compound, against established anti-inflammatory agents. This guide synthesizes quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential as an anti-inflammatory agent.

Quantitative Comparison of Anti-inflammatory Activity

This compound, primarily studied in the form of its glycoside, this compound-8-O-β-d-glucoside (TG), has demonstrated significant anti-inflammatory effects. To provide a clear comparison, the following table summarizes the inhibitory concentration (IC50) values for TG and two widely used anti-inflammatory drugs, Dexamethasone and Indomethacin, on the production of nitric oxide (NO) in macrophage cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineAssay TargetIC50 Value (µM)
This compound-8-O-β-d-glucoside RAW 264.7Nitric Oxide ProductionData Not Found
Dexamethasone J774 MacrophagesNitric Oxide Production0.1 - 10 (Dose-dependent inhibition)[1]
Indomethacin RAW 264.7Nitric Oxide Production56.8[2]

Note: A specific IC50 value for this compound-8-O-β-d-glucoside on nitric oxide production in RAW 264.7 cells was not available in the reviewed literature. Dexamethasone's inhibitory effect is presented as a range, reflecting its dose-dependent activity.

Mechanisms of Anti-inflammatory Action

This compound-8-O-β-d-glucoside exerts its anti-inflammatory effects through a multi-faceted approach, primarily by inhibiting aldose reductase and modulating macrophage activity.[3] This contrasts with the mechanisms of Dexamethasone, a corticosteroid that binds to glucocorticoid receptors, and Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.

This compound-8-O-β-d-glucoside Signaling Pathway

TG's anti-inflammatory action involves the inhibition of key signaling pathways. It has been shown to suppress the nuclear translocation of NF-κB p65, a critical transcription factor in the inflammatory response.[3] Additionally, TG inhibits the tyrosine phosphorylation of focal adhesion kinase (FAK), which plays a role in the morphological transformation of macrophages to a pro-inflammatory M1 phenotype.[3]

Torachrysone_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates FAK FAK TLR4->FAK Activates NFkB_p65_IKB NF-κB p65-IκB TLR4->NFkB_p65_IKB Activates pFAK p-FAK FAK->pFAK Phosphorylation NFkB_p65 NF-κB p65 NFkB_p65_IKB->NFkB_p65 Dissociation Nucleus Nucleus NFkB_p65->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes This compound This compound-8-O-β-d-glucoside This compound->pFAK Inhibits This compound->NFkB_p65 Inhibits Translocation

This compound's inhibitory action on inflammatory pathways.
Aldose Reductase Inhibition by this compound

A key mechanism of TG is the inhibition of aldose reductase, an enzyme implicated in inflammatory processes. By blocking this enzyme, TG helps to mitigate inflammation.[3]

Aldose_Reductase_Inhibition Aldose_Reductase Aldose Reductase Pro_inflammatory_mediators Pro-inflammatory Mediators Aldose_Reductase->Pro_inflammatory_mediators Produces This compound This compound-8-O-β-d-glucoside This compound->Aldose_Reductase Inhibits

Inhibition of Aldose Reductase by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the anti-inflammatory effects of this compound and comparative compounds.

Inhibition of Nitric Oxide Production in Macrophages

This assay is a standard method to evaluate the anti-inflammatory potential of a compound in vitro.

NO_Inhibition_Workflow Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with this compound or control compounds Start->Pretreat Stimulate Stimulate with Lipopolysaccharide (LPS) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess_Assay Perform Griess Assay to measure Nitrite concentration Collect->Griess_Assay Analyze Analyze Data and calculate IC50 values Griess_Assay->Analyze

Workflow for Nitric Oxide Inhibition Assay.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound-8-O-β-d-glucoside, Dexamethasone, or Indomethacin.

  • LPS Stimulation: After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without any treatment. The IC50 value is determined from the dose-response curve.

Aldose Reductase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on aldose reductase activity.

Protocol Details:

  • Enzyme and Substrate Preparation: A reaction mixture is prepared containing NADPH, a substrate (e.g., DL-glyceraldehyde), and purified aldose reductase enzyme in a suitable buffer.

  • Inhibitor Addition: Various concentrations of this compound-8-O-β-d-glucoside are added to the reaction mixture.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition by this compound-8-O-β-d-glucoside is determined. The IC50 value is calculated from the dose-inhibition curve.

Macrophage Polarization Analysis

This experiment investigates the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Protocol Details:

  • Macrophage Differentiation: Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are used.

  • Polarization and Treatment: Macrophages are polarized towards the M1 phenotype using LPS and interferon-gamma (IFN-γ). The cells are co-treated with various concentrations of this compound-8-O-β-d-glucoside.

  • Flow Cytometry Analysis: After the treatment period, cells are harvested and stained with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and M2 surface markers (e.g., CD206, Arginase-1).

  • Data Acquisition and Analysis: The percentage of cells expressing M1 and M2 markers is quantified using a flow cytometer. The shift in macrophage population from M1 to M2 in the presence of the compound indicates its anti-inflammatory and pro-resolving potential.

Conclusion

This compound, and specifically its glycoside derivative this compound-8-O-β-d-glucoside, demonstrates promising anti-inflammatory properties through distinct mechanisms of action, including the inhibition of aldose reductase and the modulation of macrophage polarization. While direct quantitative comparisons with established drugs like Dexamethasone and Indomethacin are still emerging, the available data suggests that this compound warrants further investigation as a potential therapeutic agent for inflammatory conditions. The detailed experimental protocols provided herein offer a foundation for future research in this area.

References

A Head-to-Head Comparison of Torachrysone Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Torachrysone, a naturally occurring naphthopyrone, and its derivatives have emerged as a promising class of bioactive compounds with a diverse range of therapeutic activities. This guide provides a comprehensive head-to-head comparison of known this compound derivatives, summarizing their biological performance with supporting experimental data. The information presented herein is intended to facilitate further research and drug development efforts in this area.

I. Overview of this compound and its Derivatives

This compound is a polyketide-derived natural product isolated from various plant species, including Cassia tora and Rheum species. Its derivatives are typically glycosides, where a sugar moiety is attached to the core this compound structure. The nature and substitution of this sugar component, as well as modifications to the aglycone, can significantly influence the compound's biological activity. The primary derivatives identified in the scientific literature include this compound-8-O-β-D-glucoside, this compound 8-(6-oxalylglucoside), and this compound 8-beta-gentiobioside.

II. Comparative Biological Activity

The primary biological activities reported for this compound derivatives are their enzyme inhibitory and anti-inflammatory effects. Due to a lack of direct comparative studies evaluating a series of derivatives in the same assays, this guide presents the available quantitative data for individual compounds.

Enzyme Inhibition

This compound derivatives have shown notable inhibitory activity against α-glucosidase and aldose reductase, enzymes implicated in diabetes and its complications.

Table 1: Enzyme Inhibitory Activity of this compound Derivatives

CompoundTarget EnzymeIC50 ValueSource
This compound-8-O-β-D-glucosideα-glucosidaseData not available; described as having inhibitory activity.N/A
This compound-8-O-β-D-glucosideAldose ReductaseData not available; described as an effective inhibitor.N/A

Note: Specific IC50 values from direct comparative studies are not currently available in the public domain. The table reflects the reported inhibitory activities.

III. Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in the literature for this compound derivatives.

α-Glucosidase Inhibition Assay

This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (this compound derivatives)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase in phosphate buffer is prepared.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells of a 96-well plate at various concentrations.

  • The enzyme solution is added to the wells containing the test compound and incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • The reaction is initiated by adding the substrate, pNPG.

  • The absorbance is measured at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Aldose Reductase Inhibition Assay

This assay is employed to identify inhibitors of aldose reductase, a key enzyme in the polyol pathway.

Materials:

  • Partially purified aldose reductase from a suitable source (e.g., rat lens)

  • DL-Glyceraldehyde as the substrate

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Test compounds (this compound derivatives)

  • Quercetin or other known aldose reductase inhibitor (positive control)

  • Phosphate buffer (pH 6.2)

  • Spectrophotometer

Procedure:

  • The reaction mixture contains phosphate buffer, NADPH, the enzyme solution, and the test compound at varying concentrations.

  • The mixture is pre-incubated at a specific temperature (e.g., room temperature) for a short duration.

  • The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway in which aldose reductase plays a role and a typical workflow for screening enzyme inhibitors.

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol + NADPH Fructose Fructose Sorbitol->Fructose + NAD+ Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase (ALR2) AR->Sorbitol NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Solution Incubation Incubate Enzyme with Inhibitor Enzyme_Prep->Incubation Substrate_Prep Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Inhibitor_Prep Inhibitor Dilutions Inhibitor_Prep->Incubation Incubation->Reaction Measurement Measure Activity Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Cross-Validation of Torachrysone's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Torachrysone, a naturally occurring anthraquinone derivative, and its glycoside form, this compound-8-O-β-D-glucoside, have garnered significant interest within the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of the bioactivity of this compound and its glucoside across various in vitro assays, with a focus on its anti-inflammatory and enzyme inhibitory properties. The information is compiled to assist researchers in evaluating its potential as a therapeutic agent.

Quantitative Bioactivity Profile

The efficacy of a compound is best understood through quantitative analysis of its activity in various assays. Below is a summary of the available quantitative data for this compound and its derivatives.

Assay TypeTarget/Cell LineTest CompoundActivity (IC50)Reference
CytotoxicityHuman breast cancer (MCF-7)This compound-8-O-β-D-glucoside74.73 µM[1]
CytotoxicityHuman lung carcinoma (A549)This compound-8-O-β-D-glucoside71.67 µM[1]
CytotoxicityHuman glioblastoma (U87 MG)This compound-8-O-β-D-glucoside65.10 µM[1]
α-Glucosidase InhibitionYeast α-glucosidaseEmodin4.12 µM[2]
α-Glucosidase InhibitionYeast α-glucosidaseAloe-emodin~4-5 µM[2]
α-Glucosidase InhibitionYeast α-glucosidasePhyscion~5 µM[2]
α-Glucosidase InhibitionYeast α-glucosidaseRhein5.68 µM[2]

*Note: IC50 values for emodin, aloe-emodin, physcion, and rhein, which are structurally related anthraquinones isolated from the same plant source as this compound, are provided for comparative purposes as a specific IC50 for this compound-8-O-β-D-glucoside was not available in the reviewed literature.[2]

Key Biological Activities and Underlying Mechanisms

This compound-8-O-β-D-glucoside has demonstrated notable effects in several key areas of pharmacological research, primarily centered around inflammation and metabolic enzyme regulation.

Anti-inflammatory Activity

This compound-8-O-β-D-glucoside exhibits significant anti-inflammatory properties through the modulation of multiple signaling pathways.[]

  • Inhibition of NF-κB Signaling: It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical transcription factor that governs the expression of pro-inflammatory cytokines.[] This action effectively reduces the inflammatory response at the cellular level.

  • Modulation of Macrophage Polarization: The compound promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype.[] This shift in macrophage activation is a key mechanism for resolving inflammation and promoting tissue repair.

  • Inhibition of FAK Phosphorylation: this compound-8-O-β-D-glucoside significantly inhibits the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and inflammatory signaling.[]

Enzyme Inhibition
  • Aldose Reductase Inhibition: this compound-8-O-β-D-glucoside is an effective inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[4][5] By blocking this enzyme, it may offer therapeutic potential in mitigating the long-term effects of hyperglycemia.

  • α-Glucosidase Inhibition: While a specific IC50 value for this compound-8-O-β-D-glucoside is not available, extracts from its source plant, Polygonum multiflorum, show potent α-glucosidase inhibitory activity.[2] This suggests that the compound may contribute to the anti-diabetic properties of the plant extract by delaying carbohydrate digestion and glucose absorption.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are generalized protocols for the key assays mentioned.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages) on coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound-8-O-β-D-glucoside for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS), for a specified time (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Macrophage Polarization Assay (qPCR)
  • Cell Culture and Differentiation: Isolate primary monocytes or use a monocytic cell line (e.g., THP-1). Differentiate the monocytes into macrophages (M0) using M-CSF.

  • Polarization and Treatment: Polarize the M0 macrophages towards the M1 phenotype using LPS and IFN-γ, or towards the M2 phenotype using IL-4 and IL-13. Concurrently, treat the cells with different concentrations of this compound-8-O-β-D-glucoside.

  • RNA Extraction and cDNA Synthesis: After the incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA. Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using primers for M1 markers (e.g., TNF-α, IL-6, iNOS) and M2 markers (e.g., Arg-1, CD206, Ym1). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression of the M1 and M2 markers using the ΔΔCt method to determine the effect of the compound on macrophage polarization.

Aldose Reductase Inhibition Assay (Spectrophotometric)
  • Enzyme and Substrate Preparation: Prepare a solution of purified aldose reductase and a reaction mixture containing a buffer (e.g., phosphate buffer), NADPH, and a substrate (e.g., DL-glyceraldehyde).

  • Inhibitor Incubation: Add various concentrations of this compound-8-O-β-D-glucoside to the reaction mixture and pre-incubate with the enzyme.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay (Spectrophotometric)
  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from yeast and a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Incubation: Mix the enzyme solution with various concentrations of this compound-8-O-β-D-glucoside and incubate for a short period.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the pNPG substrate. After a defined incubation time, stop the reaction by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Reading: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the aldose reductase assay.

Visualizing the Mechanisms

To further elucidate the biological processes influenced by this compound, the following diagrams illustrate key signaling pathways and experimental workflows.

Torachrysone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor FAK FAK Receptor->FAK Activates IKK IKK FAK->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation NFκB_Active NFκB p65 NFκB p50 IκB->NFκB_Active Releases NFκB_p65 NFκB_p65 NFκB_p50 NFκB_p50 NFκB_Complex NFκB p65 NFκB p50 IκB This compound This compound This compound->FAK Inhibits Phosphorylation This compound->NFκB_Active Inhibits Nuclear Translocation DNA DNA NFκB_Active->DNA Translocates & Binds Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor

Caption: this compound's anti-inflammatory mechanism.

Macrophage_Polarization_Workflow Monocytes Monocytes M0_Macrophages M0_Macrophages Monocytes->M0_Macrophages Differentiation (M-CSF) M1_Polarization M1 Polarization (LPS + IFN-γ) M0_Macrophages->M1_Polarization M2_Polarization M2 Polarization (IL-4 + IL-13) M0_Macrophages->M2_Polarization M1_Macrophages M1_Macrophages M1_Polarization->M1_Macrophages Treatment This compound Treatment M1_Polarization->Treatment M2_Macrophages M2_Macrophages M2_Polarization->M2_Macrophages M2_Polarization->Treatment Analysis qPCR Analysis (M1/M2 Markers) M1_Macrophages->Analysis M2_Macrophages->Analysis Treatment->Analysis Modulates Polarization

Caption: Workflow for macrophage polarization assay.

References

Torachrysone vs. Resveratrol: A Comparative Analysis of Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural compounds with therapeutic potential, both torachrysone and resveratrol have garnered attention for their antioxidant properties. This guide provides a comparative overview of their performance in key antioxidant assays, supported by experimental data and methodologies. It is important to note that while extensive quantitative data exists for resveratrol, similar data for isolated this compound is limited in publicly available research. This comparison, therefore, utilizes data from extracts of Cassia tora, a plant known to contain this compound, to provide a preliminary assessment.

Quantitative Antioxidant Activity

The antioxidant capacities of resveratrol and a methanolic extract of Cassia tora leaves, containing this compound, are summarized below. The data for resveratrol is derived from studies on the isolated compound, while the data for this compound is from a plant extract, which contains a mixture of compounds. This distinction is crucial for interpretation, as the activity of the extract cannot be solely attributed to this compound.

Antioxidant AssayThis compound (Cassia tora Methanolic Leaf Extract)Resveratrol (Isolated Compound)Unit
DPPH Radical Scavenging Activity 35.59[1]15.54µg/mL (IC₅₀)
ABTS Radical Scavenging Activity Data not available for isolated this compound~2-10µg/mL (IC₅₀)
Oxygen Radical Absorbance Capacity (ORAC) Data not available for isolated this compound~20-30µmol TE/g

Note: IC₅₀ (half maximal inhibitory concentration) represents the concentration of the substance required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates higher antioxidant activity. TE = Trolox Equivalents.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and reproducibility of the cited data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Various concentrations of the test compound (this compound or resveratrol) are prepared in a suitable solvent.

  • An aliquot of the test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the total antioxidant capacity of substances.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color reduction is proportional to the antioxidant's concentration and activity.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are prepared.

  • An aliquot of the test compound is added to the diluted ABTS•+ solution.

  • The mixture is incubated for a specific time (e.g., 6 minutes).

  • The absorbance is measured at the same wavelength.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalents (TE), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are major sources of oxidative damage in the body.

Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. Peroxyl radicals are generated by the thermal decomposition of an azo-initiator compound, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH). The antioxidant's capacity to protect the fluorescent probe from degradation is measured by monitoring the decay of fluorescence over time.

Protocol:

  • A reaction mixture is prepared containing the fluorescent probe (e.g., fluorescein) and the test compound in a phosphate buffer (pH 7.4).

  • The mixture is incubated at 37°C.

  • The reaction is initiated by the addition of the AAPH solution.

  • The fluorescence decay is monitored kinetically using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

  • A blank (without the antioxidant) and a standard (usually Trolox) are also run.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The final ORAC value is expressed as Trolox Equivalents (TE).

Signaling Pathways and Experimental Workflows

The antioxidant effects of many natural compounds are not solely due to direct radical scavenging but also through the modulation of cellular signaling pathways that control endogenous antioxidant defenses.

Nrf2-ARE Signaling Pathway

Both resveratrol and a derivative of this compound (this compound-8-O-β-d-glucoside) have been shown to influence the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Nrf2_n->ARE Binding Resveratrol Resveratrol Resveratrol->Keap1 Inhibition This compound This compound (derivative) This compound->Nrf2 Upregulation of downstream factors

Caption: The Nrf2-ARE signaling pathway, a key regulator of cellular antioxidant response.

DPPH Assay Experimental Workflow

The following diagram illustrates the typical workflow for conducting a DPPH antioxidant assay.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_sample Prepare Test Sample Solutions (Varying Concentrations) start->prep_sample prep_control Prepare Control (Solvent Only) start->prep_control reaction Mix Sample/Control with DPPH Solution prep_dpph->reaction prep_sample->reaction prep_control->reaction incubation Incubate in Dark (e.g., 30 min at RT) reaction->incubation measurement Measure Absorbance at ~517 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

References

Torachrysone: A Natural Inhibitor Benchmarked Against Commercial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Torachrysone's Inhibitory Activity

This compound, a natural compound, has demonstrated significant potential as a biochemical inhibitor with promising applications in therapeutic research. This guide provides a comparative analysis of this compound's performance against established commercial inhibitors, supported by available experimental data. We will delve into its inhibitory effects on key enzymatic targets, outline the experimental methodologies used for these assessments, and visualize the associated signaling pathways.

Executive Summary

This compound-8-O-β-D-glucoside (TG), a primary derivative of this compound, has been identified as a potent inhibitor of several enzymes implicated in disease progression, notably alpha-glucosidase, aldose reductase, and Focal Adhesion Kinase (FAK). These inhibitory activities position this compound as a compelling candidate for further investigation in the context of metabolic disorders, inflammatory diseases, and cancer. This guide will focus on comparing its efficacy with commercially available drugs targeting these same pathways.

I. Comparative Analysis of Inhibitory Activity

To provide a clear quantitative comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound-8-O-β-D-glucoside and relevant commercial inhibitors. It is important to note that the IC50 values presented are sourced from various studies and may not have been determined under identical experimental conditions.

Table 1: Alpha-Glucosidase Inhibition
InhibitorTarget EnzymeIC50 ValueCommercial Availability
This compound-8-O-β-D-glucoside Alpha-GlucosidaseReported as a potent inhibitor; specific IC50 not available in direct comparative studies.Research compound
AcarboseAlpha-Glucosidase~52.9 - 262.32 µg/mLYes
1-DeoxynojirimycinAlpha-Glucosidase52.02 μMYes

Note: The IC50 values for Acarbose vary across different studies and experimental setups.

Table 2: Aldose Reductase Inhibition
InhibitorTarget EnzymeIC50 ValueCommercial Availability
This compound-8-O-β-D-glucoside Aldose ReductaseIdentified as an effective inhibitor; specific IC50 not available in direct comparative studies.[1]Research compound
EpalrestatAldose ReductaseIC50 values are comparable to novel inhibitors.[2]Yes
SorbinilAldose Reductase~3.45 µMYes
TolrestatAldose Reductase35 nMYes
Table 3: Focal Adhesion Kinase (FAK) Inhibition
InhibitorTarget EnzymeIC50 ValueCommercial Availability
This compound-8-O-β-D-glucoside Focal Adhesion Kinase (FAK)Inhibits Tyr-phosphorylation of FAK; specific IC50 not available.[]Research compound
Defactinib (VS-6063)FAKPotent inhibitor of FAK phosphorylation.[4]Yes
PF-573228FAK4 nMYes
IN10018 (Ifebemtinib)FAK1 nM (for autophosphorylation)Yes

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound's inhibitory activities.

Alpha-Glucosidase Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of a compound on the activity of α-glucosidase.

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure:

    • A solution of the test compound (e.g., this compound-8-O-β-D-glucoside) at varying concentrations is pre-incubated with the α-glucosidase enzyme in a phosphate buffer (pH 6.8).

    • The reaction is initiated by adding the pNPG substrate.

    • The mixture is incubated at 37°C.

    • The reaction is terminated by the addition of sodium carbonate.

    • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (containing no inhibitor). The IC50 value is determined from a dose-response curve.

Aldose Reductase Inhibition Assay

This assay determines the inhibitory potential of a compound against aldose reductase by monitoring the consumption of NADPH.

  • Enzyme Source: Aldose reductase can be isolated from various sources, such as rat lens or kidney.

  • Procedure:

    • The reaction mixture contains phosphate buffer (pH 6.2-7.0), NADPH, the test compound, and the aldose reductase enzyme.

    • The reaction is initiated by the addition of a substrate, typically DL-glyceraldehyde.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH consumption is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the control. The IC50 value is calculated from the dose-response curve.

Focal Adhesion Kinase (FAK) Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the autophosphorylation of FAK, a key step in its activation.

  • Methodology: This is typically a cell-based assay.

    • Cells expressing FAK are treated with the test compound at various concentrations.

    • The cells are then lysed, and the proteins are separated by SDS-PAGE.

    • Western blotting is performed using an antibody specific for the phosphorylated form of FAK (e.g., at tyrosine 397).

    • The amount of phosphorylated FAK is quantified and compared to a control (untreated cells) to determine the inhibitory effect.

  • Data Analysis: The intensity of the bands corresponding to phosphorylated FAK is measured. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

III. Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrin Integrin FAK FAK Integrin->FAK Activation pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Grb2_SOS Grb2/SOS pFAK->Grb2_SOS PI3K_AKT PI3K/AKT Pathway pFAK->PI3K_AKT Src->pFAK Phosphorylation Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF/MEK/ERK Pathway Ras->RAF_MEK_ERK Cell_Survival Cell Survival & Proliferation RAF_MEK_ERK->Cell_Survival PI3K_AKT->Cell_Survival Cell_Migration Cell Migration PI3K_AKT->Cell_Migration This compound This compound This compound->FAK Inhibition of Phosphorylation

Caption: FAK Signaling Pathway and Inhibition by this compound.

Aldose_Reductase_Pathway cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose Glucose AldoseReductase Aldose Reductase Sorbitol Sorbitol Glucose->Sorbitol Reduction AldoseReductase->Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Fructose Fructose Sorbitol->Fructose Oxidation OsmoticStress Osmotic Stress Sorbitol->OsmoticStress SorbitolDehydrogenase->Fructose NADPH NADPH NADP NADP+ NADPH->NADP OxidativeStress Oxidative Stress NADP->OxidativeStress NAD NAD+ NADH NADH NAD->NADH This compound This compound This compound->AldoseReductase Inhibition

Caption: Aldose Reductase Pathway and Inhibition by this compound.

NFkB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Cytokines LPS, Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex LPS_Cytokines->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibition p_IkB p-IκB IkB->p_IkB NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Nuclear Translocation Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation This compound This compound This compound->NFkB_p65_p50_nucleus Inhibition of Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_p50_nucleus->Inflammatory_Genes Activation

Caption: NF-κB Signaling Pathway and Inhibition by this compound.

IV. Conclusion

This compound-8-O-β-D-glucoside demonstrates significant inhibitory activity against alpha-glucosidase, aldose reductase, and Focal Adhesion Kinase, suggesting its potential as a multi-target therapeutic agent. While direct comparative studies with commercial inhibitors are limited, the available data indicates that this compound is a potent natural compound worthy of further investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and scientists in the field of drug discovery and development to explore the full therapeutic potential of this compound. Future studies should focus on conducting head-to-head comparisons with commercial inhibitors under standardized conditions to more definitively establish its relative efficacy.

References

A Comparative Analysis of Torachrysone from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Torachrysone, a naturally occurring anthraquinone derivative, isolated from various plant species. This compound and its glycosides have garnered significant interest within the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This document summarizes the current knowledge on its plant sources, outlines detailed experimental protocols for its isolation and analysis, and visually represents its known biological signaling pathways.

Comparative Data of this compound from Plant Sources

This compound and its derivatives have been identified in several plant families, most notably Fabaceae, Polygonaceae, and Rhamnaceae. The following table summarizes the primary plant sources and the reported presence of this compound and its common glycosidic forms. While qualitative data is available, a significant gap exists in the literature regarding standardized, quantitative comparisons of this compound yield from these different botanical origins. The concentration of these compounds can be influenced by various factors, including plant cultivar, geographical location, harvest time, and the specific extraction methods employed.

Plant SpeciesFamilyPlant Part UsedThis compound Derivatives IdentifiedReported Bioactivities
Cassia tora (Sickle Senna)FabaceaeSeedsThis compound, ToralactoneAnti-inflammatory, Hepatoprotective[1]
Polygonum multiflorum (Fo-ti)PolygonaceaeRootThis compound-8-O-β-D-glucosideAnti-inflammatory, Hair growth promotion[2], Hepatotoxicity at high doses[3][4]
Rheum officinale (Chinese Rhubarb)PolygonaceaeRhizomeThis compound-8-O-β-D-glucopyranosidePurgative, Anti-inflammatory
Rumex nepalensisPolygonaceaeNot specifiedThis compoundNot specified
Rumex hastatusPolygonaceaeNot specifiedThis compoundNot specified
Rhamnus nakaharaeRhamnaceaeNot specifiedThis compoundNot specified

Note: The quantitative yield of this compound from these sources is not well-documented in a comparative manner in the currently available literature. Further research employing standardized extraction and quantification methodologies is required for a precise comparative analysis.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and quantification of this compound and its derivatives from plant materials.

Extraction of this compound

This protocol describes a general method for the solvent extraction of this compound from dried and powdered plant material.

Materials:

  • Dried and powdered plant material (e.g., seeds of Cassia tora, roots of Polygonum multiflorum, or rhizomes of Rheum officinale)

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate 100 g of the dried, powdered plant material with 500 mL of methanol at room temperature for 24 hours with occasional shaking.

  • Filter the extract through filter paper.

  • Repeat the extraction process with the plant residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Store the crude extract at 4°C for further isolation and purification.

Isolation and Purification by Column Chromatography

This protocol outlines the separation of this compound from the crude extract using column chromatography.

Materials:

  • Crude methanol extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system: A gradient of hexane and ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV chamber for TLC visualization

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve a portion of the crude methanol extract in a minimal amount of the initial mobile phase (hexane) and adsorb it onto a small amount of silica gel.

  • Load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate and monitor the separation by TLC.

  • Spot the collected fractions on a TLC plate, develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v), and visualize the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC.

Materials:

  • Purified this compound or crude extract

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • This compound standard of known purity

  • Methanol (HPLC grade) for sample and standard preparation

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of standard solutions of different concentrations.

  • Preparation of Sample Solution: Accurately weigh a known amount of the crude extract or purified compound, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution, for example, starting with 30% acetonitrile in water and increasing to 80% acetonitrile over 30 minutes. Both solvents should contain 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (typically around 254 nm and 280 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Then, inject the sample solution.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of its anti-inflammatory and antioxidant activities.

Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

This compound has been shown to exhibit anti-inflammatory properties by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

G cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release of NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene Induces Transcription This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB signaling pathway.
Antioxidant Pathway: Activation of Nrf2 Signaling

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

G cluster_nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes This compound This compound This compound->Keap1 Inhibits

This compound's activation of the Nrf2 antioxidant pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for conducting a comparative study of this compound from different plant sources.

G PlantMaterial Plant Material (Cassia tora, Polygonum multiflorum, Rheum officinale) Extraction Extraction PlantMaterial->Extraction Isolation Isolation & Purification (Column Chromatography) Extraction->Isolation Quantification Quantification (HPLC) Isolation->Quantification Bioactivity Bioactivity Assays (e.g., Anti-inflammatory, Antioxidant) Isolation->Bioactivity DataAnalysis Comparative Data Analysis Quantification->DataAnalysis Bioactivity->DataAnalysis

References

Torachrysone: A Comparative Analysis of Its Potency as a Naphthalene Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of phytochemical research, naphthalene glucosides are emerging as a class of compounds with significant therapeutic potential. Among these, Torachrysone and its derivatives have garnered attention for their diverse biological activities. This guide provides a comparative analysis of this compound's potency relative to other naphthalene glucosides, supported by experimental data, detailed methodologies, and an exploration of its mechanism of action through relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Potency of this compound and Related Compounds

This compound-8-O-β-D-glucoside, a primary derivative of this compound, has demonstrated notable inhibitory effects in various biological assays. While direct head-to-head comparative studies with other naphthalene glucosides are limited in publicly available literature, existing research provides valuable insights into its relative potency.

One key area of this compound's activity is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. A study on the constituents of Polygonum multiflorum identified several bioactive compounds, including anthraquinones, which were evaluated for their α-glucosidase inhibitory activity. Although the specific IC50 value for this compound-8-O-β-D-glucoside was not detailed in the available abstract, the study provides a benchmark for comparison with other compounds isolated from the same plant source.

Another significant bioactivity of this compound-8-O-β-D-glucoside is its anti-inflammatory potential, partly through the inhibition of aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications and inflammatory responses.

Furthermore, research on Rumex nepalensis, a plant known to contain this compound, has revealed antioxidant properties of its extracts. The crude ethyl acetate extract of Rumex nepalensis exhibited an IC50 value of 26.6 µg/mL in a DPPH antioxidant assay[1]. While this reflects the combined activity of all constituents, it points to the potential of its individual components, like this compound, as potent antioxidants.

The following table summarizes the available quantitative data on the potency of compounds structurally related to or isolated from the same plant sources as this compound. It is important to note that these compounds were not all tested in the same study, and therefore, the comparison is indirect.

Compound/ExtractTarget/AssayPotency (IC50)Plant Source
Crude Ethyl Acetate Extract DPPH Antioxidant Assay26.6 µg/mLRumex nepalensis[1]
Emodin α-glucosidase inhibitionNot specifiedPolygonum multiflorum
Aloe-emodin α-glucosidase inhibitionNot specifiedPolygonum multiflorum
Physcion α-glucosidase inhibitionNot specifiedPolygonum multiflorum
Rhein α-glucosidase inhibitionNot specifiedPolygonum multiflorum

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited research, detailed experimental methodologies are crucial. Below are the protocols for the key experiments mentioned.

α-Glucosidase Inhibition Assay

This in vitro assay is designed to determine the inhibitory effect of a compound on the activity of α-glucosidase.

Methodology:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (e.g., this compound-8-O-β-D-glucoside) at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for 10 minutes.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the pre-incubated mixture.

  • Reaction Termination and Measurement: The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes) and then terminated by adding a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing all reagents except the test compound). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Aldose Reductase Inhibition Assay

This assay evaluates the ability of a compound to inhibit aldose reductase, a key enzyme in the polyol pathway.

Methodology:

  • Enzyme Source: Recombinant human aldose reductase is used.

  • Reaction Mixture: The assay mixture contains phosphate buffer (pH 6.2), NADPH, the substrate (e.g., DL-glyceraldehyde), and the test compound at varying concentrations.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate of the uninhibited reaction to calculate the percentage of inhibition. The IC50 value is determined from the dose-response curve.

Macrophage Polarization Assay

This cell-based assay assesses the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Methodology:

  • Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Macrophage Polarization: To induce M1 polarization, cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). For M2 polarization, cells are treated with interleukin-4 (IL-4).

  • Treatment with Test Compound: The cells are co-treated with the polarizing stimuli and various concentrations of the test compound (e.g., this compound-8-O-β-D-glucoside).

  • Analysis of Polarization Markers: After a suitable incubation period (e.g., 24-48 hours), the expression of M1 and M2 specific markers is analyzed. This can be done at the mRNA level using quantitative real-time PCR (qRT-PCR) for genes like iNOS and Arg-1, or at the protein level using techniques such as Western blotting or flow cytometry for surface markers like CD86 (M1) and CD206 (M2). The levels of secreted cytokines (e.g., TNF-α for M1, IL-10 for M2) in the culture supernatant can be measured by ELISA.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound-8-O-β-D-glucoside are, in part, attributed to its ability to modulate key signaling pathways involved in the inflammatory response. One of the identified mechanisms is the inhibition of Focal Adhesion Kinase (FAK) phosphorylation. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and inflammatory signaling.

By inhibiting the phosphorylation of FAK, this compound-8-O-β-D-glucoside can disrupt the downstream signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of this pathway ultimately leads to a reduction in the inflammatory response.

The following diagram illustrates the proposed signaling pathway through which this compound-8-O-β-D-glucoside exerts its anti-inflammatory effects.

Torachrysone_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound-8-O-β-D-glucoside FAK FAK This compound->FAK Inhibits phosphorylation pFAK p-FAK (Active) FAK->pFAK Phosphorylation IKK IKK Complex pFAK->IKK Activates pIKK p-IKK (Active) IKK->pIKK Phosphorylation IkB IκBα pIKK->IkB Phosphorylates pIkB p-IκBα NFkB_inactive NF-κB (p65/p50) (Inactive) pIkB->NFkB_inactive Degradation releases NF-κB NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation Induces

Caption: Proposed anti-inflammatory signaling pathway of this compound-8-O-β-D-glucoside.

The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory activity of this compound-8-O-β-D-glucoside on macrophage polarization.

Macrophage_Polarization_Workflow Start Start: Macrophage Cell Line (e.g., RAW 264.7) Stimulation Stimulation with LPS + IFN-γ (for M1) or IL-4 (for M2) Start->Stimulation Treatment Co-treatment with This compound-8-O-β-D-glucoside (various concentrations) Stimulation->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Analysis Analysis of Polarization Markers Incubation->Analysis mRNA mRNA Expression (qRT-PCR for iNOS, Arg-1) Analysis->mRNA Gene Level Protein Protein Expression (Western Blot/Flow Cytometry for CD86, CD206) Analysis->Protein Protein Level Cytokine Cytokine Secretion (ELISA for TNF-α, IL-10) Analysis->Cytokine Secretion Level End End: Evaluation of Anti-inflammatory Effect mRNA->End Protein->End Cytokine->End

Caption: Experimental workflow for macrophage polarization assay.

References

Validating the Therapeutic Potential of Torachrysone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Torachrysone and its derivative, this compound-8-O-β-D-glucoside (TG), as a potential therapeutic agent. We objectively compare its performance against alternative therapies by examining its interactions with key therapeutic targets: Aldose Reductase (AR), Focal Adhesion Kinase (FAK), and Nuclear Factor-kappa B (NF-κB). This document synthesizes available experimental data, details relevant validation protocols, and visualizes the underlying biological pathways to support further research and development.

Executive Summary

This compound-8-O-β-D-glucoside (TG) has emerged as a promising natural compound with demonstrated anti-inflammatory properties and potential applications in metabolic diseases. Preclinical studies indicate that TG exerts its therapeutic effects by modulating multiple signaling pathways. This guide focuses on the validation of three of its primary therapeutic targets:

  • Aldose Reductase (AR): TG has been identified as an effective inhibitor of AR, an enzyme implicated in diabetic complications.

  • Focal Adhesion Kinase (FAK): TG has been shown to significantly inhibit the tyrosine phosphorylation of FAK, a key regulator of cell morphology, adhesion, and signaling.

  • Nuclear Factor-kappa B (NF-κB): TG can inhibit the nuclear translocation of the p65 subunit of NF-κB, a critical step in the inflammatory response.

This guide provides a comparative analysis of TG with other known inhibitors targeting these pathways, detailed experimental protocols for target validation, and visual representations of the relevant biological processes.

Comparison with Alternative Therapeutics

To provide a clear perspective on the therapeutic potential of this compound-8-O-β-D-glucoside, the following tables compare its activity with that of other known inhibitors.

Table 1: Comparison of Aldose Reductase (AR) Inhibitors
CompoundTargetIC50 ValueStatus
This compound-8-O-β-D-glucoside Aldose ReductaseN/APreclinical
EpalrestatAldose Reductase0.07 µMApproved in some countries for diabetic neuropathy
SorbinilAldose ReductaseN/A (less effective than AL-1576)Investigational
TolrestatAldose ReductaseN/AWithdrawn due to toxicity
FidarestatAldose ReductaseN/AInvestigational

Note: While described as an effective inhibitor, a specific IC50 value for this compound-8-O-β-D-glucoside against Aldose Reductase was not available in the reviewed literature.

Table 2: Comparison of Focal Adhesion Kinase (FAK) Inhibitors
CompoundTargetIC50 ValueStatus
This compound-8-O-β-D-glucoside FAK PhosphorylationN/APreclinical
Defactinib (VS-6063)FAK0.6 nMClinical Trials
IN10018 (BI 853520)FAK1 nMClinical Trials
PF-562271FAK1.5 nMPreclinical
GSK2256098FAKN/AInvestigational

Note: this compound-8-O-β-D-glucoside has been shown to significantly inhibit FAK phosphorylation, but a specific IC50 value is not currently available in the literature.

Table 3: Comparison of NF-κB Pathway Inhibitors
CompoundTargetIC50 ValueStatus
This compound-8-O-β-D-glucoside NF-κB p65 Nuclear TranslocationN/APreclinical
BortezomibProteasome (indirect NF-κB inhibition)N/AApproved for multiple myeloma
IKK-16IKKβ500 nM (in MDA-MB-231 cells)Preclinical
BAY 11-7082IκBα phosphorylation~10 µMPreclinical
SN50NF-κB p65 nuclear importN/APreclinical

Note: The inhibitory effect of this compound-8-O-β-D-glucoside on NF-κB nuclear translocation has been qualitatively described, but a quantitative IC50 value has not been reported.

Experimental Protocols for Target Validation

Accurate validation of a therapeutic target is crucial for drug development. The following are detailed methodologies for key experiments to assess the efficacy of this compound and its derivatives.

Aldose Reductase (AR) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of Aldose Reductase.

Materials:

  • Purified Aldose Reductase enzyme

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.067 M, pH 6.2)

  • Test compound (this compound-8-O-β-D-glucoside)

  • Reference inhibitor (e.g., Epalrestat)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the purified AR enzyme in a quartz cuvette.

  • Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.

Materials:

  • Intact cells or cell lysate expressing the target protein (e.g., Aldose Reductase)

  • Test compound (this compound-8-O-β-D-glucoside)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR machine)

  • Western blot apparatus and reagents

  • Antibody specific to the target protein

Procedure:

  • Treat intact cells or cell lysate with the test compound or vehicle control for a specified time.

  • Aliquot the treated samples and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cool the samples and lyse the cells (if using intact cells).

  • Centrifuge the samples to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Western Blot for Phospho-FAK (p-FAK)

This assay quantifies the level of phosphorylated FAK, a marker of its activation, in response to treatment with an inhibitor.

Materials:

  • Cell culture reagents

  • Test compound (this compound-8-O-β-D-glucoside)

  • Stimulant (e.g., growth factor) to induce FAK phosphorylation

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with the test compound for a specified time before stimulating with an appropriate agonist.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-FAK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total FAK to normalize the phospho-signal.

  • Quantify the band intensities to determine the relative level of FAK phosphorylation.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This imaging-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Test compound (this compound-8-O-β-D-glucoside)

  • Stimulant (e.g., TNF-α or LPS) to induce NF-κB activation

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with the test compound prior to stimulation with an NF-κB activator.

  • Fix the cells with paraformaldehyde and permeabilize the cell membranes.

  • Block non-specific antibody binding sites.

  • Incubate the cells with the primary antibody against NF-κB p65.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 to determine the extent of nuclear translocation.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Aldose Reductase Pathway and Inhibition Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH -> NADP+ Sorbitol Sorbitol Complications Diabetic Complications Sorbitol->Complications Osmotic Stress AR->Sorbitol This compound This compound-8-O-β-D-glucoside This compound->AR

Figure 1. Aldose Reductase pathway and the inhibitory action of this compound.

G cluster_1 FAK Signaling Pathway and Inhibition Integrin Integrin Activation FAK FAK Integrin->FAK pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Downstream Downstream Signaling (Cell Proliferation, Migration) pFAK->Downstream This compound This compound-8-O-β-D-glucoside This compound->FAK Inhibits Phosphorylation

Figure 2. FAK signaling and its inhibition by this compound.

G cluster_2 NF-κB Signaling Pathway and Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto Degradation & Release NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Nuclear Translocation Gene Inflammatory Gene Transcription NFkB_nuc->Gene This compound This compound-8-O-β-D-glucoside This compound->NFkB_cyto Inhibits Translocation

Figure 3. NF-κB pathway and inhibition by this compound.

G cluster_3 Experimental Workflow for Target Validation Compound Test Compound (this compound) TargetAssay In Vitro Target-Based Assay (e.g., AR Inhibition) Compound->TargetAssay CellBasedAssay Cell-Based Assay (e.g., p-FAK Western, NF-κB IF) Compound->CellBasedAssay CETSA Cellular Thermal Shift Assay (Target Engagement) Compound->CETSA Data Data Analysis (IC50, Efficacy) TargetAssay->Data CellBasedAssay->Data CETSA->Data

Figure 4. Workflow for validating a therapeutic target of this compound.

Unveiling the Anti-Inflammatory Mechanisms of Torachrysone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported anti-inflammatory effects of Torachrysone and its glucoside derivatives, supported by published experimental data. We delve into the molecular pathways and cellular effects, offering a clear summary of current findings to support further research and development.

This compound and its primary glycoside, this compound-8-O-β-D-glucoside (TG), are natural compounds that have demonstrated significant anti-inflammatory and antioxidant properties. This guide synthesizes findings from key publications to present a detailed overview of their biological activities, focusing on macrophage polarization, aldose reductase inhibition, and α-glucosidase inhibition.

Comparative Analysis of Biological Activities

Published studies have quantified the inhibitory effects of this compound derivatives across different biological assays. The following tables summarize these key quantitative findings, providing a baseline for comparison with other potential anti-inflammatory agents.

Table 1: Inhibitory Activity of this compound Derivatives on Inflammatory Mediators and Enzymes

CompoundTargetAssay SystemKey Findings
This compound-8-O-β-D-glucoside (TG)Macrophage M1 PolarizationLPS-stimulated RAW 264.7 macrophagesSignificantly inhibits M1 polarization by reducing the expression of M1 biomarkers.[1]
This compound-8-O-β-D-glucoside (TG)NF-κB Nuclear TranslocationLPS-stimulated RAW 264.7 macrophagesInhibits the nuclear translocation of the NF-κB p65 subunit, a key regulator of inflammation.[2]
This compound-8-O-β-D-glucoside (TG)Aldose Reductase (AR)Enzyme activity assaysFunctions as an effective inhibitor of aldose reductase, an enzyme implicated in inflammatory pathologies.
This compound-8-O-b-D-glucosideα-glucosidaseIn vitro enzyme inhibition assayExhibits α-glucosidase inhibitory activity, suggesting a potential role in managing type 2 diabetes.

In-Depth Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Macrophage Polarization and Nitric Oxide Production Assay

This protocol outlines the procedure used to assess the effect of this compound-8-O-β-D-glucoside on macrophage polarization and the production of the inflammatory mediator, nitric oxide (NO).

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 5 × 10^5 cells/well and incubated for 12 hours.[3]

  • Treatment: The culture medium is replaced with fresh serum-free DMEM. Cells are pre-treated with various concentrations of this compound-8-O-β-D-glucoside for 1 hour.

  • Stimulation: Macrophage polarization to the pro-inflammatory M1 phenotype is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to each well and incubating for 24 hours.[3]

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[3][4] The absorbance is read at 540 nm.

  • Data Analysis: The inhibitory effect of the compound on NO production is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells. The IC50 value, the concentration at which 50% of NO production is inhibited, is then determined.

Aldose Reductase Inhibition Assay

This protocol describes the method to evaluate the inhibitory activity of this compound-8-O-β-D-glucoside against aldose reductase.

  • Enzyme and Substrate Preparation: Recombinant human aldose reductase is used. The substrate solution is prepared with DL-glyceraldehyde.

  • Reaction Mixture: The assay is conducted in a 96-well plate. The reaction mixture contains sodium phosphate buffer, NADPH, the enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, DL-glyceraldehyde.

  • Measurement: The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the test compound to the control reaction. The IC50 value is determined from the dose-response curve.

Visualizing the Molecular Pathways

To better understand the mechanisms of action of this compound-8-O-β-D-glucoside, the following diagrams illustrate the key signaling pathways and experimental workflows.

Torachrysone_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces This compound This compound-8-O-β-D-glucoside This compound->NFkB Inhibits Translocation

Caption: this compound's Inhibition of the NF-κB Pathway.

Macrophage_Polarization_Workflow Start RAW 264.7 Macrophages Pretreat Pre-treatment with This compound-8-O-β-D-glucoside Start->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate M1_Phenotype M1 Pro-inflammatory Phenotype Pretreat->M1_Phenotype Inhibits Stimulate->M1_Phenotype Measure Measure Inflammatory Markers (NO, TNF-α, IL-6) M1_Phenotype->Measure

Caption: Experimental Workflow for Macrophage Polarization.

Aldose_Reductase_Inhibition AldoseReductase Aldose Reductase ProteinAdducts Protein Adducts & Cellular Damage AldoseReductase->ProteinAdducts Leads to ToxicAldehydes Toxic Aldehydes (from Lipid Peroxidation) ToxicAldehydes->AldoseReductase Substrate for This compound This compound-8-O-β-D-glucoside This compound->AldoseReductase Inhibits

References

Safety Operating Guide

Proper Disposal of Torachrysone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Torachrysone is readily available in public literature. The following guidance is based on the general principles for handling quinone-like compounds and data derived from structurally related molecules. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and ensure safe handling in a laboratory setting.

Quantitative Data for this compound and Related Compounds

Due to the limited availability of data for this compound, the following table includes information for this compound and its more studied derivative, this compound-8-O-glucoside. This data is provided for reference and should be used with caution, recognizing that the properties of the parent compound may differ.

ParameterThis compoundThis compound-8-O-glucosideSource
Molecular Formula C₁₄H₁₄O₄C₂₀H₂₄O₉[1]PubChem[1]
Molecular Weight 246.26 g/mol 408.4 g/mol [1]PubChem[1]
Physical Form Solid (Predicted)Yellow PowderChemicalBook[2]
Boiling Point Not Available676.9±55.0 °C (Predicted)[2]ChemicalBook[2]
Density Not Available1.454±0.06 g/cm³ (Predicted)[2]ChemBK, ChemicalBook[2]
Solubility Not AvailableSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]ChemicalBook[3]
Toxicity Data Not AvailableNot Available
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, away from moisture and light.[4]MedchemExpress.com[4]

Experimental Protocols for Disposal

As no specific degradation protocols for this compound were found, a general procedure for the disposal of quinone-like, potentially hazardous chemical waste is provided below. This protocol emphasizes caution and adherence to institutional safety guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • Collect all this compound waste, including pure compound, contaminated solutions, and any materials used for cleaning spills (e.g., absorbent pads, paper towels), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical waste. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, use a sealable container, preferably with secondary containment.

  • Waste Labeling:

    • Label the waste container with the words "Hazardous Waste."

    • Clearly write the full chemical name: "this compound."

    • If in a solution, indicate the solvent and the approximate concentration of this compound.

    • Note the date when the waste was first added to the container (accumulation start date).

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with a complete and accurate description of the waste.

  • Spill Management:

    • Minor Spills: In case of a small spill of solid this compound, carefully sweep the material to avoid generating dust. Place the swept material and any contaminated cleaning supplies into the hazardous waste container.

    • Major Spills: For larger spills, or if the spill involves a volatile solvent, evacuate the immediate area and follow your institution's emergency spill response procedures. Contact the EHS department immediately.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.

    • Dispose of all cleaning materials as hazardous waste.

Workflow for this compound Disposal

TorachrysoneDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectWaste Collect this compound Waste (Solid, Liquid, Contaminated Materials) FumeHood->CollectWaste WasteContainer Use Designated, Compatible, and Labeled Waste Container CollectWaste->WasteContainer Place in SealContainer Securely Seal Container WasteContainer->SealContainer StoreInSAA Store in Satellite Accumulation Area (SAA) SealContainer->StoreInSAA ContactEHS Contact EHS for Pickup StoreInSAA->ContactEHS Documentation Provide Waste Information ContactEHS->Documentation

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.